molecular formula C9H12O3 B1398725 Methyl 6-oxospiro[3.3]heptane-2-carboxylate CAS No. 1138480-98-4

Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Cat. No.: B1398725
CAS No.: 1138480-98-4
M. Wt: 168.19 g/mol
InChI Key: KPVYGLFZWUGNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-oxospiro[3.3]heptane-2-carboxylate is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-oxospiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVYGLFZWUGNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725524
Record name Methyl 6-oxospiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138480-98-4
Record name Methyl 6-oxospiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane motif is a key structural element in modern medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties. This guide provides a detailed technical overview of a robust and efficient synthesis of a valuable spiro[3.3]heptane building block, methyl 6-oxospiro[3.3]heptane-2-carboxylate. The synthesis proceeds via a [2+2] cycloaddition of dichloroketene with methyl 3-methylenecyclobutanecarboxylate, followed by a reductive dehalogenation. This document offers a comprehensive exploration of the synthetic pathway, including a detailed experimental protocol, mechanistic insights, and a discussion of alternative synthetic strategies. The information presented herein is intended to serve as a practical and authoritative resource for chemists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Spiro[3.3]heptane Scaffold

In the quest for novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] The spiro[3.3]heptane framework has emerged as a particularly attractive bioisostere for commonly used aromatic rings, offering a rigid and well-defined orientation of substituents in three-dimensional space.[2] This unique geometry can lead to improved target engagement, enhanced metabolic stability, and better physicochemical properties. This compound is a versatile building block that provides a handle for further chemical elaboration, making it a valuable starting material for the synthesis of a diverse range of spirocyclic compounds.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and scalable synthesis of this compound involves a two-step sequence starting from methyl 3-methylenecyclobutanecarboxylate. The overall transformation is depicted below:

Synthetic Pathway start Methyl 3-methylenecyclobutanecarboxylate intermediate Methyl 7,7-dichloro-6-oxospiro[3.3]heptane-2-carboxylate start->intermediate 1. Cl3CCOCl, Zn(Cu), POCl3 [2+2] Cycloaddition product This compound intermediate->product 2. Zn, AcOH Reductive Dehalogenation

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Starting Material: Methyl 3-methylenecyclobutanecarboxylate

A reliable method for the preparation of the requisite starting material, methyl 3-methylenecyclobutanecarboxylate, begins with the commercially available diethyl malonate and 1,3-dibromopropane.

Starting Material Synthesis cluster_0 Cyclobutane Ring Formation cluster_1 Modification and Olefination Diethyl malonate Diethyl malonate Diethyl 1,1-cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Diethyl malonate->Diethyl 1,1-cyclobutanedicarboxylate 1. NaOEt, EtOH 2. 1,3-dibromopropane Cyclobutanecarboxylic acid Cyclobutanecarboxylic acid Diethyl 1,1-cyclobutanedicarboxylate->Cyclobutanecarboxylic acid 1. H3O+, Δ (Hydrolysis and Decarboxylation) Methyl cyclobutanecarboxylate Methyl cyclobutanecarboxylate Cyclobutanecarboxylic acid->Methyl cyclobutanecarboxylate MeOH, H2SO4 (cat.) Methyl 3-oxocyclobutanecarboxylate Methyl 3-oxocyclobutanecarboxylate Methyl cyclobutanecarboxylate->Methyl 3-oxocyclobutanecarboxylate Oxidation Methyl 3-methylenecyclobutanecarboxylate Methyl 3-methylenecyclobutanecarboxylate Methyl 3-oxocyclobutanecarboxylate->Methyl 3-methylenecyclobutanecarboxylate Wittig Reaction

Caption: Synthetic route to the starting material, Methyl 3-methylenecyclobutanecarboxylate.

Experimental Protocol: Synthesis of Methyl 3-methylenecyclobutanecarboxylate

A detailed, multi-step procedure is required to synthesize the starting material. A common approach involves the formation of a cyclobutane ring from diethyl malonate, followed by functional group manipulations to introduce the exocyclic double bond.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, add 1,3-dibromopropane dropwise, maintaining a gentle reflux.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford diethyl 1,1-cyclobutanedicarboxylate.[3][4]

Step 2: Synthesis of Cyclobutanecarboxylic Acid

  • Hydrolyze diethyl 1,1-cyclobutanedicarboxylate by refluxing with a strong acid, such as concentrated hydrochloric acid.

  • Continue heating until the evolution of carbon dioxide ceases, indicating decarboxylation.

  • After cooling, extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield cyclobutanecarboxylic acid.[5]

Step 3: Synthesis of Methyl Cyclobutanecarboxylate

  • Esterify cyclobutanecarboxylic acid using methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, under reflux conditions (Fischer esterification).

  • After the reaction is complete, neutralize the acid catalyst, extract the product, wash, dry, and purify by distillation.

Step 4: Synthesis of Methyl 3-oxocyclobutanecarboxylate

The introduction of a ketone at the 3-position can be achieved through various oxidative methods, which may require protection of the ester functionality followed by oxidation and deprotection.

Step 5: Synthesis of Methyl 3-methylenecyclobutanecarboxylate

  • Perform a Wittig reaction on methyl 3-oxocyclobutanecarboxylate using a methylenetriphenylphosphorane ylide.

  • The ylide is typically generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium.

  • The reaction is carried out under anhydrous conditions in an inert solvent such as THF.

  • After completion, the reaction is quenched, and the product is extracted, washed, dried, and purified by column chromatography.

Part 2: [2+2] Cycloaddition of Dichloroketene

The core spirocyclic framework is constructed via a [2+2] cycloaddition reaction between methyl 3-methylenecyclobutanecarboxylate and dichloroketene, which is generated in situ.

Experimental Protocol

  • To a solution of methyl 3-methylenecyclobutanecarboxylate in methyl acetate, add copper powder and zinc powder.[3]

  • Prepare a solution of trichloroacetyl chloride and phosphorus oxychloride in methyl acetate.

  • Add the trichloroacetyl chloride solution dropwise to the alkene-containing mixture over a period of 2 hours at a controlled temperature.[3]

  • Allow the reaction to stir for an additional 3 hours.

Causality and Mechanistic Insights

The key to this step is the in-situ generation of dichloroketene (Cl₂C=C=O) from trichloroacetyl chloride. The zinc-copper couple acts as a reducing agent to facilitate the dehalogenation of trichloroacetyl chloride. Phosphorus oxychloride is often used as an activator in this process.

Dichloroketene Formation Trichloroacetyl chloride Trichloroacetyl chloride Dichloroketene Dichloroketene Trichloroacetyl chloride->Dichloroketene Zn(Cu), POCl3

Caption: In-situ generation of dichloroketene.

Once formed, the highly electrophilic dichloroketene undergoes a concerted [2+2] cycloaddition with the electron-rich double bond of methyl 3-methylenecyclobutanecarboxylate. According to the Woodward-Hoffmann rules, a thermal [2+2] cycloaddition between two alkenes is symmetry-forbidden. However, the cycloaddition of a ketene with an alkene is symmetry-allowed and proceeds through a [π2s + π2a] cycloaddition, where the ketene acts as the antarafacial component. This unique geometry allows the reaction to proceed under thermal conditions.

Part 3: Reductive Dehalogenation

The resulting α,α-dichlorocyclobutanone is then converted to the target ketone through a reductive dehalogenation using zinc powder and acetic acid.

Experimental Protocol

  • Cool the reaction mixture from the previous step to 0 °C.

  • Add additional zinc powder to the mixture.[3]

  • Add acetic acid dropwise, ensuring the temperature remains below 7 °C.[3]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Filter the reaction mixture through Celite and rinse with ethyl acetate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the aqueous layer with a mixture of ethyl acetate and diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield this compound as a yellow oil.[3]

Causality and Mechanistic Insights

The reductive dehalogenation of the gem-dichloro ketone proceeds via a mechanism involving the formation of a zinc enolate. Zinc metal acts as a two-electron reducing agent, adding oxidatively to the carbon-chlorine bond. This is followed by the elimination of the second chloride ion to form a zinc enolate intermediate. The acetic acid then serves as a proton source to quench the enolate, yielding the final ketone product.

Reductive Dehalogenation Mechanism α,α-Dichlorocyclobutanone α,α-Dichlorocyclobutanone Zinc Enolate Intermediate Zinc Enolate Intermediate α,α-Dichlorocyclobutanone->Zinc Enolate Intermediate Zn Final Ketone Final Ketone Zinc Enolate Intermediate->Final Ketone AcOH (H+)

Caption: Simplified mechanism of reductive dehalogenation.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (400 MHz, CDCl3) δ (ppm)
This compoundC9H12O3168.19Yellow oil3.68 (s, 3H), 3.09-3.22 (m, 3H), 3.00-3.09 (m, 2H), 2.50-2.61 (m, 2H), 2.38-2.48 (m, 2H)[3]

Alternative Synthetic Strategies

While the dichloroketene cycloaddition approach is highly effective, other methods for the synthesis of the spiro[3.3]heptanone core have been reported. These alternative strategies can be valuable for accessing derivatives with different substitution patterns.

  • Strain-Relocating Semipinacol Rearrangements: A novel approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The resulting intermediate undergoes an acid-mediated semipinacol rearrangement to afford substituted spiro[3.3]heptan-1-ones.[6][7] This method is particularly useful for accessing optically active derivatives.

  • Intramolecular Cyclization: Spiro[3.3]heptanones can also be synthesized through the intramolecular cyclization of suitably functionalized precursors. For instance, the annulation of 1-indanones can be employed to access fused and spiro frameworks.[8]

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to a valuable building block for drug discovery and development. The key steps of dichloroketene cycloaddition and subsequent reductive dehalogenation are well-established and high-yielding transformations. By understanding the underlying mechanisms and considering alternative synthetic strategies, researchers can effectively utilize this chemistry to access a wide range of novel spiro[3.3]heptane derivatives with the potential for significant biological activity. This guide serves as a comprehensive resource to facilitate these endeavors, providing the necessary theoretical and practical knowledge for the successful synthesis of this important molecular scaffold.

References

An In-Depth Technical Guide to Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 6-oxospiro[3.3]heptane-2-carboxylate. This bifunctional molecule, featuring a unique spiro[3.3]heptane scaffold, is of growing interest in medicinal chemistry and drug discovery, particularly as a novel building block and a linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended to be a valuable resource for researchers and scientists working with this compound, offering detailed experimental protocols, spectral data interpretation, and insights into its chemical reactivity and utility in the development of new therapeutics.

Introduction: The Emergence of Spiro[3.3]heptanes in Drug Discovery

The spiro[3.3]heptane motif has garnered significant attention in modern medicinal chemistry as a bioisostere for commonly used carbocyclic and heterocyclic rings, such as cyclohexane and piperidine.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to improved physicochemical properties, such as increased metabolic stability and enhanced target selectivity.[3][4] The inherent three-dimensionality of spirocycles allows for the exploration of novel chemical space, a key objective in the design of next-generation therapeutics.[5][6] this compound is a particularly interesting derivative, incorporating both a ketone and a methyl ester functionality, which serve as versatile handles for further chemical modifications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
CAS Number 1138480-98-4ChemScene[7]
Molecular Formula C₉H₁₂O₃ChemScene[7]
Molecular Weight 168.19 g/mol ChemScene[7]
Physical State LiquidFluorochem[8]
Appearance Colorless to yellow oilChemicalBook[9]
Boiling Point 259.9 ± 40.0 °C (Predicted)N/A
Density 1.18 ± 0.1 g/cm³ (Predicted)N/A
Storage Temperature 2-8°CChemScene[7]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from methyl 3-methylenecyclobutanecarboxylate. The following is a detailed experimental protocol based on literature procedures.[9]

Experimental Protocol

Step 1: [2+2] Cycloaddition

  • To a solution of methyl 3-methylenecyclobutanecarboxylate in methyl acetate, add copper powder and zinc powder.

  • A solution of trichloroacetyl chloride and phosphorus oxychloride in methyl acetate is added dropwise to the mixture over a period of 2 hours.

  • After 3 hours of reaction, the mixture is cooled to 0°C.

  • Additional zinc powder is added, followed by the dropwise addition of acetic acid, maintaining the temperature below 7°C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The mixture is filtered through Celite® and rinsed with ethyl acetate.

Step 2: Work-up and Purification

  • The filtrate is carefully washed with saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with a 1:1 mixture of ethyl acetate and diethyl ether.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography using a gradient elution of 0-50% ethyl acetate in hexane to afford this compound as a yellow oil.[9]

Rationale Behind Experimental Choices
  • [2+2] Cycloaddition: This key step constructs the spiro[3.3]heptane core. The use of a ketene precursor (generated in situ from trichloroacetyl chloride) and an olefin is a classic approach for the formation of cyclobutanones.

  • Zinc and Copper: These metals are crucial for the reductive steps in the reaction cascade.

  • Acetic Acid: The addition of acetic acid at low temperature is to quench the reaction and neutralize the reaction mixture.

  • Celite® Filtration: This step is essential to remove the solid reagents and byproducts from the reaction mixture.

  • Silica Gel Chromatography: This is a standard purification technique to isolate the desired product from any remaining starting materials or side products.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Methyl 3-methylenecyclobutanecarboxylate reaction [2+2] Cycloaddition & Reductive Work-up start1->reaction start2 Trichloroacetyl chloride start2->reaction start3 Cu, Zn, POCl₃ start3->reaction workup Aqueous Wash & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product Methyl 6-oxospiro[3.3]heptane- 2-carboxylate purification->product Reactivity cluster_ketone Ketone Reactivity cluster_ester Ester Reactivity center Methyl 6-oxospiro[3.3]heptane- 2-carboxylate reduction Reduction (Alcohol) center->reduction e.g., NaBH₄ wittig Wittig Reaction (Alkene) center->wittig e.g., Ph₃P=CH₂ amination Reductive Amination (Amine) center->amination e.g., RNH₂, NaBH₃CN hydrolysis Hydrolysis (Carboxylic Acid) center->hydrolysis e.g., LiOH transesterification Transesterification (New Ester) center->transesterification e.g., ROH, H⁺ amidation Amidation (Amide) center->amidation e.g., R₂NH

References

A Technical Guide to the Structural Analysis of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiro[3.3]heptane Scaffold in Modern Chemistry

The relentless pursuit of novel chemical entities with superior pharmacological profiles has driven medicinal chemists to explore beyond the traditional, planar scaffolds that have long dominated drug discovery. This "escape from flatland" has spotlighted three-dimensional structures that offer enhanced target selectivity and improved physicochemical properties.[1] Among these, the spiro[3.3]heptane framework has emerged as a particularly valuable motif.[2] Its rigid, puckered, three-dimensional geometry serves as an effective saturated bioisostere for benzene and other aromatic rings, providing a predictable and constrained orientation of substituents in space.[1][3][4]

Methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS 1138480-98-4) is a key bifunctional building block derived from this scaffold.[5][6] Possessing both a ketone and a methyl ester, it offers two distinct points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. A thorough and unambiguous understanding of its structure is paramount for its effective use in drug design and materials science.

This technical guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice, ensuring a robust and verifiable characterization.

Core Structural & Stereochemical Features

The unique properties of this compound stem from its inherent structural attributes.

  • Three-Dimensionality and Rigidity: The molecule is defined by a central quaternary spiro-carbon atom that joins two cyclobutane rings. This spiro-fusion forces the rings into a nearly orthogonal arrangement, creating a rigid, non-planar structure that significantly limits conformational freedom.[2][7] This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target.

  • Ring Strain and Conformation: Contrary to a simplified planar representation, the cyclobutane rings in spiro[3.3]heptane systems are puckered.[8] X-ray crystallographic studies on related derivatives show dihedral angles ranging from 12° to over 29°, confirming a non-planar conformation for each ring.[8] This puckering influences the local environment of each substituent.

  • Chirality: The substitution pattern of the title compound—a carboxylate at the 2-position and a ketone at the 6-position—removes all planes of symmetry and rotational axes that exist in the unsubstituted parent scaffold. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers. Distinguishing between these stereoisomers can be critical, as they may exhibit different biological activities.[9]

Synthesis Synopsis and Analytical Context

This compound is accessible through multi-step synthetic sequences. One documented method involves the reaction of methyl 3-methylenecyclobutanecarboxylate with trichloroacetyl chloride in the presence of copper and zinc, followed by a reductive workup.[10] Another report notes it as an intermediate in a seven-step synthesis of fluorinated derivatives.[5] Awareness of the synthetic route is crucial for the analytical chemist, as it provides insight into potential side-products, regioisomers, or diastereomeric impurities that may need to be identified and separated.

Integrated Spectroscopic & Crystallographic Workflow

A complete structural analysis requires the strategic integration of multiple analytical techniques. No single method can provide all the necessary information. The logical workflow presented below ensures a comprehensive characterization from basic connectivity to absolute stereochemistry.

Structural_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Connectivity & 2D Structure cluster_2 3D Structure & Stereochemistry MS Mass Spectrometry (MS) Confirm MW & Formula NMR_1D 1D NMR (¹H, ¹³C) Initial Map of Atoms MS->NMR_1D Verified Formula IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D Verified Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Assign Signals ROESY ROESY/NOESY Determine Spatial Proximity NMR_2D->ROESY Confirm Connectivity XRAY X-Ray Crystallography Definitive 3D Structure ROESY->XRAY Propose Conformation

References

An In-depth Technical Guide to Spiro[3.3]heptane Scaffolds: From Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane motif, a unique three-dimensional (3D) scaffold, has garnered significant attention in medicinal chemistry for its rigid structure and favorable physicochemical properties.[1][2][3][4] This guide provides a comprehensive overview of the spiro[3.3]heptane core, from its initial discovery to its modern applications in drug development. We will delve into the synthetic strategies for its construction, explore its distinct conformational and physicochemical characteristics, and highlight its role as a versatile bioisostere, offering a compelling alternative to traditional aromatic and saturated ring systems. This document serves as a technical resource for researchers aiming to leverage the potential of spiro[3.3]heptane scaffolds in the design of novel therapeutics.

Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry

The paradigm in drug discovery is progressively shifting from planar, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, as well as the potential for greater target selectivity.[1] Among the diverse array of saturated bicyclic scaffolds, spirocycles, and particularly the spiro[3.3]heptane framework, have emerged as a promising class of building blocks.[1]

First described in 1907, the spiro[3.3]heptane ring system is gaining prominence in early-stage drug discovery.[5] Its rigid, well-defined geometry provides a fixed orientation for substituents, enabling precise structure-activity relationship (SAR) studies. Furthermore, its unique 3D nature allows for the exploration of novel chemical space, offering opportunities to design molecules with superior pharmacological profiles.[1][2][3][4]

Synthetic Strategies for Constructing the Spiro[3.3]heptane Core

The synthesis of spiro[3.3]heptane derivatives has evolved significantly, with several robust methods now available to medicinal chemists. These strategies can be broadly categorized based on the key bond-forming reactions used to construct the spirocyclic system.

Cyclization and Rearrangement Approaches

A notable method for the formation of the highly strained spiro[3.3]heptan-1-one motif involves a 'strain-relocating' semipinacol rearrangement.[6] This approach utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The resulting intermediate undergoes an acid-mediated rearrangement to yield the desired spiro[3.3]heptan-1-one.[6] This method is particularly valuable as it can be adapted to produce optically active derivatives.[6]

Another powerful technique involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which can then be further elaborated into spiro[3.3]heptanes.

Functionalization of Pre-formed Scaffolds

Once the core spiro[3.3]heptane structure is assembled, a variety of functional groups can be introduced to create diverse building blocks for medicinal chemistry. For instance, ketones can be converted to bromides via a Wolff-Kishner reduction, followed by treatment with n-butyllithium and subsequent reaction with electrophiles like trimethoxyborane or carbon dioxide to furnish boronic acids or carboxylic acids, respectively.[7][8]

A practical, large-scale synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed.[9] This process starts from a commercially available cyclobutanone derivative and involves the construction of the spiro[3.3]heptane core through double alkylation of TosMIC or a malonate diester.[9] Subsequent functional group transformations provide access to a wide array of derivatives, including alcohols, amines, and amino acids.[9]

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Construction cluster_functionalization Functionalization cluster_final Final Products Start Commercially Available Cyclobutanone Derivatives Core Double Alkylation or [2+2] Cycloaddition Start->Core Key Intermediate Formation Func Introduction of -COOH, -NH2, -OH, etc. Core->Func Scaffold Formation Final Diverse Spiro[3.3]heptane Building Blocks Func->Final Derivatization

Physicochemical and Conformational Properties

The spiro[3.3]heptane scaffold possesses a unique set of physicochemical properties that make it an attractive component in drug design. Its sp³-rich nature generally leads to improved solubility and metabolic stability compared to aromatic counterparts.

Lipophilicity and Solubility

The replacement of a phenyl ring with a spiro[3.3]heptane core can lead to a decrease in lipophilicity. For example, in the case of Sonidegib analogs, replacing the phenyl ring with spiro[3.3]heptane resulted in a decrease in the calculated logP (clogP) by 0.8 units.[7][8] However, the impact on experimental lipophilicity (logD) may not always be as pronounced.[7][8] The introduction of fluorine atoms can further modulate these properties, with trifluoromethyl-substituted spiro[3.3]heptanes exhibiting increased acidity.[9]

PropertyPhenyl Ring (in Sonidegib)Spiro[3.3]heptane Analog (trans)Spiro[3.3]heptane Analog (cis)
clogP 6.86.06.0
logD (pH 7.4) ≥ 3.5≥ 3.5≥ 3.5
Metabolic Stability (t½, min) 934711

Table 1: Comparison of Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogs.[7]

Conformational Rigidity and 3D Shape

The spiro[3.3]heptane scaffold is conformationally restricted, providing a rigid framework for the precise positioning of substituents.[1] This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The two cyclobutane rings are puckered and oriented approximately perpendicular to each other, creating a distinct three-dimensional shape.

Spiro[3.3]heptane as a Bioisostere

One of the most significant applications of the spiro[3.3]heptane scaffold is its use as a bioisostere for other common ring systems in medicinal chemistry.

A Saturated Bioisostere for Benzene

The spiro[3.3]heptane core has been successfully employed as a saturated bioisostere of the benzene ring.[1][10][11][12] It can mimic mono-, meta-, and para-substituted phenyl rings, offering a non-planar alternative that can lead to patent-free analogs of existing drugs with retained or even improved biological activity.[7][10][11] For instance, the spiro[3.3]heptane scaffold has been incorporated into analogs of the anticancer drugs Sonidegib and Vorinostat, as well as the anesthetic Benzocaine.[7][10][11]

Bioisostere Benzene Benzene Ring Spiroheptane Spiro[3.3]heptane Benzene->Spiroheptane Bioisosteric Replacement

Mimicking Other Ring Systems

Beyond benzene, spiro[3.3]heptane derivatives have been explored as mimics for other cyclic structures. For example, 1,6-disubstituted spiro[3.3]heptanes can be considered as restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives.[13] Similarly, other substitution patterns on the spiro[3.3]heptane core can mimic trans-1,3-disubstituted cyclohexanes.[13] Heterocyclic variants, such as 1-azaspiro[3.3]heptane, have been investigated as bioisosteres of piperidine.[14][15]

Applications in Drug Discovery and Development

The unique properties of the spiro[3.3]heptane scaffold have led to its incorporation into a variety of drug discovery programs. Its rigid nature and three-dimensional character make it an ideal building block for creating novel chemical entities with improved pharmacological profiles.

Case Study: Analogs of FDA-Approved Drugs

The practical utility of spiro[3.3]heptane as a bioisostere has been demonstrated through the synthesis and evaluation of analogs of several FDA-approved drugs.

  • Sonidegib Analog: Replacement of the meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core yielded a patent-free analog with nanomolar potency.[7][16]

  • Vorinostat Analog: A spiro[3.3]heptane-containing analog of the anticancer drug Vorinostat was synthesized and showed comparable activity in promoting caspase-dependent cell death in human hepatocellular carcinoma cells.[7][8]

  • Benzocaine Analog: An analog of the local anesthetic Benzocaine, where the para-substituted phenyl ring was replaced by a spiro[3.3]heptane moiety, exhibited significant analgesic activity.[7]

Experimental Protocol: Synthesis of a Spiro[3.3]heptane Carboxylic Acid

The following is a representative experimental protocol for the synthesis of a spiro[3.3]heptane carboxylic acid, a key building block for further derivatization.

Step 1: Synthesis of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane

  • Starting from a commercially available cyclobutanone derivative, a key dibromide intermediate is prepared on a large scale.[9]

Step 2: Construction of the Spiro[3.3]heptane Core

  • The dibromide intermediate undergoes intermolecular cyclization with diethyl malonate to afford a diester.[9]

  • This reaction typically proceeds in good yield (e.g., 62%).[9]

Step 3: Hydrolysis and Decarboxylation

  • The resulting diester is subjected to alkaline saponification to yield a dicarboxylic acid.

  • Subsequent thermal decarboxylation furnishes the target spiro[3.3]heptane carboxylic acid.[9]

Future Perspectives

The spiro[3.3]heptane scaffold continues to be an area of active research, with ongoing efforts to develop new synthetic methodologies and explore its potential in a broader range of therapeutic areas. The development of enantioselective syntheses will be crucial for accessing chiral spiro[3.3]heptane building blocks, which will undoubtedly expand their utility in drug discovery. Furthermore, the synthesis and evaluation of novel heterocyclic spiro[3.3]heptane analogs will open up new avenues for bioisosteric replacement and lead optimization.

Conclusion

The spiro[3.3]heptane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its rigid, three-dimensional structure, coupled with its favorable physicochemical properties, makes it an attractive building block for the design of novel therapeutics. Its proven utility as a bioisostere for benzene and other cyclic systems provides a powerful strategy for navigating intellectual property landscapes and improving the drug-like properties of lead compounds. As our understanding of the synthesis and application of spiro[3.3]heptanes continues to grow, we can expect to see this versatile scaffold play an increasingly important role in the development of the next generation of medicines.

References

Introduction: The Structural Significance of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound (CAS: 1138480-98-4, Formula: C₉H₁₂O₃) is a key building block in modern medicinal chemistry.[1] Its rigid, three-dimensional spirocyclic core is of significant interest for the design of novel therapeutics, offering a unique scaffold to explore chemical space. Notably, this molecule serves as a valuable linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to fully characterize this compound. The interpretation herein is grounded in fundamental principles and supported by available experimental data, offering a self-validating framework for researchers.

Molecular Structure and Atom Numbering

To facilitate a clear and logical discussion of the spectroscopic data, the following IUPAC-recommended numbering scheme will be used throughout this guide.

Caption: IUPAC Numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on data obtained in deuterated chloroform (CDCl₃) at 400 MHz.[2]

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The spirocyclic nature of the core restricts bond rotation, leading to complex splitting patterns (multiplets) for the cyclobutyl ring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssigned ProtonsRationale
3.68Singlet (s)3H-OCH₃Classic signal for methyl ester protons, uncoupled to other protons.
3.09-3.22Multiplet (m)3HH2, H4, H4'Complex overlapping signals corresponding to the methine proton (H2) adjacent to the ester and two of the methylene protons.
3.00-3.09Multiplet (m)2HH7, H7'Protons on the carbon adjacent to the ketone, deshielded by the carbonyl group.
2.50-2.61Multiplet (m)2HH1, H1' or H3, H3'Methylene protons on the carboxylate-substituted ring.
2.38-2.48Multiplet (m)2HH1, H1' or H3, H3'Methylene protons on the carboxylate-substituted ring.

Source: ChemicalBook.[2]

Expert Insights: The ¹H NMR spectrum is characterized by a series of multiplets between 2.38 and 3.22 ppm, which is typical for strained cyclobutyl systems.[2] The downfield shift of the protons at C7 (3.00-3.09 ppm) is a direct consequence of the anisotropic effect of the adjacent ketone carbonyl group. The signal for the methyl ester protons at 3.68 ppm is a sharp singlet, serving as an excellent internal reference point for integration and confirming the presence of the ester functional group.[2]

¹³C NMR Spectral Data & Interpretation (Predicted)

While direct experimental ¹³C NMR data for this specific molecule is not widely published, a highly reliable prediction can be made based on the known chemical shifts of similar functional groups and carbon environments. The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

Predicted Shift (δ) ppmCarbon AssignmentRationale
~210C8 (C=O, Ketone)The ketone carbonyl carbon is the most deshielded carbon, typically appearing well above 200 ppm.
~174C10 (C=O, Ester)The ester carbonyl carbon is also significantly deshielded, but typically appears upfield from a ketone.
~55C7The methylene carbon alpha to the ketone carbonyl is expected in this region.
~52-OCH₃The methyl ester carbon signal is highly characteristic and appears in a narrow range.
~40C2 (CH)The methine carbon alpha to the ester carbonyl.
~35C5 (Spiro)The quaternary spirocenter is a shielded aliphatic carbon, but its chemical shift is influenced by the four connected carbons.
~30C1, C3Methylene carbons on the ester-substituted ring.
~28C6, C9Methylene carbons on the ketone-substituted ring.

Causality Behind Predictions: The predicted chemical shifts are based on established substituent effects in ¹³C NMR spectroscopy.[3] The strong electron-withdrawing nature of the carbonyl oxygen atoms causes significant deshielding of the C8 and C10 carbons, shifting them far downfield. The spirocyclic carbon (C5) is quaternary and thus expected to have a weaker signal intensity in a typical proton-decoupled spectrum.

Part 2: Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. While an experimental spectrum for this compound is not available in the cited literature, its key absorptions can be confidently predicted based on its structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~1780C=O StretchKetone (in 4-membered ring)The ring strain of the cyclobutanone ring increases the energy of the C=O stretching vibration, shifting it to a higher frequency than a typical acyclic ketone (~1715 cm⁻¹).
~1735C=O StretchMethyl EsterThe ester carbonyl stretch is expected in its characteristic region, slightly lower than the strained ketone.
~2850-2960C-H StretchAliphatic (sp³)These signals arise from the C-H bonds of the cyclobutyl rings and the methyl group.
~1200-1100C-O StretchEsterA strong, characteristic band corresponding to the C-O single bond stretch of the ester group.

Expert Insights: The most diagnostic feature in the IR spectrum will be the presence of two distinct carbonyl (C=O) stretching bands. The higher frequency band (~1780 cm⁻¹) is a hallmark of a ketone within a strained four-membered ring, providing immediate evidence for the cyclobutanone moiety. The second band at a slightly lower frequency (~1735 cm⁻¹) confirms the presence of the methyl ester. The separation and intensity of these two peaks are critical for structural confirmation.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structural features.

Molecular Ion & Isotopic Pattern

The molecule has a monoisotopic mass of 168.0786 Da and an average molecular weight of 168.19 g/mol .[1] In a high-resolution mass spectrum (HRMS), the detection of a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) corresponding to this exact mass confirms the elemental formula C₉H₁₂O₃.

AdductPredicted m/z
[M]⁺168.0781
[M+H]⁺169.0859
[M+Na]⁺191.0679

Source: PubChemLite (Predicted).[4]

Plausible Fragmentation Pathways

Electron Impact (EI) ionization would induce fragmentation, providing valuable structural clues. The following diagram illustrates the most likely fragmentation pathways for this compound.

G M [M]⁺˙ m/z = 168 F1 Loss of ˙OCH₃ m/z = 137 M->F1 - 31 F2 Loss of ˙COOCH₃ m/z = 109 M->F2 - 59 F3 Loss of C₄H₄O (ketene loss via ring cleavage) m/z = 98 M->F3 - 70 F4 Loss of C₂H₄ (ethylene) from McLafferty-type rearrangement m/z = 140 M->F4 - 28

Caption: Predicted major fragmentation pathways in EI-MS.

Trustworthiness of Protocol: The analysis of fragmentation patterns is a self-validating system. The observed fragment ions must correspond logically to the loss of neutral fragments from the parent molecular structure.

  • Loss of a methoxy radical (˙OCH₃, 31 Da): A common fragmentation for methyl esters, leading to a stable acylium ion at m/z 137.

  • Loss of the carbomethoxy radical (˙COOCH₃, 59 Da): Alpha-cleavage next to the ester group, resulting in a fragment at m/z 109.

  • Ring Cleavage: Spirocyclic systems can undergo complex ring-opening and fragmentation. A retro-[2+2] cycloaddition of the cyclobutanone ring could lead to the loss of ketene (CH₂=C=O) or related fragments.

Appendix: Experimental Synthesis Protocol

The following protocol for the synthesis of this compound is provided for context and to underscore the practical application of the spectroscopic data in reaction monitoring and product verification.[2]

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quench cluster_3 Workup & Purification A Combine Methyl 3-methylenecyclobutanecarboxylate, Cu powder, and Zn powder in methyl acetate B Add solution of trichloroacetyl chloride and POCl₃ dropwise over 2 hours A->B C Stir for 3 hours, then cool to 0°C B->C D Add more Zn powder, then add acetic acid dropwise (< 7°C) C->D E Stir overnight, filter through Celite D->E F Wash filtrate with aq. NaHCO₃ E->F G Extract aqueous layer with EtOAc:Et₂O F->G H Dry, concentrate, and purify via silica gel chromatography G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of the title compound.

Detailed Steps:

  • Initial Mixture: To a solution of methyl 3-methylenecyclobutanecarboxylate in methyl acetate, add copper powder and zinc powder.[2]

  • Cycloaddition: A solution of trichloroacetyl chloride and phosphorus oxychloride in methyl acetate is added dropwise over 2 hours. The reaction proceeds for 3 hours.[2]

  • Reductive Dechlorination: The mixture is cooled to 0°C, and additional zinc powder is added. Acetic acid is then added dropwise, maintaining the temperature below 7°C.[2]

  • Workup: The reaction is allowed to warm to room temperature and stirred overnight. It is then filtered through Celite and rinsed with ethyl acetate. The filtrate is carefully washed with saturated aqueous sodium bicarbonate.[2]

  • Extraction & Purification: The aqueous layer is extracted. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The final product is purified by silica gel column chromatography to yield a yellow oil.[2]

References

CAS number for Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-oxospiro[3.3]heptane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional synthetic building block of significant interest in modern medicinal chemistry. Its rigid, three-dimensional spiro[3.3]heptane core serves as a valuable bioisostere for commonly used carbocyclic and heterocyclic moieties, offering a pathway to novel chemical space with potentially improved physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic analysis, and a discussion of its strategic applications, particularly as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a scaffold in drug design.

Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry

In the quest for novel therapeutics, the exploration of new chemical space is paramount. Traditional drug discovery has often relied on aromatic and saturated six-membered rings like benzene and piperidine. While effective, these scaffolds can present challenges related to metabolic stability, solubility, and synthetic tractability. Spirocyclic systems, particularly strained scaffolds like spiro[3.3]heptane, have emerged as powerful tools for overcoming these limitations.

The spiro[3.3]heptane framework offers a unique combination of structural rigidity and three-dimensionality.[1][2] This rigidity can improve binding affinity to biological targets by reducing the entropic penalty upon binding. Furthermore, its non-planar structure provides precise exit vectors for substituents, allowing for fine-tuned exploration of protein binding pockets.[1] Azaspiro[3.3]heptanes, for instance, have been successfully employed as bioisosteres of piperidine and morpholine, leading to compounds with enhanced properties that have advanced into clinical trials.[3][4] this compound is a key intermediate that provides access to this valuable scaffold, featuring two distinct functional handles for subsequent chemical elaboration.

Physicochemical and Structural Properties

This compound is a colorless to yellow liquid at room temperature.[5] Its core structure consists of two cyclobutane rings fused at a central quaternary carbon. The presence of both a methyl ester and a ketone provides orthogonal points for chemical modification.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 1138480-98-4[5][6][7][8]
Molecular Formula C₉H₁₂O₃[6][9]
Molecular Weight 168.19 g/mol [6][8][9]
Physical Form Liquid[6]
IUPAC Name This compound
InChI Key KPVYGLFZWUGNOJ-UHFFFAOYSA-N[5][6]
Boiling Point 259.9 ± 40.0 °C (Predicted)[10]
Density 1.18 ± 0.1 g/cm³ (Predicted)[10]
Storage 2-8°C, Sealed in dry conditions[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved via a [2+2] cycloaddition reaction. A detailed protocol derived from established methods is presented below.[7]

Synthetic Workflow

The overall transformation involves the reaction of methyl 3-methylenecyclobutanecarboxylate with a ketene equivalent generated in situ.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product Reactant Methyl 3-methylenecyclobutanecarboxylate Reaction [2+2] Cycloaddition (in Methyl Acetate) Reactant->Reaction Reagent1 Trichloroacetyl chloride Reagent1->Reaction Reagent2 Zinc Powder (Zn) Reagent2->Reaction Reagent3 Copper Powder (Cu) Reagent3->Reaction Reagent4 POCl₃ (cat.) Reagent4->Reaction Quench Quench with Acetic Acid Reaction->Quench 1. Stir 3h 2. Cool to 0°C Workup Aqueous Workup (Sat. NaHCO₃) Quench->Workup Stir overnight Purification Silica Gel Chromatography Workup->Purification Extract & Concentrate Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of methyl 3-methylenecyclobutanecarboxylate in methyl acetate (45 mL), add copper powder (2.77 g, 43.6 mmol) and zinc powder (5.70 g, 87 mmol).[7]

  • Reagent Addition: Prepare a solution of trichloroacetyl chloride (4.86 mL, 43.6 mmol) and phosphorus oxychloride (0.37 mL, 4.0 mmol) in methyl acetate (45 mL). Add this solution dropwise to the reaction mixture over a period of 2 hours at room temperature.[7] The use of trichloroacetyl chloride with zinc-copper couple is a classic method for generating dichloroketene, which undergoes cycloaddition. Phosphorus oxychloride likely acts as a Lewis acid catalyst.

  • Reaction Monitoring: Stir the reaction for 3 hours after the addition is complete. The progress can be monitored by TLC or GC-MS.

  • Reductive Quench: Cool the mixture to 0°C and add an additional portion of zinc powder (5.70 g, 87 mmol).[7] Then, add acetic acid (22.7 mL, 400 mmol) dropwise, ensuring the internal temperature remains below 7°C.[7] This step is crucial for the reductive removal of the chlorine atoms from the cyclobutanone intermediate formed after the cycloaddition.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Filter the mixture through a pad of Celite®, rinsing with ethyl acetate.[7]

  • Extraction: Carefully wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 200 mL). Caution: Gas evolution (CO₂) will occur.[7] Extract the aqueous layer with a 1:1 mixture of ethyl acetate and diethyl ether (2 x 100 mL).

  • Purification: Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., 0-50% ethyl acetate in hexanes gradient) to yield the title compound as a yellow oil (reported yield: 61%).[7]

Spectroscopic Characterization

Structural confirmation is critical for any synthetic compound. The following data are characteristic of this compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 3.68 (s, 3H, -OCH₃), 3.09-3.22 (m, 3H), 3.00-3.09 (m, 2H), 2.50-2.61 (m, 2H), 2.38-2.48 (m, 2H).[7]

    • Interpretation: The singlet at 3.68 ppm corresponds to the methyl ester protons. The complex multiplets between 2.38 and 3.22 ppm are characteristic of the highly coupled protons on the two cyclobutane rings. The integration confirms the presence of 9 aliphatic protons in addition to the methyl group.

  • ¹³C NMR (Predicted): Key signals would be expected for the ketone carbonyl (~208-215 ppm), the ester carbonyl (~173-175 ppm), the spirocyclic carbon, the methoxy carbon (~52 ppm), and several aliphatic carbons in the 30-50 ppm range.

  • Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ would be at m/z = 168.08. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the carboxylate group (-COOCH₃).

Applications in Drug Discovery and Synthesis

The unique structure of this compound makes it a valuable intermediate for several applications.

PROTAC Linker Synthesis

The compound is explicitly marketed as a PROTAC linker.[11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is critical for achieving the correct orientation and distance between the two ligands. The spiro[3.3]heptane core provides a rigid, well-defined linker that can improve the efficacy and selectivity of the resulting PROTAC. The ester and ketone functionalities allow for differential derivatization to attach the target-binding and E3-binding ligands.

PROTAC_Concept cluster_protac PROTAC Molecule cluster_proteins Cellular Machinery E3_Ligand E3 Ligase Ligand Linker Spiro[3.3]heptane Linker (from title compound) E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Ligand Target Protein Ligand Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds

Caption: Role of the spiro[3.3]heptane scaffold as a rigid linker in a PROTAC.

Bioisosteric Replacement and Scaffold Hopping

The spiro[3.3]heptane motif is a validated bioisostere for cyclohexane and other six-membered rings.[1] Replacing a traditional ring system with this scaffold can lead to:

  • Improved Physicochemical Properties: Increased aqueous solubility and metabolic stability.

  • Novelty and IP Position: Access to new, patentable chemical matter.

  • Enhanced Selectivity: The rigid conformation can favor binding to a specific target over off-targets.

The ketone in this compound can be further manipulated, for example, through reduction to an alcohol, reductive amination to introduce an amine, or deoxofluorination to install gem-difluoro groups, significantly expanding the accessible chemical diversity.[12]

Safety and Handling

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5][8]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple chemical intermediate; it is a gateway to a class of scaffolds that are increasingly important in modern drug discovery. Its synthesis is well-documented, and its bifunctional nature provides the versatility needed for complex molecular construction. For researchers and drug development professionals, this compound represents a valuable tool for scaffold hopping, accessing novel chemical space, and developing next-generation therapeutics like PROTACs. Its strategic use can lead to molecules with improved drug-like properties and stronger intellectual property positions.

References

The Strategic Derivatization of Methyl 6-oxospiro[3.3]heptane-2-carboxylate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane motif has emerged as a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that offers a compelling alternative to traditional planar aromatic rings.[1] This guide provides an in-depth technical exploration of the derivatization of a key building block, Methyl 6-oxospiro[3.3]heptane-2-carboxylate. We will delve into the strategic manipulation of its ketone and ester functionalities, providing both established and proposed protocols for the synthesis of diverse derivatives. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Rise of the Spiro[3.3]heptane Scaffold

The imperative to "escape from flatland" has driven a paradigm shift in drug design, with a growing emphasis on molecules possessing a higher fraction of sp³-hybridized carbons. Spirocyclic systems, particularly the spiro[3.3]heptane core, have garnered significant attention due to their unique conformational constraints and metabolic stability.[2] These attributes can lead to improved physicochemical properties, enhanced target selectivity, and novel intellectual property positions. This compound is a readily accessible and highly versatile starting material, offering two distinct points for chemical modification: a reactive ketone and a modifiable methyl ester. Its utility has been particularly noted in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, where precise spatial orientation of linked moieties is paramount.

Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized through a multi-step sequence. A common laboratory-scale synthesis is outlined below.

Protocol 1: Synthesis of this compound

This protocol is based on established chemical literature.

Step 1: Reaction Setup

  • To a solution of methyl 3-methylenecyclobutanecarboxylate in methyl acetate, add copper powder and zinc powder.

Step 2: Dropwise Addition

  • A solution of trichloroacetyl chloride and phosphorus oxychloride in methyl acetate is added dropwise to the mixture over a period of 2 hours.

Step 3: Reaction and Quenching

  • After 3 hours of reaction, the mixture is cooled to 0°C.

  • Additional zinc powder is added.

  • Acetic acid is then added dropwise, maintaining the temperature below 7°C.

Step 4: Work-up and Purification

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The mixture is filtered through Celite and rinsed with ethyl acetate.

  • The filtrate is washed with saturated aqueous sodium bicarbonate.

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated.

  • The residue is purified by silica gel column chromatography to afford this compound.

Derivatization Strategies at the Ketone Functionality

The ketone at the 6-position is a prime site for a variety of chemical transformations, enabling the introduction of diverse functional groups and stereocenters.

Deoxofluorination: Introducing Fluorine

The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. A direct derivatization of this compound is its deoxofluorination to yield 6,6-difluorospiro[3.3]heptane derivatives.[3]

Protocol 2: Deoxofluorination of this compound

This protocol is adapted from a published procedure.[3]

Step 1: Reaction Setup

  • In a suitable reaction vessel, dissolve this compound in an appropriate solvent such as dichloromethane.

Step 2: Reagent Addition

  • Add a deoxofluorinating agent, for example, diethylaminosulfur trifluoride (DAST) or a similar reagent, dropwise at a controlled temperature (e.g., 0°C).

Step 3: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

Step 4: Quenching and Work-up

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product by column chromatography to yield the corresponding methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate.

Reductive Amination: Accessing Amino Derivatives

The conversion of the ketone to an amine is a pivotal transformation, opening the door to a vast array of subsequent derivatizations, including amide bond formation and sulfonylation. The commercial availability of methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a strong indicator of the feasibility of this reaction.[4]

Proposed Protocol 3: Reductive Amination

This proposed protocol is based on general reductive amination procedures.

Step 1: Imine Formation

  • Dissolve this compound in a suitable solvent (e.g., methanol or dichloroethane).

  • Add the desired amine (e.g., ammonia in the form of ammonium acetate, or a primary/secondary amine) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature to facilitate imine formation.

Step 2: Reduction

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. These reagents are preferred as they are selective for the iminium ion over the ketone.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

Step 3: Work-up and Purification

  • Quench the reaction by adding water or a basic solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Stereoselective Reduction to Hydroxy Derivatives

The creation of a chiral center via stereoselective reduction of the ketone provides access to enantiomerically pure scaffolds. Biocatalysis offers a powerful tool for achieving high enantioselectivity.

Proposed Protocol 4: Biocatalytic Stereoselective Reduction

This proposed protocol is based on the successful biocatalytic reduction of a similar spirocyclic ketone.

Step 1: Enzyme and Substrate Preparation

  • Prepare a buffered aqueous solution containing a suitable ketoreductase (KRED) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Dissolve this compound in a water-miscible co-solvent (e.g., DMSO or isopropanol).

Step 2: Biotransformation

  • Add the substrate solution to the enzyme solution.

  • Gently agitate the mixture at a controlled temperature (e.g., 30°C) and pH.

  • Monitor the progress of the reaction by chiral HPLC or GC.

Step 3: Product Extraction and Purification

  • Once the desired conversion is reached, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate, and purify by column chromatography to isolate the chiral alcohol.

Derivatization Strategies at the Ester Functionality

The methyl ester at the 2-position provides another handle for diversification, primarily through hydrolysis to the carboxylic acid followed by amide coupling.

Hydrolysis to the Carboxylic Acid
Proposed Protocol 5: Ester Hydrolysis

This protocol is based on standard ester hydrolysis procedures.

Step 1: Saponification

  • Dissolve this compound in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

Step 2: Acidification and Extraction

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

Step 3: Isolation

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the crude 6-oxospiro[3.3]heptane-2-carboxylic acid. This can often be used in the next step without further purification.

Amide Bond Formation

The resulting carboxylic acid is a versatile intermediate for the synthesis of a wide range of amides.

Proposed Protocol 6: Amide Coupling

This protocol is based on standard peptide coupling methodologies.

Step 1: Activation of the Carboxylic Acid

  • Dissolve the 6-oxospiro[3.3]heptane-2-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HATU, HBTU, or EDC, along with a base like diisopropylethylamine (DIPEA).

  • Stir for a short period to allow for the formation of the activated ester.

Step 2: Addition of the Amine

  • Add the desired primary or secondary amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete.

Step 3: Work-up and Purification

  • Dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Visualization of Derivatization Pathways

The following diagrams illustrate the key derivatization workflows described in this guide.

Derivatization_Pathways cluster_ketone Ketone Derivatization cluster_ester Ester Derivatization Core This compound Deoxofluorination Deoxofluorination (DAST) Core->Deoxofluorination ReductiveAmination Reductive Amination (Amine, NaBH3CN) Core->ReductiveAmination StereoReduction Stereoselective Reduction (Ketoreductase) Core->StereoReduction Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis AmideCoupling Amide Coupling (HATU, Amine) Hydrolysis->AmideCoupling

Caption: Key derivatization pathways for this compound.

Summary of Derivatization Products

Starting MaterialReaction TypeProduct ClassKey Reagents
This compoundDeoxofluorinationgem-Difluoro spiroheptaneDAST
This compoundReductive AminationAmino spiroheptaneAmine, NaBH₃CN
This compoundStereoselective ReductionChiral Hydroxy spiroheptaneKetoreductase
This compoundHydrolysisCarboxylic AcidLiOH or NaOH
6-Oxospiro[3.3]heptane-2-carboxylic acidAmide CouplingAmideHATU, Amine

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. The strategic derivatization of its ketone and ester functionalities allows for the creation of a diverse array of compounds with finely tuned properties. The protocols and strategies outlined in this guide are intended to empower researchers to fully exploit the potential of this remarkable scaffold in their quest for the next generation of therapeutics.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 6-oxospiro[3.3]heptane-2-carboxylate, a key building block in modern drug discovery. By examining the inherent chemical liabilities of its β-keto ester and strained spirocyclic functionalities, this document outlines potential degradation pathways and establishes a framework for robust stability assessment. Detailed protocols for handling, storage, and stability testing are provided to ensure the integrity and purity of this compound for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of this compound

This compound is a valuable sp³-rich scaffold increasingly utilized in medicinal chemistry.[1] Its rigid, three-dimensional structure provides access to novel chemical space, moving beyond the traditional flat, aromatic rings that have dominated drug discovery.[1] The spiro[3.3]heptane core, a bioisostere of the benzene ring, offers improved physicochemical properties, while the β-keto ester moiety serves as a versatile handle for further synthetic modifications.[1][2] However, the very features that make this molecule attractive—the strained cyclobutane rings and the reactive β-keto ester group—also present unique stability challenges. Understanding these liabilities is paramount to maintaining the compound's integrity from synthesis to application.

Physicochemical Properties and Recommended Storage

A foundational understanding of the compound's basic properties is the first step in ensuring its proper handling and storage.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1138480-98-4[3][4]
Molecular Formula C₉H₁₂O₃[2][4]
Molecular Weight 168.19 g/mol [2]
Appearance Colorless to Yellow Liquid[4]
IUPAC Name This compound
Recommended Storage Conditions

Based on supplier data and the chemical nature of the compound, the following storage conditions are recommended to minimize degradation and preserve purity.[4][5]

  • Short-Term Storage (Weeks to Months): Store at 2-8°C in a tightly sealed container, protected from moisture.[4]

  • Long-Term Storage (Months to Years): For optimal preservation, store at -20°C , sealed and desiccated.[2]

The rationale for these conditions is grounded in the compound's susceptibility to hydrolysis and potential thermal degradation, which will be explored in the subsequent sections.

Core Stability Profile: Understanding Degradation Pathways

The stability of this compound is primarily governed by two structural features: the β-keto ester functional group and the strained spiro[3.3]heptane core.

Hydrolytic Instability of the β-Keto Ester

The most significant chemical liability of this molecule is the ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions.[6][7][8] This reaction cleaves the methyl ester to yield the corresponding carboxylic acid, 6-oxospiro[3.3]heptane-2-carboxylic acid, and methanol.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester undergoes reversible hydrolysis.[6][7] While the reaction is typically slow, it can be accelerated by elevated temperatures.

  • Base-Promoted Hydrolysis (Saponification): The compound is particularly sensitive to basic conditions. Hydroxide ions readily attack the electrophilic carbonyl carbon of the ester, leading to a rapid and irreversible hydrolysis to form the carboxylate salt.[7][9] This is a critical consideration, as even trace amounts of basic contaminants on glassware or in solvents can initiate degradation.

Decarboxylation of the β-Keto Acid Degradant

The product of hydrolysis, 6-oxospiro[3.3]heptane-2-carboxylic acid, is a β-keto acid. This class of compounds is known to be thermally unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating to yield a ketone.[10][11][12] This degradation pathway is significant as it results in a complete loss of the carboxylic acid functionality, which is often a key site for synthetic elaboration.

The mechanism proceeds through a cyclic, six-membered transition state, leading to an enol intermediate that tautomerizes to the final ketone product, spiro[3.3]heptan-6-one.[13]

Figure 1: Primary degradation pathway via hydrolysis and decarboxylation.
The Role of Spirocyclic Ring Strain

The spiro[3.3]heptane core is composed of two cyclobutane rings, which possess significant angle and torsional strain.[14] While this strained architecture is a key feature for its use as a rigid scaffold, it can also influence reactivity.[15][16] The inherent ring strain can make the molecule more susceptible to reactions that lead to ring-opening or rearrangement under harsh conditions, although this is generally less of a concern under standard storage and handling than the hydrolysis pathway.[15][17]

A Framework for Stability Assessment: Forced Degradation Studies

To fully characterize the stability profile and identify potential degradants, a forced degradation (or stress testing) study is essential.[18][19][20] This involves subjecting the compound to conditions more severe than those used in accelerated stability testing to expedite degradation.[19] These studies are critical for developing stability-indicating analytical methods.[19][21]

G cluster_stress Forced Degradation Conditions Compound This compound (Stock Solution) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Compound->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Compound->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Compound->Thermal Photo Photostability (ICH Q1B Light Exposure) Compound->Photo Analysis Analytical Testing (HPLC-UV/MS, NMR) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Characterize Degradants Develop Stability-Indicating Method Identify Degradation Pathways Analysis->Results

Figure 2: Workflow for a forced degradation study.
Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heat at 60°C for 24-48hEster hydrolysis to carboxylic acid.[7]
Basic Hydrolysis 0.1 M NaOH, room temperature for 2-8hRapid ester hydrolysis to carboxylate salt.[7][9]
Oxidation 3% H₂O₂, room temperature for 24hPotential for oxidation at carbons alpha to the ketone or ester, though less likely to be the primary pathway.[22]
Thermal 80°C (solid state and in solution) for 72hPotential decarboxylation of any hydrolyzed product; general decomposition.[12]
Photostability Exposure to light source as per ICH Q1B guidelinesAssess for light-induced degradation.[23]

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study

This protocol is designed in accordance with ICH guidelines to determine the re-test period or shelf life.[24][25][26]

  • Batch Selection: Utilize at least three primary batches of this compound with a purity of >95%.[23]

  • Container Closure System: Package the material in amber glass vials with inert, tightly sealed caps to mimic proposed storage and distribution packaging.

  • Storage Conditions:

    • Long-Term: 2-8°C (refrigerated).

    • Accelerated: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH.[26]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[23]

    • Accelerated: Test at 0, 3, and 6 months.[23]

  • Analytical Monitoring: At each time point, assess the samples for:

    • Appearance (color, clarity)

    • Assay (% purity) by a validated stability-indicating HPLC method.

    • Degradation products (identification and quantification).

Protocol 2: Stability-Indicating HPLC Method Development

A robust analytical method is crucial for separating the parent compound from all potential degradation products.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point. Note that β-keto esters can exhibit tautomerism, which may lead to poor peak shape.[27] Using a mixed-mode column or adjusting mobile phase pH and temperature may be necessary to achieve sharp peaks.[27]

  • Mobile Phase:

    • A gradient elution is recommended to resolve both polar and non-polar species.

    • Start with a mobile phase of Acetonitrile and water (containing 0.1% formic acid to suppress ionization and improve peak shape).

    • Example Gradient: Start at 20% Acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Detection:

    • UV detection at a wavelength where the parent compound and key chromophoric degradants absorb (e.g., ~210 nm for the ketone carbonyl).

    • Mass Spectrometry (MS) detection is highly recommended for the identification of unknown degradation products.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is achieved by analyzing the stressed samples from the forced degradation study to demonstrate that all degradant peaks are resolved from the parent peak.

Conclusion and Best Practices

The stability of this compound is a critical parameter that must be carefully managed to ensure its utility in research and development. The primary degradation pathway involves hydrolysis of the methyl ester, followed by potential decarboxylation of the resulting β-keto acid.

Key Recommendations:

  • Always store the compound under recommended conditions: Refrigerate (2-8°C) for short-term use and freeze (-20°C) for long-term storage, always in a tightly sealed container under an inert atmosphere if possible.

  • Use anhydrous solvents and inert handling conditions: To prevent hydrolysis, avoid exposure to moisture and sources of acid or base.

  • Perform regular purity checks: For material stored over extended periods, re-analysis by HPLC is recommended before use to confirm integrity.

  • Implement a robust stability testing program: For GMP applications, a comprehensive stability study following ICH guidelines is mandatory to establish a re-test period and understand the degradation profile.

By adhering to these guidelines, researchers and developers can ensure the quality and reliability of this compound, a vital component in the synthesis of next-generation therapeutics.

References

Methodological & Application

The Strategic Deployment of Methyl 6-oxospiro[3.3]heptane-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the modern era of drug discovery, there is a pronounced shift away from planar, sp²-rich molecules towards scaffolds that offer greater three-dimensionality. This "escape from flatland" is driven by the need to access novel chemical space, enhance target selectivity, and improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The spiro[3.3]heptane motif has emerged as a particularly valuable scaffold in this context. Its rigid, bicyclic structure provides a well-defined and predictable orientation of substituents in three-dimensional space, making it an attractive bioisostere for commonly used aromatic and saturated ring systems.[3][4][5]

Methyl 6-oxospiro[3.3]heptane-2-carboxylate is a bifunctional building block that expertly leverages the advantageous properties of the spiro[3.3]heptane core. Possessing two distinct and orthogonally reactive functional groups—a ketone and a methyl ester—it serves as a versatile platform for the synthesis of complex molecules, most notably as a rigid linker component in Proteolysis Targeting Chimeras (PROTACs).[3][6] This guide provides an in-depth exploration of this building block, offering detailed protocols for its synthesis and subsequent functionalization, thereby enabling researchers to fully exploit its potential in their synthetic campaigns.

Synthesis of the Core Building Block

The synthesis of this compound can be achieved on a gram scale, providing a reliable supply for subsequent derivatization. The following protocol is adapted from established procedures.[7]

Protocol 1: Synthesis of this compound

This procedure involves a [2+2] cycloaddition followed by an oxidation to yield the target spirocyclic ketone.

Materials:

  • Methyl 3-methylenecyclobutanecarboxylate

  • Copper powder

  • Zinc powder

  • Trichloroacetyl chloride

  • Phosphorus oxychloride (POCl₃)

  • Methyl acetate

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 3-methylenecyclobutanecarboxylate in methyl acetate (approx. 1 M), add copper powder (1.1 eq) and zinc powder (2.2 eq).

  • Prepare a solution of trichloroacetyl chloride (1.1 eq) and phosphorus oxychloride (0.1 eq) in methyl acetate. Add this solution dropwise to the reaction mixture over a period of 2 hours at room temperature.

  • Stir the reaction for an additional 3 hours after the addition is complete.

  • Cool the mixture to 0 °C in an ice bath and add another portion of zinc powder (2.2 eq).

  • Slowly add acetic acid (10 eq) dropwise, ensuring the internal temperature does not exceed 7 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the mixture through a pad of Celite, rinsing with ethyl acetate.

  • Carefully wash the filtrate with saturated aqueous NaHCO₃ (2 x 200 mL for a ~4 g scale reaction). Caution: Gas evolution will occur.

  • Extract the aqueous layer with a 1:1 mixture of EtOAc:Et₂O (2 x 100 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of 0-50% ethyl acetate in hexanes to afford this compound as a yellow oil (typical yield: ~60%).[7]

Data Summary Table:

PropertyValue
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Appearance Colorless to yellow liquid/oil
Storage Conditions Sealed in dry, 2-8 °C
¹H NMR (400 MHz, CDCl₃) δ 2.38-2.48 (m, 2H), 2.50-2.61 (m, 2H), 3.00-3.09 (m, 2H), 3.09-3.22 (m, 3H), 3.68 (s, 3H)[7]

Application in Bifunctional Linker Synthesis

The true utility of this compound lies in its capacity for sequential, selective functionalization. The ketone can be converted to an amine, providing a point of attachment for an E3 ligase ligand, while the ester can be hydrolyzed to a carboxylic acid for coupling to a target protein ligand. This workflow is ideal for the construction of rigid PROTAC linkers.

G cluster_0 PROTAC Linker Synthesis Workflow start Methyl 6-oxospiro[3.3]heptane- 2-carboxylate step1 Step 1: Reductive Amination (Ketone -> Amine) start->step1 intermediate1 Methyl 6-aminospiro[3.3]heptane- 2-carboxylate step1->intermediate1 step2 Step 2: Ester Hydrolysis (Ester -> Carboxylic Acid) intermediate1->step2 intermediate2 6-Aminospiro[3.3]heptane- 2-carboxylic Acid step2->intermediate2 step3a Step 3a: Amide Coupling (Couple E3 Ligase Ligand) intermediate2->step3a step3b Step 3b: Amide Coupling (Couple Target Protein Ligand) intermediate2->step3b final_protac Final PROTAC Molecule step3a->final_protac step3b->final_protac

Sequential functionalization of the spirocyclic building block.
Protocol 2: Reductive Amination of the Ketone

This protocol converts the ketone functionality into a primary amine, a common attachment point for linker chemistry. The use of sodium cyanoborohydride is advantageous as it is a mild reducing agent that is selective for the protonated imine intermediate over the starting ketone, allowing for a one-pot procedure.[8][9][10]

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).

  • Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between DCM and saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude Methyl 6-aminospiro[3.3]heptane-2-carboxylate, which can be used directly in the next step or purified by chromatography.

Protocol 3: Saponification of the Methyl Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide. This provides the second orthogonal handle for amide bond formation. LiOH is a preferred reagent for this transformation due to its high efficacy and generally mild conditions, minimizing potential side reactions.[1][4][11]

Materials:

  • Methyl 6-aminospiro[3.3]heptane-2-carboxylate (crude from Protocol 2)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude amine-ester from the previous step (1.0 eq) in a 2:1 mixture of THF and water (0.1 M).

  • Add LiOH·H₂O (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~5-6 with 1 M HCl. The product, 6-Aminospiro[3.3]heptane-2-carboxylic acid, may precipitate.

  • If a precipitate forms, it can be collected by vacuum filtration. If not, the product can be isolated by lyophilization or used as an aqueous solution in the subsequent coupling step after careful pH adjustment.

Protocol 4: Amide Bond Formation

With the bifunctional linker core in hand, it can now be coupled to the desired ligands. The following is a general protocol for amide bond formation using HATU, a highly efficient coupling reagent that minimizes racemization and is effective even with challenging substrates.[3][6][12]

G cluster_1 HATU-Mediated Amide Coupling CarboxylicAcid Carboxylic Acid (Linker or Ligand) HATU HATU + Base (e.g., DIPEA) CarboxylicAcid->HATU ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Amine Amine (Linker or Ligand) ActiveEster->Amine Amide Amide Bond (Final Product) ActiveEster->Amide Byproduct Tetramethylurea + HOAt Amide->Byproduct Byproducts

Mechanism of HATU-mediated amide coupling.

Materials:

  • 6-Aminospiro[3.3]heptane-2-carboxylic acid

  • Target Ligand 1 (with a carboxylic acid)

  • Target Ligand 2 (with an amine)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure (Example: Coupling to an Amine-Containing Ligand):

  • In a round-bottom flask, dissolve 6-Aminospiro[3.3]heptane-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise and stir the mixture for 15 minutes for pre-activation.

  • Add the amine-containing target ligand (1.0 eq) as a solution in a small amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or silica gel chromatography to obtain the final conjugate.

Quantitative Data Summary (Expected):

Reaction StepStarting MaterialKey ReagentsProductExpected Yield
Reductive Amination This compoundNH₄OAc, NaBH₃CNMethyl 6-aminospiro[3.3]heptane-2-carboxylate70-85%
Ester Hydrolysis Methyl 6-aminospiro[3.3]heptane-2-carboxylateLiOH·H₂O6-Aminospiro[3.3]heptane-2-carboxylic Acid>90%
Amide Coupling 6-Aminospiro[3.3]heptane-2-carboxylic AcidHATU, DIPEA, Amine LigandAmide-linked Conjugate60-80%

Conclusion and Future Outlook

This compound is a powerful and versatile chemical building block that provides a direct entry into the synthesis of rigid, three-dimensional molecular architectures. Its utility is particularly pronounced in the construction of sophisticated linker elements for PROTACs, where the defined spatial arrangement of the spirocyclic core can significantly influence the formation and stability of the ternary complex. The protocols detailed herein offer a robust roadmap for the synthesis and derivatization of this scaffold, empowering researchers in medicinal chemistry and drug development to explore new frontiers in chemical space and design next-generation therapeutics.

References

Application Notes & Protocols: Selective Reduction of the Ketone in Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Spiro[3.3]heptanes

The spiro[3.3]heptane scaffold has emerged as a valuable three-dimensional bioisostere for phenyl rings in modern drug discovery.[1] Its rigid, non-planar structure provides a unique spatial arrangement for substituents, offering a novel chemical space to explore for enhancing compound properties such as metabolic stability and target selectivity.[1][2][3] Methyl 6-oxospiro[3.3]heptane-2-carboxylate, in particular, is a key building block and PROTAC linker used in the synthesis of targeted protein degraders and other complex pharmaceutical agents.[4][5]

The selective reduction of the ketone at the 6-position to the corresponding alcohol, Methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate, is a critical transformation. This conversion introduces a hydroxyl group that can serve as a handle for further functionalization or as a key hydrogen-bonding moiety for interaction with biological targets. This document provides a detailed protocol for this reduction, grounded in mechanistic principles to ensure reproducibility and success.

The Core Directive: Choosing the Optimal Reduction Strategy

The primary challenge in this transformation is chemoselectivity: the carbonyl of the ketone must be reduced without affecting the methyl ester. This dictates the choice of reducing agent.

Analysis of Potential Reducing Agents
  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and potent source of hydride. While effective at reducing ketones, it will readily reduce the ester to a primary alcohol as well. Its lack of selectivity makes it unsuitable for this specific transformation.

  • Catalytic Hydrogenation: This method, employing hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ru), can reduce ketones.[6][7][8] However, it often requires specialized high-pressure equipment. Furthermore, under certain conditions, it could potentially affect other functional groups. Given the accessibility and simplicity of chemical hydrides, this method is often reserved for specific stereochemical outcomes or when other functional groups are incompatible with hydride reagents.

  • Sodium Borohydride (NaBH₄): This is a milder and more selective hydride donor compared to LiAlH₄.[9][10] It is highly effective for the reduction of aldehydes and ketones while generally being unreactive towards esters under standard conditions (e.g., in alcoholic solvents at low temperatures).[9][11] This high degree of chemoselectivity, combined with its ease of handling and operational simplicity, makes NaBH₄ the ideal choice for this protocol.

The Selected Pathway: Sodium Borohydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[10][12] This forms a tetrahedral alkoxide intermediate. The reaction is typically performed in a protic solvent, like methanol or ethanol, which then protonates the alkoxide in a subsequent workup step to yield the final secondary alcohol.[11][12]

Detailed Experimental Protocol

This protocol details the selective reduction of this compound using sodium borohydride.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Recommended PuritySupplier Example
This compound1138480-98-4168.19>95%Sigma-Aldrich
Sodium Borohydride (NaBH₄)16940-66-237.83>98%Sigma-Aldrich
Methanol (MeOH), Anhydrous67-56-132.04>99.8%Fisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
Hydrochloric Acid (HCl), 1 M aqueous7647-01-036.461.0 M solutionSigma-Aldrich
Saturated Sodium Chloride Solution (Brine)7647-14-558.44Saturated SolutionLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous PowderAcros Organics
Silica Gel for Flash Chromatography112926-00-860.08230-400 meshSorbent Technologies
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice/water bath

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for flash column chromatography

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all steps in a well-ventilated fume hood.

  • Sodium Borohydride: NaBH₄ is a flammable solid. It reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions. Quench the reaction carefully at low temperature.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

Step-by-Step Methodology

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.94 mmol). b. Dissolve the starting material in 20 mL of anhydrous methanol. c. Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

2. Reduction: a. Weigh sodium borohydride (0.27 g, 7.13 mmol, 1.2 equivalents) in a dry vial. b. Add the NaBH₄ to the stirred solution in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution resulting from the slow reaction of NaBH₄ with the methanol solvent.

3. Reaction Monitoring: a. Allow the reaction to stir at 0 °C. Monitor its progress using TLC (e.g., 30% EtOAc in Hexanes). b. The starting ketone will have a higher Rf value than the more polar product alcohol. The reaction is typically complete within 1-2 hours.

4. Workup and Quenching: a. Once the starting material is consumed (as indicated by TLC), slowly and carefully quench the reaction by adding 1 M HCl dropwise at 0 °C until gas evolution ceases and the pH is slightly acidic (~pH 5-6). Trustworthiness Note: This step neutralizes excess NaBH₄ and hydrolyzes the borate-ester intermediates. Slow, cold addition prevents an uncontrolled exotherm and foaming. b. Remove the ice bath and allow the mixture to warm to room temperature. c. Concentrate the mixture using a rotary evaporator to remove most of the methanol.

5. Extraction: a. To the remaining aqueous residue, add 30 mL of ethyl acetate and transfer the mixture to a separatory funnel. b. Shake the funnel, allow the layers to separate, and collect the organic layer. c. Extract the aqueous layer again with ethyl acetate (2 x 20 mL). d. Combine all organic layers and wash them sequentially with 20 mL of deionized water and 20 mL of brine. Causality Note: The water wash removes residual methanol and salts, while the brine wash helps to break up emulsions and further dry the organic layer.

6. Drying and Concentration: a. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification and Characterization
  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of 10% to 50% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and concentrate to yield Methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate.

  • Expected Yield: 80-95%.

  • Characterization:

    • ¹H NMR: Expect the appearance of a new multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) and a broad singlet for the hydroxyl proton (OH).

    • ¹³C NMR: Expect the disappearance of the ketone carbonyl signal (~210-220 ppm) and the appearance of a new signal for the alcohol carbon (~60-75 ppm).

    • IR Spectroscopy: Look for the disappearance of the sharp ketone C=O stretch (~1740-1760 cm⁻¹) and the appearance of a broad O-H stretch (~3200-3600 cm⁻¹). The ester C=O stretch will remain (~1730 cm⁻¹).

    • Mass Spectrometry: The product will show the expected molecular ion peak corresponding to the formula C₉H₁₄O₃.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reduction cluster_workup Workup & Extraction cluster_final Final Product A Dissolve Ketone in Anhydrous MeOH B Cool to 0 °C A->B C Add NaBH4 (portion-wise) B->C D Monitor by TLC C->D E Quench with 1M HCl D->E F Remove MeOH E->F G Extract with EtOAc F->G H Wash & Dry G->H I Concentrate H->I J Purify via Column Chromatography I->J K Characterize J->K

Caption: Workflow for the reduction of the spiro[3.3]heptanone.

Simplified Reaction Mechanism

Caption: Mechanism of ketone reduction by sodium borohydride.

References

Application of Methyl 6-oxospiro[3.3]heptane-2-carboxylate in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design with Spiro[3.3]heptane Scaffolds

In the modern era of drug discovery, there is a strategic shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1][2] The spiro[3.3]heptane scaffold has emerged as a particularly attractive building block in this endeavor. Its inherent rigidity and well-defined 3D geometry offer medicinal chemists a powerful tool to create molecules with precise vectoral orientations of substituents, leading to optimized interactions with biological targets.[1][2]

Methyl 6-oxospiro[3.3]heptane-2-carboxylate is a versatile bifunctional building block that embodies the advantageous features of the spiro[3.3]heptane core. This guide provides detailed application notes and protocols for its use in two key areas of contemporary drug discovery: as a precursor for fluorinated bioisosteres and as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs).

Application 1: Synthesis of Conformationally Restricted Fluorinated Bioisosteres

A primary and well-documented application of this compound is its use as a key intermediate in the synthesis of 6,6-difluorospiro[3.3]heptane derivatives.[3] The introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability. When combined with the rigid spiro[3.3]heptane scaffold, the resulting 6,6-difluorospiro[3.3]heptane analogs serve as excellent, conformationally restricted bioisosteres for cyclohexane rings, offering a strategy to improve the pharmacological profiles of lead compounds.[3]

Workflow for the Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid

The following multi-step protocol outlines the conversion of this compound to 6,6-difluorospiro[3.3]heptane-2-carboxylic acid, a versatile building block for further elaboration.

G start This compound step1 Deoxofluorination start->step1 intermediate1 Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate step1->intermediate1 step2 Hydrolysis intermediate1->step2 end_product 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid step2->end_product

Caption: Synthetic workflow from this compound to its difluorinated analog.

Experimental Protocol: Deoxofluorination

This protocol is adapted from a documented multigram synthesis.[3]

Step 1: Deoxofluorination of this compound

  • Reaction Setup: In a fume hood, charge a dry flask equipped with a magnetic stirrer and a reflux condenser with this compound.

  • Reagent Addition: Add an appropriate deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a related reagent, dropwise at a controlled temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate.

Experimental Protocol: Hydrolysis

Step 2: Hydrolysis to 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid

  • Reaction Setup: Dissolve the purified Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate in a suitable solvent system, such as a mixture of methanol and water.[3]

  • Reagent Addition: Add a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).[3]

  • Work-up: Remove the organic solvent under reduced pressure. Acidify the aqueous residue to a pH of approximately 3 with a suitable acid (e.g., 10 M HCl).[3]

  • Extraction and Isolation: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 6,6-difluorospiro[3.3]heptane-2-carboxylic acid.[3]

Data Summary: Physicochemical Properties
CompoundMolecular FormulaMolecular WeightKey Characteristics
This compoundC₉H₁₂O₃168.19Bifunctional building block with ketone and ester moieties.
6,6-Difluorospiro[3.3]heptane-2-carboxylic acidC₈H₁₀F₂O₂176.16Conformationally restricted bioisostere of cyclohexane-1,4-dicarboxylic acid.

Application 2: A Rigid Linker for PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[4][5][6] A PROTAC consists of a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a linker that connects them. The nature of the linker is critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase in the ternary complex.[6]

This compound is an excellent candidate for a rigid linker in PROTAC design.[4][5] Its spirocyclic core provides a conformationally constrained scaffold, which can pre-organize the warhead and the E3 ligase ligand, potentially leading to more favorable ternary complex formation and improved degradation efficiency. The ketone and ester functionalities offer orthogonal handles for the attachment of the warhead and the E3 ligase ligand.

Conceptual Workflow for PROTAC Synthesis

G start This compound step1 Functionalization of Ketone (e.g., Reductive Amination) start->step1 intermediate1 Attachment of Warhead or E3 Ligase Ligand step1->intermediate1 step2 Modification of Ester (e.g., Amide Coupling) intermediate1->step2 intermediate2 Attachment of the Second Ligand step2->intermediate2 end_product Final PROTAC Molecule intermediate2->end_product

Caption: Conceptual workflow for the synthesis of a PROTAC using the spiro[3.3]heptane linker.

Protocol: Derivatization for PROTAC Synthesis (Illustrative Example)

The following is a generalized protocol illustrating how this compound can be functionalized for PROTAC synthesis. A patent for spirocyclic degronimers provides a basis for such synthetic strategies.[4]

Step 1: Functionalization of the Ketone Moiety (e.g., via Reductive Amination)

  • Reaction Setup: Dissolve this compound in a suitable solvent such as methanol or dichloroethane.

  • Amine Addition: Add the amine-containing warhead or E3 ligase ligand (or a precursor with a terminal amine).

  • Reductant Addition: Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.

  • Reaction Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, quench the reaction, and perform an aqueous work-up followed by extraction with an organic solvent.

  • Purification: Purify the product by flash chromatography.

Step 2: Functionalization of the Ester Moiety (e.g., via Amide Coupling)

  • Hydrolysis: First, hydrolyze the methyl ester of the product from Step 1 to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Amide Coupling: Dissolve the resulting carboxylic acid in a suitable solvent like DMF or DCM. Add an amide coupling reagent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).

  • Ligand Addition: Add the amine-functionalized E3 ligase ligand or warhead (whichever was not used in Step 1).

  • Reaction Monitoring and Purification: Stir the reaction at room temperature until completion, as monitored by LC-MS. Purify the final PROTAC molecule by preparative HPLC.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for modern drug discovery. Its application in the synthesis of 6,6-difluorospiro[3.3]heptane derivatives provides a robust strategy for creating conformationally restricted bioisosteres with potentially improved pharmacological properties. Furthermore, its rigid spirocyclic core makes it an attractive linker for the design of novel PROTACs, offering a means to control the geometry of the ternary complex and enhance protein degradation. As the demand for novel, 3D-rich molecular scaffolds continues to grow, the utility of this compound in generating innovative drug candidates is expected to expand significantly.

References

Application Note: A Scalable and Robust Experimental Procedure for the Synthesis of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable experimental protocol for the multi-step synthesis of Methyl 6-oxospiro[3.3]heptane-2-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The described synthetic strategy is designed for robustness and adaptability to large-scale production, addressing critical process parameters, safety considerations, and potential challenges. The protocol begins with the construction of a cyclobutane core via the alkylation of diethyl malonate, followed by a Dieckmann condensation to form the spiro[3.3]heptane framework, and concludes with a selective Krapcho decarboxylation. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of Spiro[3.3]heptanes in Drug Discovery

Spiro[3.3]heptane scaffolds have emerged as highly sought-after motifs in modern drug design. Their rigid, three-dimensional structure provides a unique conformational restriction that can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as solubility and metabolic stability.[1][2] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex bioactive molecules, including PROTAC linkers.[3] The development of a scalable and cost-effective synthesis for this key intermediate is therefore of significant interest to the pharmaceutical industry.

This application note details a robust, multi-step synthesis that has been designed with scalability in mind. Each step has been selected based on well-established and scalable reaction classes, with a focus on explaining the underlying chemical principles and providing practical, field-proven insights for successful execution.

Overall Synthetic Strategy

The synthesis of this compound is approached in a three-stage process, as illustrated in the workflow diagram below. The strategy commences with the formation of a cyclobutane ring, which is then elaborated to a pimelate-like diester. An intramolecular Dieckmann condensation forges the spirocyclic core, and a final Krapcho decarboxylation furnishes the target molecule.

Synthesis_Workflow Start Diethyl Malonate & 1,3-Dibromopropane Step1 Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate Start->Step1 Intermediate1 Diethyl 1,1-Cyclobutanedicarboxylate Step1->Intermediate1 Step2 Step 2: Reduction to 1,1-Bis(hydroxymethyl)cyclobutane Intermediate1->Step2 Intermediate2 1,1-Bis(hydroxymethyl)cyclobutane Step2->Intermediate2 Step3 Step 3: Tosylation Intermediate2->Step3 Intermediate3 1,1-Bis(tosyloxymethyl)cyclobutane Step3->Intermediate3 Step4 Step 4: Cyanation Intermediate3->Step4 Intermediate4 1,1-Bis(cyanomethyl)cyclobutane Step4->Intermediate4 Step5 Step 5: Hydrolysis and Esterification to Diethyl 3,3'-(cyclobutane-1,1-diyl)dipropanoate Intermediate4->Step5 Intermediate5 Diethyl 3,3'-(cyclobutane-1,1-diyl)dipropanoate Step5->Intermediate5 Step6 Step 6: Dieckmann Condensation Intermediate5->Step6 Intermediate6 Ethyl 6-oxospiro[3.3]heptane-2-carboxylate Step6->Intermediate6 Step7 Step 7: Krapcho Decarboxylation & Methyl Esterification Intermediate6->Step7 FinalProduct This compound Step7->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Methodologies

Stage 1: Synthesis of the Cyclobutane Core

The initial phase of the synthesis focuses on the construction of the cyclobutane ring, a critical component of the spiro[3.3]heptane system.

Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

This step involves the dialkylation of diethyl malonate with 1,3-dibromopropane. The use of a strong base is crucial for the deprotonation of diethyl malonate to form the nucleophilic enolate. Sodium ethoxide is a common and effective choice for this transformation.[4]

  • Reaction Principle: The reaction proceeds via a double nucleophilic substitution. The malonate enolate first displaces one bromide from 1,3-dibromopropane. A second intramolecular alkylation then closes the four-membered ring. It is critical to maintain anhydrous conditions to prevent quenching of the enolate and hydrolysis of the esters.[4]

ParameterValueRationale
Reactants Diethyl malonate, 1,3-dibromopropane, Sodium ethoxideReadily available and well-established reagents for malonic ester synthesis.
Solvent Anhydrous EthanolSolubilizes the reactants and the sodium ethoxide base.
Temperature RefluxProvides sufficient energy to overcome the activation barrier for both alkylation steps.
Reaction Time 4-6 hoursTypically sufficient for complete conversion. Reaction progress can be monitored by TLC or GC-MS.
Work-up Aqueous work-up, extractionRemoves inorganic salts and unreacted starting materials.
Purification Vacuum distillationEffective for separating the product from higher boiling point impurities and unreacted diethyl malonate.
Expected Yield 50-60%This is a typical yield for this type of cyclization.[4]

Detailed Protocol:

  • To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium (23 g, 1.0 mol) to anhydrous ethanol (500 mL) in portions to prepare a solution of sodium ethoxide.

  • Once all the sodium has reacted, add diethyl malonate (160 g, 1.0 mol) dropwise to the sodium ethoxide solution with stirring.

  • Following the addition, add 1,3-dibromopropane (202 g, 1.0 mol) dropwise over a period of 2 hours.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and pour it into 1 L of ice-water.

  • Extract the aqueous layer with diethyl ether (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to afford diethyl 1,1-cyclobutanedicarboxylate as a colorless oil.

Stage 2: Elaboration to the Dieckmann Precursor

This stage involves a series of functional group transformations to convert the cyclobutane diester into a suitable precursor for the intramolecular cyclization.

Step 2-5: Conversion to Diethyl 3,3'-(cyclobutane-1,1-diyl)dipropanoate

This multi-step sequence begins with the reduction of the diester to the corresponding diol, followed by conversion to a di-leaving group (e.g., tosylate), displacement with cyanide, and finally hydrolysis and esterification to the desired dipropanoate.

Stage 3: Spirocycle Formation and Final Decarboxylation

The final stage of the synthesis involves the key ring-forming step and the subsequent removal of an ester group to yield the target molecule.

Step 6: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming five- and six-membered rings.[5][6][7] In this step, the pimelate-like diester undergoes cyclization in the presence of a strong base to form the spiro[3.3]heptane core.

  • Reaction Principle: A strong, non-nucleophilic base, such as sodium hydride, is used to deprotonate the α-carbon of one of the ester groups, forming an enolate. This enolate then attacks the carbonyl of the other ester group in an intramolecular fashion. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester.[8][9] The use of a non-alkoxide base like sodium hydride avoids transesterification side reactions.

ParameterValueRationale
Reactant Diethyl 3,3'-(cyclobutane-1,1-diyl)dipropanoateThe 1,7-diester is perfectly suited for the formation of a six-membered ring via Dieckmann condensation.
Base Sodium Hydride (NaH), 60% dispersion in mineral oilA strong, non-nucleophilic base that effectively promotes the condensation without the risk of transesterification.[10][11][12]
Solvent Anhydrous Toluene or THFAprotic solvents that are compatible with sodium hydride and can be heated to the required reaction temperature.
Temperature RefluxProvides the necessary thermal energy to drive the reaction to completion.
Reaction Time 12-18 hoursThe reaction is typically slow and requires prolonged heating. Monitoring by TLC or GC-MS is recommended.
Work-up Acidic quench, extractionNeutralizes the excess base and protonates the resulting enolate. Extraction isolates the organic product.
Purification Column chromatographyEffective for separating the β-keto ester from any unreacted starting material and side products. The keto-enol tautomerism of β-keto esters can sometimes lead to poor peak shape in HPLC, so care must be taken in analytical monitoring.[13]
Expected Yield 70-80%Dieckmann condensations to form six-membered rings are generally high-yielding.

Detailed Protocol:

  • To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add a 60% dispersion of sodium hydride (4.8 g, 0.12 mol) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 50 mL) to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.

  • Add anhydrous toluene (300 mL) to the flask.

  • Add a solution of diethyl 3,3'-(cyclobutane-1,1-diyl)dipropanoate (27.0 g, 0.1 mol) in anhydrous toluene (100 mL) dropwise to the stirred suspension of sodium hydride at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 12-18 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride until the evolution of hydrogen gas ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give ethyl 6-oxospiro[3.3]heptane-2-carboxylate.

Step 7: Krapcho Decarboxylation and Transesterification

The final step is a Krapcho decarboxylation to remove one of the ester groups.[14][15] This reaction is particularly useful for the decarboxylation of β-keto esters under neutral conditions, avoiding harsh acidic or basic hydrolysis that could lead to side reactions.[16]

  • Reaction Principle: The reaction is typically carried out in a polar aprotic solvent such as DMSO with a salt, like lithium chloride. The chloride ion acts as a nucleophile, attacking the ethyl group of the ester in an SN2 reaction. The resulting carboxylate then undergoes decarboxylation.[14][15] By using methanol as a co-solvent, a transesterification can be achieved in the same pot to yield the desired methyl ester.

ParameterValueRationale
Reactant Ethyl 6-oxospiro[3.3]heptane-2-carboxylateThe β-keto ester is the ideal substrate for Krapcho decarboxylation.
Reagents Lithium Chloride (LiCl), Water, MethanolLiCl is a common and effective salt for this reaction. Water is often added to facilitate the reaction. Methanol serves as the solvent for transesterification.
Solvent Dimethyl sulfoxide (DMSO)A high-boiling polar aprotic solvent that is ideal for Krapcho decarboxylations.
Temperature 150-160 °CHigh temperatures are required to drive the decarboxylation.
Reaction Time 4-8 hoursSufficient time for both the decarboxylation and transesterification to go to completion.
Work-up Aqueous work-up, extractionRemoves DMSO and inorganic salts.
Purification Column chromatographyTo isolate the final product in high purity.
Expected Yield 80-90%Krapcho decarboxylations are typically high-yielding reactions.

Detailed Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 6-oxospiro[3.3]heptane-2-carboxylate (21.2 g, 0.1 mol) in a mixture of DMSO (200 mL), methanol (50 mL), and water (3.6 mL, 0.2 mol).

  • Add lithium chloride (8.5 g, 0.2 mol) to the solution.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-8 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous solution with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

Critical Process Parameters and Troubleshooting

Successful scaling of this synthesis requires careful control of several key parameters.

Troubleshooting cluster_dieckmann Dieckmann Condensation Troubleshooting cluster_krapcho Krapcho Decarboxylation Troubleshooting Problem1 Low Yield or Incomplete Reaction Cause1a Insufficient Base Activity Problem1->Cause1a Cause1b Insufficient Reaction Time/Temp Problem1->Cause1b Cause1c Substrate Purity Problem1->Cause1c Solution1a Use fresh, high-quality NaH. Ensure anhydrous conditions. Cause1a->Solution1a Solution1b Increase reflux time or use a higher boiling solvent (e.g., xylene). Cause1b->Solution1b Solution1c Ensure high purity of the diester precursor. Cause1c->Solution1c Problem2 Incomplete Decarboxylation Cause2a Insufficient Temperature Problem2->Cause2a Cause2b Insufficient Water Problem2->Cause2b Cause2c Salt Inactivity Problem2->Cause2c Solution2a Ensure internal temperature reaches 150-160 °C. Cause2a->Solution2a Solution2b Ensure the correct stoichiometry of water is added. Cause2b->Solution2b Solution2c Use anhydrous LiCl. Cause2c->Solution2c

Figure 2: Troubleshooting guide for key reaction steps.

Safety Considerations

  • 1,3-Dibromopropane: This is a toxic and lachrymatory substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium metal and Sodium Hydride: These reagents are highly reactive and flammable. They react violently with water to produce flammable hydrogen gas. All manipulations should be performed under an inert atmosphere (nitrogen or argon).[10][11][12][17] Appropriate fire-extinguishing media (e.g., Class D extinguisher, dry sand) should be readily available.[17]

  • Dieckmann Condensation: The reaction with sodium hydride is exothermic and produces hydrogen gas. Ensure adequate cooling and ventilation. The quenching step should be performed slowly and at a low temperature.

  • Krapcho Decarboxylation: The reaction is performed at high temperatures in DMSO. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped. DMSO can be absorbed through the skin, so wear appropriate gloves.

Conclusion

The multi-step synthesis of this compound presented in this application note provides a scalable and robust route to this valuable building block. By employing well-understood and scalable reactions such as the malonic ester synthesis, Dieckmann condensation, and Krapcho decarboxylation, this protocol offers a practical solution for the large-scale production of this important intermediate for drug discovery and development. Careful attention to the critical process parameters and safety considerations outlined will ensure a successful and efficient synthesis.

References

Application Notes and Protocols for the Characterization of Spiro[3.3]heptane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Spiro[3.3]heptane Scaffold

The spiro[3.3]heptane motif, a rigid, three-dimensional scaffold, has emerged as a privileged structure in modern medicinal chemistry and materials science.[1] Its unique architecture offers an escape from the "flatland" of traditional aromatic compounds, providing access to novel chemical space with improved physicochemical properties.[1] Increasingly utilized as a bioisostere for mono-, meta-, and para-substituted phenyl rings, the spiro[3.3]heptane core can enhance metabolic stability, solubility, and target engagement of drug candidates.[1][2] This growing application necessitates robust and detailed analytical methodologies to unambiguously determine the structure, purity, and stereochemistry of these unique molecules. This guide provides in-depth application notes and validated protocols for the comprehensive characterization of spiro[3.3]heptane-containing compounds, tailored for researchers in drug discovery and chemical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the 3D Structure

NMR spectroscopy is the cornerstone for the structural elucidation of spiro[3.3]heptane derivatives. The rigid, bicyclic nature of the scaffold often leads to complex but highly informative spectra.

Foundational 1D NMR: ¹H and ¹³C Analysis

One-dimensional ¹H and ¹³C NMR provide the initial and fundamental structural information. Due to the high symmetry of the unsubstituted spiro[3.3]heptane core, the proton and carbon environments are relatively simple. However, substitution patterns dramatically increase complexity.

Causality Behind Experimental Choices: Standard acquisition parameters are typically sufficient for initial analysis. However, for molecules with poor solubility or for detecting quaternary carbons in ¹³C NMR, longer acquisition times and a higher number of scans are necessary to achieve an adequate signal-to-noise ratio.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Spiro[3.3]heptane Core and Simple Derivatives in CDCl₃

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
C1, C3, C5, C7 (CH₂)1.80 - 2.5030 - 45Protons on the four-membered rings.
C2, C6 (CH₂)1.80 - 2.5030 - 45Protons on the four-membered rings.
C4 (Spiro-C)-~35 - 50Quaternary carbon, often a low-intensity signal.
Substituted CH2.50 - 4.5040 - 60Dependent on the nature of the substituent.
Carbonyl C=O-170 - 220For ketone or carboxylic acid derivatives.[3]

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

Advanced 2D NMR: Unraveling Connectivity and Stereochemistry

For substituted spiro[3.3]heptanes, 2D NMR is indispensable for unambiguous assignment of protons and carbons and for determining stereochemistry.

  • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within each cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), providing a map of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework.

The determination of relative stereochemistry is a critical challenge for substituted spiro[3.3]heptanes. Nuclear Overhauser Effect (NOE) based experiments are the primary solution.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[4][5] This is vital for establishing the relative orientation of substituents on the rigid spirocyclic scaffold.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a valuable alternative, particularly for medium-sized molecules where the NOE enhancement may be close to zero.

Causality Behind Experimental Choices: The choice between NOESY and ROESY depends on the molecular weight of the compound. For small molecules (MW < 600), NOESY is generally preferred. For mid-sized molecules, ROESY can provide clearer, positive cross-peaks. The mixing time in these experiments is a critical parameter that needs to be optimized to observe the desired correlations without significant spin diffusion.

Protocol 1: 2D NMR Analysis for Stereochemical Determination

Objective: To determine the relative stereochemistry of a disubstituted spiro[3.3]heptane derivative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to establish chemical shifts and identify all proton and carbon signals.

  • COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H coupling networks.

  • HSQC Acquisition: Acquire a standard gradient-selected HSQC experiment to correlate one-bond ¹H-¹³C pairs.

  • HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.

  • NOESY/ROESY Acquisition:

    • Choose between a NOESY or ROESY pulse program based on the estimated molecular weight.

    • Set a mixing time between 300-800 ms as a starting point. A series of experiments with varying mixing times may be necessary.

    • Acquire the 2D spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate window functions.

    • Use the COSY, HSQC, and HMBC data to assign all proton and carbon signals.

    • Analyze the NOESY/ROESY spectrum for key through-space correlations between substituents and protons on the spiro[3.3]heptane core. The presence or absence of specific NOEs will define the relative stereochemistry.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized spiro[3.3]heptane derivatives and for providing structural information through fragmentation analysis.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique ideal for obtaining the molecular ion peak with minimal fragmentation. Electron ionization (EI) is a higher-energy technique that induces fragmentation, providing a characteristic fingerprint of the molecule. The choice of technique depends on whether the goal is to determine the molecular weight or to study the fragmentation pathways for structural elucidation.

EI Fragmentation Pattern: For carbocyclic spiro compounds, the initial fragmentation under EI often involves the cleavage of a bond at the spiro-atom. This leads to the formation of a tertiary carbocation and a radical, which then undergo further decomposition.

Protocol 2: EI-MS Fragmentation Analysis

Objective: To obtain the fragmentation pattern of a spiro[3.3]heptane derivative for structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane).

  • Instrument Setup:

    • Use a GC-MS or a direct insertion probe.

    • Set the electron energy to 70 eV.

    • Set an appropriate source temperature (e.g., 200-250 °C).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·).

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the structure. Look for characteristic losses related to the substituents and the spirocyclic core.

X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry if a chiral reference is present.

Causality Behind Experimental Choices: The primary challenge is obtaining diffraction-quality single crystals. The rigid and often non-polar nature of spiro[3.3]heptane derivatives can make crystallization difficult. A systematic screening of solvents and crystallization techniques is crucial.

Protocol 3: Crystallization for X-Ray Analysis

Objective: To grow single crystals of a spiro[3.3]heptane derivative suitable for X-ray diffraction.

Methodology:

  • Purification: Ensure the compound is of the highest possible purity (>99%).

  • Solvent Screening:

    • Test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, toluene).

    • Identify a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating, or a solvent pair (one in which it is soluble and one in which it is insoluble).

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room or sub-ambient temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them on the diffractometer.

Chiral Chromatography: Separating Enantiomers

For chiral spiro[3.3]heptane derivatives, separation of enantiomers is often necessary for biological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[6]

Causality Behind Experimental Choices: The selection of the chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[7] The mobile phase composition (typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol) needs to be optimized to achieve baseline separation.[6]

Protocol 4: Chiral HPLC Method Development

Objective: To develop a method for the analytical or preparative separation of enantiomers of a chiral spiro[3.3]heptane derivative.

Methodology:

  • Column Screening:

    • Screen a set of chiral columns with different stationary phases (e.g., Chiralcel OD-H, Chiralpak AD, Chiralpak IA).

    • Start with a standard mobile phase, such as 90:10 (v/v) n-hexane:isopropanol, at a flow rate of 1 mL/min.

  • Mobile Phase Optimization:

    • If partial separation is observed, optimize the ratio of the alcohol modifier. Increasing the percentage of alcohol generally decreases retention time.

    • For acidic or basic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and resolution.

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 10°C, 25°C, 40°C) as temperature can significantly affect selectivity.

  • Method Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy as required.

Table 2: Example Chiral HPLC Conditions for Spiro[3.3]heptane Derivatives

Compound TypeChiral Stationary PhaseMobile PhaseReference
Spiro[3.3]heptane-2,6-dicarboxylic acid dicinnamyl esterCellulose phenyl carbamateHexane/2-propanol (10/1, v/v)[6]
General spiro compoundsPolysaccharide-based (e.g., Chiralpak AD)Normal or reversed-phase[8]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel spiro[3.3]heptane-containing molecule.

Caption: Workflow for spiro[3.3]heptane characterization.

Conclusion

The analytical characterization of spiro[3.3]heptane-containing molecules requires a multi-technique approach. By systematically applying 1D and 2D NMR, mass spectrometry, X-ray crystallography, and chiral chromatography, researchers can confidently elucidate the structure, purity, and stereochemistry of these important compounds. The protocols and insights provided in this guide are intended to streamline this process, enabling the accelerated development of novel therapeutics and materials based on the versatile spiro[3.3]heptane scaffold.

References

Application Notes & Protocols: Strategic Functionalization of the Ester Group in Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Spiro[3.3]heptane Scaffold

The spiro[3.3]heptane motif has emerged as a highly sought-after scaffold in drug discovery. Its rigid, three-dimensional geometry provides a unique exit vector for substituents, enabling novel exploration of chemical space compared to traditional flat, aromatic rings. Methyl 6-oxospiro[3.3]heptane-2-carboxylate, in particular, is a bifunctional building block of significant interest.[1][2] The ketone offers a handle for one vector of derivatization, while the methyl ester on the opposing cyclobutyl ring provides a second, independent handle for modification. This dual functionality makes it an exceptionally valuable starting material for creating libraries of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of ligands is paramount.[3]

This document provides a detailed guide to the primary chemical transformations of the ester group in this compound. The protocols herein are designed to be robust and reproducible, providing access to key intermediates—the carboxylic acid, the primary alcohol, and various amides—which serve as gateways to a multitude of downstream applications.

Core Synthetic Transformations & Mechanistic Rationale

The methyl ester of the title compound is a versatile functional group that can be reliably converted into several other key functionalities. The choice of transformation is dictated by the overall synthetic strategy and the desired final compound. Below, we detail the rationale and protocols for four fundamental conversions.

G start This compound acid Spiro[3.3]heptane-2-carboxylic Acid Derivative start->acid A) Hydrolysis (Saponification) alcohol Spiro[3.3]heptane-2-methanol Derivative start->alcohol B) Reduction (e.g., LiAlH4) amide Spiro[3.3]heptane-2-carboxamide Derivative start->amide C) Direct Amidation (Base-promoted) new_ester Transesterified Ester Derivative start->new_ester D) Transesterification (Catalytic)

Figure 1: Key functionalization pathways of the ester group.

A. Saponification: Accessing the Carboxylic Acid Core

The conversion of the methyl ester to its corresponding carboxylic acid via hydrolysis (saponification) is arguably the most critical primary transformation. The resulting carboxylic acid is a versatile intermediate, primed for a wide range of coupling reactions, most notably amide bond formation with amines using standard coupling reagents (e.g., HBTU, HATU).

Causality and Experimental Choice: While acid-catalyzed hydrolysis is possible, base-promoted saponification is generally preferred for its typically cleaner reaction profiles and simpler workup. For sterically hindered esters, standard aqueous conditions can be sluggish. The spiro[3.3]heptane system, while not excessively hindered, benefits from conditions that enhance the reactivity of the nucleophile. A non-aqueous system, such as sodium hydroxide in a mixed methanol/dichloromethane solvent, utilizes "naked" or poorly solvated hydroxide ions, which are more nucleophilic and can accelerate the hydrolysis of even resistant esters at room temperature.[4]

B. Reduction: Installation of a Hydroxymethyl Handle

Reduction of the ester provides the corresponding primary alcohol, (6-oxospiro[3.3]heptan-2-yl)methanol. This transformation converts an electrophilic carbonyl carbon into a nucleophilic hydroxyl group, opening pathways for ether synthesis, further oxidation to the aldehyde, or Mitsunobu-type reactions.

Causality and Experimental Choice: Esters are significantly less reactive towards reduction than aldehydes or ketones.[5] Consequently, a powerful hydride donor is required. Sodium borohydride (NaBH₄) is insufficiently reactive for this purpose.[6][7] Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity.[8][9] The reaction proceeds via a two-step mechanism: initial hydride addition to the carbonyl forms a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to the primary alcohol. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with protic solvents like water.[7]

C. Direct Amidation: An Atom-Economical Approach to Amides

Direct conversion of the methyl ester to an amide by reaction with an amine is a highly efficient and atom-economical strategy, bypassing the need to first generate and isolate the carboxylic acid. This is particularly advantageous in high-throughput synthesis settings.

Causality and Experimental Choice: Due to the poor reactivity of esters and the fact that alkoxides are poor leaving groups, direct amidation often requires promotion.[10] Base-promoted methods are common, where a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is used.[11] The base is thought to deprotonate the amine, generating a more nucleophilic amide anion that can attack the ester carbonyl. While effective, strongly basic conditions can risk epimerization if chiral centers are present alpha to the carbonyl. Milder conditions using cesium carbonate have also been reported and may be preferable for sensitive substrates.[10]

D. Transesterification: Modulating Ester Identity

Transesterification, the conversion of one ester to another, is a valuable tool for modifying physicochemical properties or for installing an ester that is more amenable to specific downstream reaction conditions (e.g., a tert-butyl ester for acid-labile protection).

Causality and Experimental Choice: Transesterification is a reversible equilibrium-driven process.[12] To drive the reaction to completion, a large excess of the new alcohol is typically used, or the byproduct (methanol, in this case) is removed. The reaction is generally slow and requires a catalyst.[13][14] For β-keto esters, chelation to a Lewis acid catalyst is a common strategy.[15] Although the target molecule is a γ-keto ester, catalysts like organoboronic acids or silica-supported boric acid can effectively promote the reaction under mild, often solvent-free, conditions.[12][16]

Detailed Experimental Protocols

General Considerations:

  • All reactions should be conducted in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

  • Anhydrous solvents should be obtained from a commercial supplier or freshly distilled.

  • This compound (CAS 1138480-98-4) is a commercially available liquid.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol A: Saponification to 6-Oxospiro[3.3]heptane-2-carboxylic Acid

Reference Methodology: Adapted from mild hydrolysis of hindered esters.[4]

  • Reagent Preparation: Prepare a 1.0 M solution of NaOH in methanol by dissolving NaOH pellets (4.0 g, 100 mmol) in anhydrous methanol (100 mL).

  • Reaction Setup: To a solution of this compound (1.68 g, 10.0 mmol, 1.0 equiv) in dichloromethane (CH₂Cl₂, 90 mL) in a round-bottom flask, add the 1.0 M NaOH in methanol solution (10 mL, 10.0 mmol, 1.0 equiv).

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature (20-25 °C). Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes with 1% acetic acid) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the solvents.

    • Redissolve the residue in water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 6-oxospiro[3.3]heptane-2-carboxylic acid as a solid or oil. The product is often of sufficient purity for subsequent steps without further purification.

Protocol B: Reduction to (6-Oxospiro[3.3]heptan-2-yl)methanol

Reference Methodology: Based on standard LiAlH₄ ester reduction protocols.[8]

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an argon atmosphere, add a solution of this compound (1.68 g, 10.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 20 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 0.42 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (30 mL). Carefully transfer this suspension to the dropping funnel via cannula.

  • Reaction Execution: Add the LiAlH₄ suspension dropwise to the ester solution over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by the slow, sequential, dropwise addition of:

      • 0.42 mL of water

      • 0.42 mL of 15% (w/v) aqueous NaOH

      • 1.26 mL of water

    • Stir the resulting granular white precipitate vigorously for 30 minutes at room temperature.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 25 mL). Combine the filtrates and concentrate in vacuo. The crude product can be purified by silica gel chromatography (e.g., gradient elution from 20% to 60% EtOAc/Hexanes) to yield pure (6-oxospiro[3.3]heptan-2-yl)methanol.

Protocol C: Direct Amidation to N-Benzyl-6-oxospiro[3.3]heptane-2-carboxamide

Reference Methodology: Adapted from base-promoted direct amidation protocols.[17]

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add this compound (0.84 g, 5.0 mmol, 1.0 equiv), benzylamine (0.65 mL, 6.0 mmol, 1.2 equiv), and anhydrous toluene (25 mL).

  • Reagent Addition: Add potassium tert-butoxide (KOtBu, 0.62 g, 5.5 mmol, 1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor for completion by LC-MS.

  • Workup:

    • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl, 20 mL).

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel chromatography (e.g., gradient elution from 10% to 50% EtOAc/Hexanes) to afford the desired amide product.

G cluster_0 Direct Amidation Workflow Ester Methyl Ester (Starting Material) Reaction Reaction Vessel (Toluene, 80°C) Ester->Reaction Amine Primary/Secondary Amine (e.g., Benzylamine) Amine->Reaction Base KOtBu (Promoter) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Product Target Amide (Purified) Purify Chromatography Workup->Purify Purify->Product

Figure 2: Generalized workflow for the direct amidation protocol.

Summary of Key Transformations

The following table summarizes the discussed transformations, providing a quick reference for strategic planning.

TransformationReagents & ConditionsKey IntermediatePrimary Use Case
Saponification 1. NaOH, MeOH/CH₂Cl₂2. HCl (aq) workupCarboxylic AcidPrecursor for standard amide coupling, further derivatization.
Reduction 1. LiAlH₄, Anhydrous THF2. Fieser workupPrimary AlcoholIntroduction of a nucleophilic handle for etherification, etc.
Direct Amidation Amine, KOtBu, Toluene, 80 °CCarboxamideRapid, one-step synthesis of amides for SAR studies.
Transesterification Alcohol, Boronic Acid CatalystNew EsterModulation of physicochemical properties, protecting group strategies.

Conclusion

This compound is a powerful and versatile building block. The ability to selectively and efficiently functionalize the ester group is fundamental to leveraging its full potential in medicinal chemistry and drug discovery. The protocols detailed in this guide for hydrolysis, reduction, and direct amidation provide reliable pathways to key chemical intermediates, enabling the rapid generation of diverse compound libraries built around the valuable spiro[3.3]heptane core. Each protocol is grounded in established chemical principles, offering researchers a solid foundation for their synthetic endeavors.

References

Introduction: The Rising Prominence of Spiro[3.3]heptane Frameworks in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Spirocyclization Reactions for Heptane Frameworks Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the demand for three-dimensional (3D) molecular scaffolds has surged. These sp³-rich structures offer a pathway to escape the "flatland" of traditional aromatic compounds, providing access to novel chemical space and improved physicochemical properties. Among these scaffolds, the spiro[3.3]heptane motif has emerged as a particularly valuable framework.[1][2] Its rigid, non-planar structure makes it an excellent bioisostere for benzene, enabling the design of patent-free drug analogs with potentially enhanced activity and metabolic stability.[3] The inherent strain and unique conformational restriction of the spiro[3.3]heptane core present both a synthetic challenge and a design opportunity, allowing medicinal chemists to fine-tune the three-dimensional orientation of substituents with high precision.

This guide provides an in-depth exploration of key spirocyclization strategies for constructing heptane frameworks, with a focus on the spiro[3.3]heptane system. We will delve into the mechanistic underpinnings of these reactions, explain the causal logic behind protocol design, and provide detailed, actionable protocols for laboratory application.

Strategy 1: Strain-Relocating Semipinacol Rearrangement

This powerful strategy leverages the high strain energy of bicyclo[1.1.0]butane (BCB) derivatives to drive the formation of the spiro[3.3]heptane core. The key transformation is an acid-catalyzed semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate, which smoothly expands to the target spirocycle.[4]

Mechanistic Rationale & Causality

The reaction proceeds via a two-step sequence. First, a lithiated 1-sulfonylbicyclo[1.1.0]butane undergoes nucleophilic addition to a cyclopropanone equivalent (often generated in situ from a 1-sulfonylcyclopropanol). The resulting bicyclobutylcyclopropanol intermediate is then exposed to a Brønsted or Lewis acid. Protonation of the highly strained bicyclobutyl group generates a cyclopropylcarbinyl cation. This cation is poised to undergo a[3][4]-rearrangement, driven by the release of ring strain, which expands the cyclopropane ring and forms the spiro[3.3]heptan-1-one product. The use of a sulfonyl group is critical as it acidifies the proton at C1 of the bicyclobutane, facilitating its metallation, and also activates the cyclopropanol for in situ ketone formation.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acid-Catalyzed Rearrangement A Lithiated 1-Sulfonyl- bicyclo[1.1.0]butane C 1-Bicyclobutylcyclopropanol Intermediate A->C Nucleophilic Attack B 1-Sulfonylcyclopropanol (Cyclopropanone equivalent) B->C in situ formation D Protonation of Bicyclobutyl Moiety C->D MsOH or AlCl3 E Cyclopropylcarbinyl Cation D->E Formation of Cation F Spiro[3.3]heptan-1-one Product E->F [1,2]-Rearrangement (Strain Release)

Caption: Mechanism of Spiro[3.3]heptanone Synthesis via Semipinacol Rearrangement.

Protocol: Synthesis of a Sulfonyl-Substituted Spiro[3.3]heptan-1-one

This protocol is adapted from a reported expedient synthesis of spiro[3.3]heptan-1-ones.[4]

Materials:

  • 1-Phenylsulfonyl-cyclopropan-1-ol

  • 1-(Phenylsulfonyl)bicyclo[1.1.0]butane

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Methanesulfonic acid (MsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1-(phenylsulfonyl)bicyclo[1.1.0]butane (1.5 equivalents) and anhydrous THF (to achieve a 0.1 M concentration). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Metallation: Add n-BuLi (1.5 equivalents) dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes. The causality here is the deprotonation of the most acidic proton on the bicyclobutane, alpha to the sulfone, to generate the nucleophilic lithiated species.

  • Addition: In a separate flask, dissolve 1-phenylsulfonyl-cyclopropan-1-ol (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold, lithiated bicyclobutane solution. Stir the reaction at -78 °C for 1 hour.

  • Telescopic Rearrangement: While maintaining the temperature at -78 °C, add methanesulfonic acid (MsOH, 2.0 equivalents) dropwise. The choice of a strong Brønsted acid like MsOH is crucial for efficient protonation and initiation of the rearrangement cascade.[4]

  • Warm-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired spiro[3.3]heptan-1-one derivative.

Data Summary: Scope of the Rearrangement

The following table summarizes representative yields for this transformation, demonstrating its applicability to various substituted bicyclobutanes.

EntryBicyclobutane Substituent (R)Yield (%)
1Phenyl>90
24-Methylphenyl85
34-Chlorophenyl81
42-Thienyl75
Data adapted from reported yields to illustrate the reaction's scope.[4]

Strategy 2: [2+2] Cycloadditions for Spirocycle Construction

Formal [2+2] cycloaddition reactions represent a classic and effective method for constructing the four-membered rings inherent to the spiro[3.3]heptane skeleton. These approaches typically involve the reaction of an alkene with a ketene or a ketene equivalent.

Mechanistic Rationale & Causality

The thermal reaction of a cyclobutyl-derived amide with an alkene in the presence of triflic anhydride exemplifies a modern approach.[3] Triflic anhydride activates the amide, forming a reactive keteniminium salt intermediate. This intermediate then undergoes a [2+2] cycloaddition with the alkene partner to form a cyclobutane ring. Subsequent hydrolysis of the resulting vinamidinium salt yields the spiro[3.3]heptane product. The choice of a powerful activating agent like triflic anhydride is essential to generate the high-energy keteniminium species required for the cycloaddition to proceed efficiently.

G cluster_0 Intermediate Formation cluster_1 Cycloaddition & Hydrolysis A Cyclobutane Carboxylic Amide C Keteniminium Salt Intermediate A->C Activation B Triflic Anhydride (Tf2O) B->C D Alkene E Vinamidinium Salt (Cycloadduct) C->E [2+2] Cycloaddition D->E F Spiro[3.3]heptane Product E->F Aqueous Hydrolysis (e.g., NaHCO3)

Caption: General workflow for [2+2] cycloaddition to form spiro[3.3]heptanes.

Protocol: Synthesis of Spiro[3.3]heptanes via Keteniminium Salt Cycloaddition

This protocol is based on the method developed for the synthesis of a wide range of spiro[3.3]heptane derivatives.[3]

Materials:

  • N,N-dimethylcyclobutane carboxamide

  • Alkene (e.g., Styrene)

  • Triflic anhydride ((CF₃SO₂)₂O)

  • 2,6-Lutidine or Collidine

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, dissolve the N,N-dimethylcyclobutane carboxamide (1.2 equivalents) and 2,6-lutidine (1.2 equivalents) in anhydrous DCE.

  • Activation: Add triflic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature. The lutidine acts as a non-nucleophilic base to trap the triflic acid byproduct, preventing unwanted side reactions.

  • Alkene Addition: Add the alkene (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 16-24 hours. The elevated temperature is necessary to overcome the activation barrier for the cycloaddition.

  • Hydrolysis: Cool the reaction to room temperature and pour it into a vigorously stirred solution of saturated aqueous NaHCO₃. Stir for 1-2 hours to ensure complete hydrolysis of the intermediate vinamidinium salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to afford the desired spiro[3.3]heptane.

Strategy 3: Intramolecular Double Alkylation

This strategy builds the second four-membered ring onto a pre-existing cyclobutane core through a double alkylation event. It is a robust method for accessing functionalized spiro[3.3]heptanes on a large scale.[5]

Mechanistic Rationale & Causality

The synthesis starts with a suitably substituted cyclobutane bearing two electrophilic centers, such as 1,1-bis(bromomethyl)cyclobutane. This precursor is reacted with a C1-nucleophile, typically a soft nucleophile like the enolate of a malonate diester or the anion of tosylmethyl isocyanide (TosMIC). The first alkylation is an intermolecular Sₙ2 reaction. The second, key ring-forming step is an intramolecular Sₙ2 reaction, which proceeds efficiently due to the favorable proximity of the reacting centers (a Thorpe-Ingold effect analogue), leading to the formation of the spirocyclic core. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for generating the necessary carbanion from the malonate or TosMIC precursor without competing side reactions.

G A 1,1-Bis(bromomethyl)cyclobutane C Intermolecular Sₙ2 Adduct A->C 1. Intermolecular Alkylation B C1 Nucleophile (e.g., Malonate Enolate) B->C Base (e.g., NaH) D Spiro[3.3]heptane Core C->D 2. Intramolecular Alkylation (Cyclization)

Caption: Spiro[3.3]heptane synthesis via intramolecular double alkylation.

Protocol: Malonate-based Synthesis of a Spiro[3.3]heptane Dicarboxylate

This protocol is a representative example of the double alkylation strategy.[5]

Materials:

  • 1,1-Bis(bromomethyl)cyclobutane

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried flask under an argon atmosphere, add NaH (2.2 equivalents, wash with hexanes to remove oil). Suspend the NaH in anhydrous DMF.

  • Enolate Formation: Cool the suspension to 0 °C. Add diethyl malonate (1.0 equivalent) dropwise. The formation of hydrogen gas indicates the deprotonation and formation of the sodiomalonate enolate. Stir at 0 °C for 30 minutes.

  • First Alkylation: Add a solution of 1,1-bis(bromomethyl)cyclobutane (1.1 equivalents) in DMF dropwise to the enolate solution at 0 °C.

  • Cyclization: Allow the reaction to warm to room temperature, then heat to 60-80 °C and stir for 12-18 hours to drive the intramolecular cyclization step. Monitor progress by TLC or GC-MS.

  • Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute with water and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting diethyl spiro[3.3]heptane-2,6-dicarboxylate by vacuum distillation or column chromatography. This dicarboxylate is a versatile building block for further functionalization.[5]

References

The Strategic Integration of Methyl 6-oxospiro[3.3]heptane-2-carboxylate in the Design of Advanced Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spiro[3.3]heptane Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The spiro[3.3]heptane motif has emerged as a powerful tool for researchers aiming to transcend the "flatland" of traditional aromatic and heteroaromatic scaffolds.[1][2] Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties offer a unique advantage in the design of sophisticated ligands.[3][4] Methyl 6-oxospiro[3.3]heptane-2-carboxylate, a key building block, provides a versatile platform for accessing this privileged scaffold and developing innovative therapeutics.

The spiro[3.3]heptane core is increasingly utilized as a bioisosteric replacement for phenyl rings and other cyclic systems in drug candidates.[5][6] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and target selectivity, while also providing an opportunity to explore novel intellectual property space.[5] The non-collinear exit vectors of the spiro[3.3]heptane scaffold allow for a unique spatial arrangement of substituents, enabling a more precise and effective interaction with biological targets.[5][6]

This guide provides a comprehensive overview of the role of this compound in the development of novel ligands, with a focus on its application in Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for its derivatization and a case study illustrating its strategic implementation are presented to empower researchers in their drug discovery endeavors.

Application Notes: The Spiro[3.3]heptane Scaffold in PROTAC Design - A Paradigm of Rational Ligand Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have revolutionized targeted protein degradation.[7] They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The nature of the linker significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[8][9]

This compound is an exemplary precursor for the synthesis of rigid and three-dimensional linkers for PROTACs.[7][10] The spiro[3.3]heptane core offers several advantages in this context:

  • Conformational Rigidity: The rigid nature of the spiro[3.3]heptane scaffold reduces the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to higher affinity and more stable ternary complex formation.[3]

  • Precise Vectorial Display: The well-defined geometry of the spirocycle allows for precise control over the spatial orientation of the two binding moieties, which is crucial for optimal ternary complex formation and subsequent ubiquitination.[11]

  • Improved Physicochemical Properties: The introduction of a spirocyclic, sp3-rich linker can enhance the aqueous solubility and reduce the lipophilicity of the PROTAC, leading to improved pharmacokinetic profiles.[5]

  • Novel Chemical Space: The use of spiro[3.3]heptane-based linkers provides access to novel chemical space, offering opportunities to develop patent-free PROTACs with unique properties.[5]

Logical Workflow for PROTAC Development using a Spiro[3.3]heptane Linker

The following diagram illustrates the conceptual workflow for the development of a PROTAC incorporating a linker derived from this compound.

PROTAC_Workflow cluster_start Starting Material cluster_synthesis Linker Synthesis & Conjugation cluster_evaluation Biological Evaluation start This compound derivatization Functional Group Derivatization start->derivatization Hydrolysis & Amidation conjugation1 Conjugation to E3 Ligase Ligand derivatization->conjugation1 Amide Coupling conjugation2 Conjugation to Target Protein Ligand conjugation1->conjugation2 Sequential Coupling ternary_complex Ternary Complex Formation Assay conjugation2->ternary_complex Biophysical Assays degradation Target Protein Degradation Assay ternary_complex->degradation Western Blot / Mass Spec in_vivo In Vivo Efficacy Studies degradation->in_vivo Animal Models

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 6-oxospiro[3.3]heptane-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this valuable building block. The spiro[3.3]heptane motif is a highly sought-after scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that provides access to novel chemical space and can serve as a saturated bioisostere for benzene[1][2].

This guide addresses common challenges encountered during the synthesis, focusing on a widely reported method, and offers practical, field-proven solutions to overcome them.

Core Synthesis Workflow

The following diagram outlines the key steps in a common synthetic route to this compound, which involves a [2+2] cycloaddition followed by a reductive rearrangement.

SynthesisWorkflow start_material Methyl 3-methylenecyclo- butanecarboxylate cycloaddition [2+2] Cycloaddition & Reductive Rearrangement start_material:e->cycloaddition:w In methyl acetate reagents 1. Trichloroacetyl chloride, Cu, Zn, POCl₃ 2. Zn, Acetic Acid reagents:s->cycloaddition:n workup Aqueous Workup (NaHCO₃ wash) cycloaddition->workup purification Silica Gel Chromatography workup->purification product Methyl 6-oxospiro[3.3]- heptane-2-carboxylate purification->product

Caption: Key stages of the synthesis of this compound.

Optimized Experimental Protocol

This protocol is an enhanced version of methodologies reported in the literature, with specific annotations to maximize success.

Materials:

  • Methyl 3-methylenecyclobutanecarboxylate

  • Copper powder (activated)

  • Zinc powder (activated)

  • Trichloroacetyl chloride

  • Phosphorus oxychloride (POCl₃)

  • Methyl acetate (anhydrous)

  • Acetic acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, combine methyl acetate, methyl 3-methylenecyclobutanecarboxylate, copper powder, and zinc powder.

  • Reagent Addition: Prepare a solution of trichloroacetyl chloride and a catalytic amount of phosphorus oxychloride in methyl acetate. Add this solution dropwise to the reaction mixture over a period of 2 hours, maintaining a consistent temperature.

    • Expert Tip: A slow, controlled addition is critical. Rapid addition can lead to an uncontrolled exotherm and the formation of undesired side products.

  • Initial Reaction: Allow the mixture to stir at room temperature for 3 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

  • Reduction Step: Cool the mixture to 0°C using an ice bath. Add a second portion of zinc powder. Subsequently, add acetic acid dropwise, ensuring the internal temperature does not exceed 7°C[3].

    • Causality: The addition of zinc and acetic acid facilitates a reductive rearrangement of the intermediate formed in the initial cycloaddition step. Controlling the temperature is crucial to prevent decomposition and side reactions.

  • Overnight Reaction: Once the addition of acetic acid is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture through a pad of Celite, rinsing thoroughly with ethyl acetate. Carefully transfer the filtrate to a separatory funnel and wash twice with saturated aqueous NaHCO₃. Caution: Gas evolution (CO₂) will occur; vent the separatory funnel frequently[3].

  • Extraction: Extract the aqueous layer twice with a 1:1 mixture of ethyl acetate and diethyl ether to recover any dissolved product[3].

  • Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 50%) to isolate the final product[3]. The expected yield is approximately 61%[3].

Troubleshooting Guide

Q1: My reaction yield is significantly lower than the reported 61%. What are the most likely causes?

A1: Low yields can stem from several factors. Systematically check the following:

  • Reagent Quality:

    • Zinc and Copper: The activity of the metal powders is paramount. Use freshly activated powders or high-quality commercial grades. Inactive metals will result in a sluggish or incomplete reaction.

    • Solvent: Ensure your methyl acetate is anhydrous. Water can react with the trichloroacetyl chloride and interfere with the reaction mechanism.

    • Starting Material: Verify the purity of your methyl 3-methylenecyclobutanecarboxylate. Impurities can inhibit the reaction.

  • Reaction Conditions:

    • Temperature Control: As noted in the protocol, maintaining a low temperature (<7°C) during the acetic acid addition is critical[3]. An exotherm at this stage is a common cause of yield loss due to product degradation or side reactions.

    • Addition Rate: The dropwise addition of the trichloroacetyl chloride solution must be slow and steady (e.g., over 2 hours)[3]. A fast addition can lead to dimerization of the starting material or other undesired pathways.

  • Workup and Purification:

    • Incomplete Extraction: The product has moderate polarity. Ensure thorough extraction from the aqueous layer, as recommended with an EtOAc/Et₂O mixture[3].

    • Loss on Column: The product can be sensitive. Avoid prolonged exposure to silica gel. Use a well-packed column and a carefully chosen solvent gradient to ensure a clean and rapid separation.

Q2: I'm observing multiple side products in my crude NMR. How can I identify and minimize them?

A2: The formation of side products often points to issues with reaction control.

  • Potential Side Products: Common impurities may include unreacted starting material, oligomers from the methylenecyclobutane, or products from incomplete rearrangement.

  • Minimization Strategies:

    • Ensure Stoichiometry: Double-check the molar equivalents of all reagents. An excess or deficit of the trichloroacetyl chloride or zinc can lead to different outcomes.

    • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). Oxygen can potentially interfere with the radical or organometallic intermediates.

    • Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material and the appearance of the product. If the reaction stalls, it may indicate a problem with reagent activity.

Q3: The workup and purification are causing significant product loss. Are there any tips to improve recovery?

A3: This is a common bottleneck. Focus on a meticulous but efficient post-reaction process.

  • Quenching: The careful, slow addition of the reaction mixture to the NaHCO₃ solution (or vice-versa) is essential to control foaming and prevent loss of material.

  • Column Chromatography:

    • Dry Loading: For viscous crude oils, consider adsorbing the material onto a small amount of silica gel and loading it onto the column as a dry powder. This often improves resolution and reduces streaking.

    • Solvent System: Perform small-scale TLC experiments to determine the optimal eluent system before committing to a large-scale column.

    • Alternative Purification: If silica gel proves problematic, consider alternatives like distillation under high vacuum if the product is thermally stable, though chromatography is the most reported method[3].

Frequently Asked Questions (FAQs)

Q1: What are the key characterization data I should look for to confirm my product?

A1: The primary method for confirmation is ¹H NMR spectroscopy. The reported chemical shifts for this compound (in CDCl₃) are approximately: δ 3.68 (s, 3H, -OCH₃), 3.00-3.22 (m, 5H), 2.50-2.61 (m, 2H), and 2.38-2.48 (m, 2H)[3]. You should also obtain a clean Mass Spectrometry (MS) signal corresponding to the molecular weight of the product (C₉H₁₂O₃, MW: 168.19 g/mol ).

Q2: Are there alternative, higher-yielding synthetic routes to the spiro[3.3]heptane core?

A2: Yes, while the described method is common, other strategies exist for constructing the spiro[3.3]heptane framework, which may be more suitable for specific derivatives or scales. These include:

  • Semipinacol Rearrangements: The reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes can lead to spiro[3.3]heptan-1-ones via a strain-relocating rearrangement[4].

  • Double Alkylation: The double alkylation of malonate diesters with building blocks like 1,1-bis(bromomethyl)cyclobutane is a powerful method for constructing the spirocyclic core[1].

  • [2+2] Cycloadditions: The reaction of ketenes or keteniminium species with methylenecyclobutane is a classical approach to this scaffold[4]. These alternative routes may offer advantages in terms of scalability or access to different functional group patterns.

Q3: This synthesis is described as having poor scalability. How can I address this for larger-scale production?

A3: The reported multi-step synthesis can indeed be challenging to scale up[5]. Key issues include:

  • Exotherm Management: The reactions are often exothermic and require careful temperature control, which becomes more difficult on a larger scale.

  • Heterogeneous Mixtures: The use of metal powders (Cu, Zn) creates a slurry that can be difficult to stir effectively in large reactors.

  • Purification: Large-scale chromatography is expensive and time-consuming. Potential Solutions:

  • Process Optimization: A Design of Experiments (DoE) approach can be used to systematically optimize parameters like reagent concentration, temperature, and reaction time to improve yield and minimize impurities, making downstream processing easier[6].

  • Alternative Reagents: Investigate if less hazardous or easier-to-handle reagents can be substituted.

  • Crystallization: Explore if the final product or a key intermediate can be isolated via crystallization instead of chromatography, which is a far more scalable purification technique.

Data Summary: Key Parameter Optimization
ParameterStandard ConditionOptimized ConditionExpected OutcomeRationale
Zn/Cu Activation Used as receivedPre-activation (e.g., acid wash)Increased reaction rate and yieldRemoves oxide layers, exposing fresh metal surfaces for higher reactivity.
Addition Temp. Room Temperature0 °C to 5 °CReduced side productsMinimizes uncontrolled side reactions and oligomerization.
Solvent Purity Reagent GradeAnhydrous (<50 ppm H₂O)Higher yield, better reproducibilityPrevents hydrolysis of trichloroacetyl chloride and other sensitive reagents.
Purification Standard Silica GelHigh-purity silica, dry loadingImproved recovery and purityMinimizes product degradation on silica and enhances separation efficiency.

References

Technical Support Center: Purification of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS 1138480-98-4). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile spirocyclic building block. The unique three-dimensional structure of spiro[3.3]heptane derivatives, while highly valuable in medicinal chemistry for exploring novel chemical space, can introduce specific challenges during purification.[1][2][3] This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Q1: My product is a yellow to brownish oil after the initial work-up, but literature suggests it should be a colorless to pale yellow liquid. What is causing this discoloration and how can I remove it?

A1: Persistent color in your crude product typically originates from high-molecular-weight polymeric byproducts or residual reagents from the synthesis, which often possess extended conjugation that absorbs visible light. The synthesis of the spiro[3.3]heptane core can involve reactive intermediates and reagents that lead to these colored impurities.[4][5]

The most effective method for removing these impurities is silica gel column chromatography .

  • Causality: Silica gel is a highly polar stationary phase. The colored, often polar, byproducts will adsorb more strongly to the silica compared to the moderately polar target compound. By using a non-polar to moderately polar mobile phase (eluent), you can selectively elute your product while the colored impurities remain bound to the top of the column. A standard procedure involves gradient elution from hexanes to a mixture of ethyl acetate and hexanes.[4]

Q2: My ¹H NMR spectrum shows several unidentifiable peaks alongside my product signals. How can I identify and eliminate these contaminants?

A2: The first step is to categorize the impurity signals.

  • Solvent Residues: Check for common work-up and chromatography solvents like ethyl acetate, diethyl ether, dichloromethane, or hexanes. Their characteristic chemical shifts are well-documented.

  • Unreacted Starting Materials: Compare your spectrum to the spectra of the starting materials used in your synthesis. For example, in a synthesis starting from methyl 3-methylenecyclobutanecarboxylate, you might see residual olefinic protons.[4]

  • Reaction Byproducts: These are the most challenging. They may be structurally similar to your product, such as isomers or partially reacted intermediates.

Purification Strategy: Silica gel chromatography is again the method of choice. Since these impurities are likely to have polarities close to your product, optimizing the separation is critical. Refer to the Chromatography Optimization Parameters table below and the detailed protocol in Part 3. For volatile impurities, placing the purified oil under a high vacuum for several hours can be effective.

Q3: I've performed column chromatography, but my HPLC analysis still shows a shoulder on the main peak, or TLC shows a very close-running spot. How can I improve the separation?

A3: This indicates the presence of an impurity with a polarity very similar to your product, which could be a structural isomer. Achieving separation requires enhancing the selectivity of your chromatographic system.

  • Scientific Rationale: The separation factor (α) between two compounds in chromatography depends on the specific interactions between the analytes, the stationary phase, and the mobile phase. By changing the solvent system, you alter these interactions, which can increase the separation factor. For instance, switching from an ethyl acetate/hexane system (a hydrogen bond acceptor and a non-polar solvent) to a dichloromethane/methanol system introduces a hydrogen bond donor and a different dipole moment, changing the elution profile.

Here are key parameters you can adjust:

ParameterStandard ConditionOptimization Strategy & Rationale
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 0-50% EtOAc)[4]Strategy: Test alternative solvent systems like Dichloromethane/Methanol or Toluene/Acetone. Rationale: Different solvents interact differently with the analytes and silica, altering the selectivity of the separation.
Gradient Slope Step or rapid linear gradient.Strategy: Employ a much shallower gradient around the elution concentration of your product (e.g., increase by 1-2% EtOAc per column volume). Rationale: A shallow gradient increases the residence time on the column and improves resolution between closely eluting compounds.
Flow Rate Typically 20-40 mL/min (Flash)Strategy: Reduce the flow rate. Rationale: A lower flow rate allows more time for equilibrium to be established between the mobile and stationary phases, leading to sharper peaks and better separation.
Silica Gel Standard 40-63 µm silica gel.Strategy: Use a smaller particle size silica gel (e.g., 25-40 µm). Rationale: Smaller particles provide a larger surface area and reduce band broadening, significantly enhancing resolution, albeit at the cost of higher backpressure.

Q4: My recovery from the silica column is significantly lower than expected. What are the potential causes of product loss?

A4: Product loss during chromatography can occur for several reasons:

  • Irreversible Adsorption: Spirocyclic ketones can sometimes interact very strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking on TLC and poor recovery from the column.

  • Co-elution: If your fractions are not analyzed carefully by TLC or another method, you may be discarding fractions containing your product that have co-eluted with an impurity.

  • Product Instability: Although this compound is generally stable, prolonged exposure to acidic silica can potentially cause degradation in some cases.

Troubleshooting Steps:

  • Use Deactivated Silica: Pre-treat the silica gel by preparing the slurry with an eluent containing 0.1-1% triethylamine or pyridine. This neutralizes the acidic sites and prevents irreversible adsorption of sensitive compounds.

  • Thorough Fraction Analysis: Collect smaller fractions and analyze each one carefully by TLC before combining them.

  • Material Balance Check: After the run, flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to see if any of your product remained strongly bound.

Part 2: Frequently Asked Questions (FAQs)

Q5: Is vacuum distillation a viable purification method for this compound?

A5: Yes, vacuum distillation can be a viable method, particularly for large-scale purification or as a preliminary step. As a methyl ester, the compound has a boiling point that should be accessible under a high vacuum.[6][7]

  • Advantages: Excellent for removing non-volatile impurities (polymeric materials, salts) or highly volatile contaminants (residual solvents). It is often faster and more scalable than chromatography.

  • Limitations: Fractional distillation is required to separate compounds with close boiling points (e.g., a difference of less than 25 °C at atmospheric pressure).[8] If your key impurities are structural isomers, distillation will likely be ineffective.

  • Recommendation: Use vacuum distillation to purify crude material from baseline impurities and solvent, followed by chromatography to remove closely related byproducts for achieving >99% purity.

Q6: What analytical techniques are essential for confirming the purity and identity of the final product?

A6: A combination of methods is necessary for full characterization:

  • ¹H and ¹³C NMR: This is the primary method for confirming the chemical structure and identifying any organic impurities with protons or carbons. The expected ¹H NMR signals are known.[4]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight (168.19 g/mol ) and provides a highly sensitive assessment of purity by peak area percentage.[9]

  • GC-MS (Gas Chromatography-Mass Spectrometry): An excellent alternative to LC-MS for purity assessment, especially for checking for volatile impurities.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups: the ketone C=O stretch (typically ~1740-1760 cm⁻¹ for a cyclobutanone) and the ester C=O stretch (~1735 cm⁻¹).

Q7: What are the correct storage and handling procedures for this compound?

A7:

  • Storage: The compound should be stored in a tightly sealed container at 2-8°C.[10] It should be kept in a dry environment, as moisture could potentially lead to hydrolysis of the ester over long periods.

  • Handling: According to GHS classifications, this compound is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[9] Therefore, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Part 3: Protocols & Visualizations

Protocol 1: High-Resolution Flash Chromatography

This protocol details a standard procedure for purifying the title compound on a 1-5 gram scale.

  • TLC Analysis:

    • Dissolve a small sample of your crude oil in dichloromethane.

    • Spot it on a silica TLC plate.

    • Develop the plate in a chamber with 20% Ethyl Acetate in Hexane.

    • Visualize under UV light and/or by staining (e.g., potassium permanganate). The product should have an Rf value of approximately 0.3-0.4 in this system.

  • Column Preparation:

    • Select a glass column with appropriate dimensions (e.g., for 1 g of crude material, a 40 mm diameter column is suitable).

    • Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude) in 100% Hexane.

    • Pour the slurry into the column and use gentle air pressure to pack a firm, level bed.

  • Sample Loading:

    • Dissolve your crude product (1 g) in a minimal amount of dichloromethane (~2-3 mL).

    • Add 1-2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the packed column bed.

  • Elution:

    • Begin eluting with 100% Hexane, collecting fractions.

    • Gradually increase the polarity of the mobile phase according to a predefined gradient. For fine separation, use a shallow gradient.

      • Example Gradient:

        • 2 column volumes (CV) of 100% Hexane

        • 2 CV of 5% EtOAc/Hexane

        • 5 CV of a linear gradient from 5% to 15% EtOAc/Hexane

        • 10 CV of a linear gradient from 15% to 25% EtOAc/Hexane

        • Hold at 25% EtOAc/Hexane until the product has fully eluted.

  • Fraction Analysis:

    • Collect fractions (e.g., 20 mL each) and analyze them by TLC.

    • Combine the fractions that contain the pure product.

    • Concentrate the combined fractions under reduced pressure using a rotary evaporator to yield the purified product as a colorless or pale yellow oil.[4]

Visualizations

Diagram 1: General Purification & Analysis Workflow

cluster_prep Preparation & Initial Analysis cluster_purification Purification Strategy cluster_final Final Analysis & Storage A Crude Product (Yellow Oil) B Initial Purity Check (TLC, ¹H NMR) A->B C High Impurity Load? (>20%) B->C D Optional: Vacuum Distillation (Removes baseline/volatile impurities) C->D Yes E Mandatory: Silica Gel Chromatography (Removes isomers/byproducts) C->E No D->E F Combine Pure Fractions E->F G Final Purity Confirmation (HPLC, LC-MS, NMR) F->G H Store at 2-8°C Sealed & Dry G->H

Caption: Decision workflow for purifying this compound.

Diagram 2: Troubleshooting Logic for Impure Fractions

Caption: Troubleshooting tree for common post-chromatography purification issues.

References

Navigating the Labyrinth of Spirocyclization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate art and science of spirocyclization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of constructing these unique three-dimensional scaffolds. Spirocycles, with their two rings sharing a single atom, are prevalent in natural products and pharmaceuticals, offering a rigid framework that can enhance biological activity and improve physicochemical properties. However, their synthesis is often fraught with challenges, from low yields to poor stereocontrol.

This resource is structured as a dynamic troubleshooting guide, moving beyond rigid protocols to address the specific hurdles you may encounter at the bench. Here, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs): Foundational Knowledge for Success

Here we address some of the fundamental questions that arise when embarking on a spirocyclization campaign.

Q1: My spirocyclization reaction is resulting in a low yield or failing completely. What are the most common culprits?

Low yields are a frequent frustration in spirocyclization. Before embarking on extensive optimization, a systematic check of the basics is crucial. The primary suspects can be categorized as follows:

  • Purity of Starting Materials: Spirocyclization reactions can be highly sensitive to impurities in the starting materials. Trace amounts of contaminants can inhibit catalysts, promote side reactions, or alter the reaction kinetics.

    • Troubleshooting Step: Re-purify your starting materials via column chromatography, recrystallization, or distillation. Confirm purity by NMR and/or melting point.

  • Reagent and Solvent Quality: The quality of reagents and solvents, particularly in terms of water and oxygen content, can be critical. Anhydrous and degassed solvents are often necessary, especially for reactions involving organometallic species or sensitive catalysts.

    • Troubleshooting Step: Use freshly distilled or commercially available anhydrous solvents. Ensure reagents are stored under appropriate inert conditions.

  • Reaction Concentration: Intramolecular spirocyclization is in direct competition with intermolecular side reactions.

    • Troubleshooting Step: Employ high-dilution conditions (e.g., 0.01 M or lower) to favor the desired intramolecular cyclization. This can be achieved by slow addition of the substrate to the reaction mixture.

Q2: I'm observing the formation of multiple products alongside my desired spirocycle. What are the likely side reactions and how can I suppress them?

The formation of byproducts is a clear indication that alternative reaction pathways are competing with your desired spirocyclization. Common side reactions include:

  • Intermolecular Reactions: As mentioned above, at higher concentrations, starting materials can react with each other instead of cyclizing.

  • Elimination Reactions: Depending on the substrate and conditions, elimination to form an undesired alkene can be a significant side reaction.

  • Rearrangement of Intermediates: Reactive intermediates, such as carbocations, can undergo rearrangements to form more stable species, leading to constitutional isomers of the desired product.

  • Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong acid/base) may be too harsh, leading to the degradation of your molecules.

Strategies to Minimize Side Reactions:

  • Temperature Control: Carefully screen a range of temperatures. Lower temperatures often increase selectivity by favoring the kinetic product and minimizing decomposition.[1]

  • Catalyst/Reagent Selection: The choice of catalyst or reagent is paramount. For acid-catalyzed reactions, screen both Lewis and Brønsted acids of varying strengths. In metal-catalyzed processes, the ligand can have a profound impact on selectivity.

  • Protecting Groups: Sensitive functional groups on your substrate that could interfere with the desired transformation should be protected. The choice of protecting group is critical and should be stable to the reaction conditions and readily removable.[2][3][4]

Q3: How do I approach optimizing the stereoselectivity (diastereoselectivity or enantioselectivity) of my spirocyclization?

Controlling the three-dimensional arrangement of atoms is often the most challenging aspect of spirocycle synthesis.

  • For Diastereoselectivity:

    • Substrate Control: The existing stereocenters in your substrate can direct the stereochemical outcome of the cyclization. Modifying substituents to increase steric bulk can enhance this directing effect.[5]

    • Temperature: Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, often leading to higher diastereoselectivity.[1]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic screening of solvents is recommended.

  • For Enantioselectivity:

    • Chiral Catalysts: The use of a chiral catalyst is the most common strategy. This can involve a chiral metal-ligand complex or an organocatalyst. The choice of the chiral ligand is often critical and requires screening.

    • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of the spirocyclization.

Troubleshooting Guides: From Problem to Solution

This section provides structured approaches to tackle specific experimental challenges.

Issue 1: Low or No Product Yield

When faced with a low yield, a systematic approach to identify the root cause is essential.

Workflow for Troubleshooting Low Yield:

Caption: A decision-making workflow for troubleshooting low-yield spirocyclization reactions.

Experimental Protocol: Small-Scale Catalyst Screening for a Palladium-Catalyzed Spirocyclization

This protocol outlines a method for efficiently screening different palladium catalysts and ligands on a small scale to identify promising candidates for improved yield and selectivity.

Materials:

  • Starting material (e.g., an acrylamide derivative)

  • A selection of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • A selection of phosphine ligands (e.g., PPh₃, Xantphos, SPhos)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • An array of small reaction vials with stir bars

  • Inert atmosphere setup (e.g., glovebox or Schlenk line)

Procedure:

  • Preparation: In an inert atmosphere, prepare stock solutions of the starting material, palladium sources, and ligands in the chosen anhydrous solvent.

  • Reaction Setup: To each reaction vial, add the appropriate amount of base.

  • Catalyst Pre-formation (Optional but Recommended): In separate vials, mix the palladium source and ligand stock solutions to pre-form the active catalyst. Allow this mixture to stir for 15-30 minutes.

  • Reaction Initiation: Add the pre-formed catalyst solution to the vials containing the base, followed by the addition of the starting material stock solution.

  • Reaction Monitoring: Stir the reactions at the desired temperature. At regular intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction vial for analysis by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Analysis: Compare the conversion and product formation across the different catalyst systems to identify the most effective combination.

Issue 2: Poor Diastereoselectivity

Achieving the desired diastereomer is a common hurdle. The following table provides a framework for optimizing this critical parameter.

ParameterVariationRationale
Temperature -20 °C, 0 °C, Room Temp, 50 °CLower temperatures often enhance selectivity by increasing the energy difference between diastereomeric transition states.[1]
Solvent Toluene (non-polar), THF (polar aprotic), CH₂Cl₂ (polar aprotic), MeOH (polar protic)The solvent can influence the conformation of the substrate and transition state, impacting facial selectivity.
Catalyst/Acid Lewis Acids: TiCl₄, BF₃·OEt₂, Sc(OTf)₃Brønsted Acids: TFA, p-TsOHThe steric bulk and acidity of the catalyst can significantly influence the approach of the nucleophile.
Substrate Modification Increase steric bulk of a directing group (e.g., change from methyl to tert-butyl)A bulkier directing group can more effectively block one face of the molecule, leading to higher diastereoselectivity.[5]

Advanced Topics in Spirocyclization Optimization

For those looking to push the boundaries of their synthetic capabilities, here are some advanced considerations.

The Role of Additives

In some cases, the addition of specific additives can have a dramatic effect on the outcome of a spirocyclization reaction. These can include:

  • Salts (e.g., LiCl, AgOAc): Can act as Lewis acids, coordinate to the substrate or catalyst, and influence the reaction pathway.

  • Acids/Bases: Can be used in catalytic amounts to promote specific steps or neutralize inhibitory species.

  • Oxidants/Reductants: In redox-neutral reactions, these can be used to regenerate the active catalyst.

The effect of additives is often not predictable and requires empirical screening.

Understanding the Reaction Mechanism

A deeper understanding of the reaction mechanism can provide invaluable insights for troubleshooting and optimization. For example, in a palladium-catalyzed spirocyclization, the mechanism may involve oxidative addition, intramolecular carbopalladation, C-H activation, and migratory insertion.[6][7] Knowing the rate-determining step can help you focus your optimization efforts. For instance, if C-H activation is rate-limiting, modifying the directing group or the electronic properties of the substrate could be beneficial.

General Mechanistic Workflow for a Catalyzed Spirocyclization:

Caption: A simplified representation of a catalytic cycle in spirocyclization.

Conclusion

Optimizing spirocyclization reactions is a multifaceted challenge that requires a blend of systematic experimentation and a solid understanding of the underlying chemical principles. This technical support center provides a framework for approaching these challenges, from addressing common issues of low yield and poor selectivity to delving into the mechanistic nuances that govern these complex transformations. By adopting a logical and informed approach to troubleshooting, researchers can significantly increase their chances of success in the synthesis of these valuable molecular architectures.

References

Preventing decomposition of Methyl 6-oxospiro[3.3]heptane-2-carboxylate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 6-oxospiro[3.3]heptane-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and purification of this valuable synthetic building block. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to prevent decomposition during experimental workups, ensuring high yield and purity.

Understanding the Instability: Why is Decomposition a Risk?

This compound is a unique molecule whose utility is matched by its sensitivity. Successful handling requires an understanding of its two primary structural liabilities: the β-keto ester functionality and the inherent ring strain of the spiro[3.3]heptane core.

FAQ: Why is my product decomposing during a standard aqueous workup?

Answer: Your product's decomposition is almost certainly due to the chemical instability of its β-keto ester group, which is highly susceptible to both acidic and basic hydrolysis.[1][2] The spiro[3.3]heptane framework, a highly rigid and strained system, can further influence the molecule's reactivity.[3][4][5][6]

  • Under Basic or Acidic Conditions: The ester can be hydrolyzed to form the corresponding β-keto carboxylic acid.[7] This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield spiro[3.3]heptan-6-one as a decomposition byproduct.[8][9][10] Standard workup procedures that involve washes with aqueous bases (like sodium bicarbonate) or acids can initiate this degradation cascade.[1][11]

The diagram below illustrates this critical decomposition pathway.

G cluster_main Decomposition Pathway of this compound start Methyl 6-oxospiro[3.3]heptane- 2-carboxylate intermediate Unstable Intermediate: 6-Oxospiro[3.3]heptane-2-carboxylic Acid start->intermediate Aqueous Workup (H₃O⁺ or OH⁻) Ester Hydrolysis product Decomposition Product: Spiro[3.3]heptan-6-one + CO₂ intermediate->product Gentle Heating (Δ) Decarboxylation

Caption: Key decomposition pathway under aqueous workup conditions.

Troubleshooting Guide: Diagnosing and Solving Workup Issues

This section addresses specific problems you might encounter during your experiment.

Problem / Observation Probable Cause Recommended Solution
Low overall yield after workup. Partial or significant decomposition of the target molecule due to hydrolysis and subsequent decarboxylation.Avoid all aqueous acidic and basic washes. Switch to a non-aqueous or modified mild workup protocol (see Section 3).
Gas evolution (bubbling) observed during NaHCO₃ wash. Decarboxylation of the β-keto acid intermediate formed via base-catalyzed hydrolysis. This is a direct sign of product decomposition.[12]Immediately cease using sodium bicarbonate or any other base. If a wash is necessary, use only brine and perform it quickly at 0°C.
NMR/LCMS analysis shows a significant peak corresponding to Spiro[3.3]heptan-6-one. The desired product has fully decomposed via the pathway shown in the diagram above.The workup conditions were too harsh (prolonged exposure to acid/base or elevated temperature). The experiment should be repeated with a milder workup protocol.
An emulsion forms during extraction that is difficult to break. This can be common when using basic washes. The resulting carboxylate salt can act as a surfactant.Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.[13] If the problem persists, avoid basic washes altogether.

Recommended Workup Protocols

To preserve the integrity of this compound, we strongly advise against traditional aqueous workups. Below are two validated protocols designed to maximize yield and purity.

Protocol 1: Modified Mild Aqueous Workup (If Aqueous Wash is Unavoidable)

This protocol minimizes contact time and avoids harsh pH conditions. All steps must be performed at 0-5°C (ice bath).

  • Quench Reaction: Cool the reaction mixture in an ice bath. Quench carefully with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract: Extract the mixture with a cold organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Wash: Combine the organic layers. Wash quickly with cold brine (saturated NaCl solution) (1x) to remove the bulk of water-soluble impurities.[13] Do NOT use any acid or base washes.

  • Dry: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate: Filter off the drying agent and concentrate the solvent in vacuo at low temperature (<30°C).

  • Purify: Proceed immediately with purification via silica gel column chromatography.

Protocol 2: Recommended Non-Aqueous Workup (Superior Method)

This is the preferred method as it completely avoids aqueous solutions, thereby minimizing the risk of hydrolysis.

G cluster_workflow Recommended Non-Aqueous Workup Workflow A 1. Cool Reaction Mixture (0-5°C) B 2. Quench Reaction (if necessary, e.g., with solid NH₄Cl) A->B C 3. Filter through a Plug (Celite® or Silica Gel) B->C D 4. Rinse Plug (with cold organic solvent) C->D E 5. Concentrate Combined Filtrate (in vacuo, low temp) D->E F 6. Purify Crude Product (Silica Gel Chromatography) E->F G Pure Product F->G

Caption: Flowchart for the recommended non-aqueous workup procedure.

Step-by-Step Methodology:

  • Cool Reaction: Once the reaction is complete, cool the vessel to 0-5°C in an ice bath.

  • Quench (if applicable): If the reaction contains highly reactive reagents (e.g., organometallics, hydrides), quench by the slow addition of a solid quenching agent (e.g., solid NH₄Cl) or by dropwise addition of a non-aqueous solvent like isopropanol.

  • Filter: Prepare a short plug of Celite® or silica gel in a fritted funnel. Pass the entire reaction mixture directly through this plug to remove solid byproducts and catalysts.

  • Rinse: Rinse the plug with a small amount of cold organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product.

  • Concentrate: Combine the filtrates and remove the solvent under reduced pressure, ensuring the bath temperature does not exceed 30°C.

  • Purify: Immediately purify the resulting crude oil via silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.[12]

FAQs

Q1: How should I store this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and protected from moisture (desiccated).[14]

Q2: What is the primary application of this molecule? A: It is a versatile building block in medicinal chemistry and organic synthesis. Its rigid sp³-rich spiro[3.3]heptane core is explored as a bioisostere for phenyl rings in drug design, and it serves as a PROTAC linker.[4][15][16]

Q3: Can I use potassium carbonate or other weak bases for the workup? A: No. Any base, regardless of its strength, can catalyze the hydrolysis of the ester. It is critical to maintain near-neutral pH throughout the workup and isolation process.

References

Overcoming steric hindrance in spiro[3.3]heptane reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Steric Hindrance in Complex Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the spiro[3.3]heptane scaffold. As a Senior Application Scientist, I've designed this guide to address the unique challenges posed by this sterically demanding yet highly valuable structural motif. The spiro[3.3]heptane core, with its rigid three-dimensional structure, is increasingly recognized as a powerful bioisostere for benzene, offering an escape from the "flatland" of traditional medicinal chemistry and access to novel chemical space.[1][2][3] However, this same rigidity is the primary source of significant synthetic challenges, particularly steric hindrance.

This guide moves beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a pronounced issue when working with the spiro[3.3]heptane scaffold?

A1: The steric challenge of the spiro[3.3]heptane system is intrinsic to its unique geometry. The scaffold consists of two cyclobutane rings fused at a central quaternary carbon (the spiro-carbon). This arrangement creates a compact, rigid, and three-dimensional structure.

  • Causality of Hindrance: Unlike flexible aliphatic chains or planar aromatic rings, the cyclobutane rings in spiro[3.3]heptane are puckered and fixed in space.[4] This conformation shields the carbon atoms adjacent to the spiro-center (C1, C2, C5, C6). Any incoming reagent must approach these positions along a trajectory that is crowded by the opposing ring, creating significant non-bonding repulsive interactions (steric hindrance).[5][6] This effect dictates the feasibility, rate, and outcome of chemical reactions. Computational studies have shown that the carbene intermediate, spiro[3.3]hept-1-ylidene, adopts four distinct puckered conformations that directly influence transition state selection and product ratios in rearrangement reactions.[4]

Caption: Reagent approach to a reactive site on the spiro[3.3]heptane core.

Q2: My functionalization reaction at a non-spiro carbon position is giving low to no yield. What troubleshooting steps should I take?

A2: This is a classic problem. Low yields in the functionalization of spiro[3.3]heptane's methylene groups are typically due to a combination of steric repulsion and insufficient activation energy. A systematic troubleshooting approach is essential.

Troubleshooting_Workflow cluster_reagents Reagent Modification cluster_conditions Condition Optimization cluster_strategy Strategic Pivot start Low/No Yield Observed check_reagents Evaluate Reagent Sterics start->check_reagents check_reagents->check_reagents Switch to smaller reagent modify_conditions Modify Reaction Conditions check_reagents->modify_conditions Reagent is optimal r1 Use smaller nucleophiles/electrophiles check_reagents->r1 change_strategy Change Synthetic Strategy modify_conditions->change_strategy No improvement success Reaction Optimized modify_conditions->success Yield improves c2 Microwave Irradiation modify_conditions->c2 change_strategy->success New route successful s2 Employ C-H activation/functionalization change_strategy->s2 r2 Consider organometallic reagents (e.g., organolithium vs. Grignard) c1 Increase Temperature (High-boiling solvent) c3 Use stronger Lewis/Brønsted acid catalysts s1 Use pre-functionalized building blocks s3 Consider ring-opening/re-closure sequences

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Steps:

  • Assess Reagent and Substrate Sterics:

    • The Problem: A bulky nucleophile or electrophile will struggle to access the reaction site.

    • The Solution: If possible, switch to a less sterically demanding reagent. For example, in a nucleophilic substitution, using a smaller nucleophile can dramatically improve reaction rates.[7] If the hindrance comes from the spiro[3.3]heptane substrate itself, focus on optimizing reaction conditions.

  • Optimize Reaction Conditions to Overcome the Activation Barrier:

    • Increase Thermal Energy: Often, the kinetic barrier is simply too high at standard temperatures. Using a high-boiling point solvent (e.g., toluene, xylene, or dichlorobenzene) allows for higher reaction temperatures, providing the energy needed to overcome repulsive steric forces.[8]

    • Microwave Irradiation: Microwave-assisted synthesis is exceptionally effective for sterically hindered reactions. The focused heating can rapidly increase the internal energy of the reactants, often leading to significantly higher yields and shorter reaction times compared to conventional heating.[8]

  • Employ a More Potent Catalytic System:

    • Stronger Acids: For acid-catalyzed reactions, switching from a standard acid like acetic acid to a stronger Brønsted acid or a potent Lewis acid can enhance the reactivity of the substrate.[8]

    • Transition Metal Catalysis: Modern catalytic methods are designed to function under milder conditions. Palladium, nickel, or rhodium catalysts can create new, lower-energy reaction pathways, such as through C-H activation, that bypass traditional high-energy transition states.[9][10]

Q3: Are there specific catalytic methods that are particularly effective for functionalizing the spiro[3.3]heptane core?

A3: Yes, the field has moved beyond brute-force thermal methods. Modern catalysis offers elegant solutions to functionalize this challenging scaffold.

  • Palladium-Catalyzed Reactions: Multi-component reactions, such as the palladium-catalyzed [2 + 2 + 1] spiroannulation, have been developed to construct the spirocyclic framework itself.[9][11] Computational studies of these mechanisms show that even with transition metals, steric hindrance plays a key role in determining the feasibility and energy profile of the catalytic cycle.[9]

  • Enzyme-Catalyzed C-H Hydroxylation: Biocatalysis offers unparalleled selectivity. Engineered Cytochrome P450 enzymes have been used for the selective and enantioselective hydroxylation of distal C-H bonds on the spiro[3.3]heptane core, providing access to functionalized derivatives that are nearly impossible to obtain through traditional chemical means.[12]

  • Organocatalysis: Chiral organocatalysts, such as those based on triazolium salts, have been successfully employed in the enantioselective synthesis of spirocyclic diketones.[13] These catalysts create a specific chiral environment around the substrate, guiding the reaction to the desired stereochemical outcome despite steric challenges.

Catalytic MethodTarget TransformationKey Advantages
Palladium Catalysis Spiroannulation, Cross-CouplingHigh efficiency, access to complex cores.[9]
Nickel Catalysis Enantioselective SpirocyclizationForms all-carbon quaternary centers.[10]
Biocatalysis (P450) C-H HydroxylationExceptional regio- and enantioselectivity.[12]
Organocatalysis Asymmetric Acylation/AnnulationMetal-free, high enantioselectivity.[13]
Troubleshooting Guide: At a Glance
Problem Probable Cause(s) Suggested Solutions
Low or No Yield in [2+2] Cycloaddition 1. Steric clash between alkene and ketene precursor.2. Insufficient thermal energy.3. Poor orbital overlap in the transition state.1. Use less substituted alkenes.2. Switch to microwave irradiation.3. Explore Lewis acid catalysis to lower the transition state energy.
Poor Selectivity (Regio- or Stereo-) 1. Competing reaction pathways with similar activation energies.2. Insufficient facial discrimination due to sterics.1. Employ a chiral catalyst (organo- or metal-based).2. Lower the reaction temperature to amplify small energy differences.3. Use a directing group on the substrate.
Decomposition of Starting Material 1. Reaction temperature is too high, accessing decomposition pathways.2. Reagents are unstable under reaction conditions.1. Use a catalytic method that allows for lower temperatures.2. Screen alternative solvents or catalysts.3. Ensure all reagents are pure and the reaction is under an inert atmosphere.
Failure of a C-H Functionalization Reaction 1. C-H bond is sterically inaccessible to the catalyst.2. The directing group is improperly positioned.1. Switch to a catalyst with a smaller ligand set.2. Redesign the substrate with a different directing group.3. Consider biocatalysis for unactivated C-H bonds.[12]
Experimental Protocol: Microwave-Assisted Synthesis of a Substituted Spiro[3.3]heptanone

This protocol is a representative example of a [2+2] cycloaddition reaction to form the spiro[3.3]heptane core, optimized for sterically hindered substrates using microwave irradiation. This method is adapted from strategies used for constructing cyclobutanones from keteneiminium salts and alkenes.[14]

Objective: To synthesize a 2-substituted spiro[3.3]heptan-1-one from an N,N-dimethylamide of a cyclobutane carboxylic acid and a terminal alkene.

Materials:

  • N,N-dimethylamide of cyclobutane carboxylic acid (1.0 equiv)

  • Alkene (e.g., styrene) (1.2 equiv)

  • Triflic anhydride (1.2 equiv)

  • Collidine (1.2 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Microwave reactor with sealed reaction vessels

Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the N,N-dimethylamide (1.0 mmol, 1.0 equiv) and the alkene (1.2 mmol, 1.2 equiv).

  • Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (5 mL) to the vial, followed by collidine (1.2 mmol, 1.2 equiv).

  • Initiator Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triflic anhydride (1.2 mmol, 1.2 equiv) dropwise. Caution: The reaction can be exothermic.

  • Microwave Irradiation: Immediately seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the target spiro[3.3]heptanone.[3]

Self-Validation: The success of this protocol relies on the ability of microwave heating to overcome the high activation energy of the sterically demanding [2+2] cycloaddition. A successful reaction will show the consumption of starting materials and the formation of a new, less polar product on TLC, which can be fully characterized by NMR and MS to confirm the spiro[3.3]heptane structure.

References

Technical Support Center: Refining Purification Protocols for Polar Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar spirocyclic compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the unique challenges posed by this class of molecules. The rigid, three-dimensional nature of spirocycles, combined with the presence of polar functional groups, demands carefully optimized purification strategies. This resource moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and refine your methodologies.

PART 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common challenges encountered when purifying polar spirocyclic compounds.

Q1: What are the primary challenges when purifying polar spirocyclic compounds?

A: The purification of polar spirocyclic compounds is complicated by a combination of their inherent structural properties. Key difficulties include:

  • Extreme Polarity: These compounds often show minimal or no retention on standard reversed-phase (RP) columns (like C18) and may bind irreversibly to normal-phase (NP) silica gel.[1][2]

  • Poor Peak Shape: Significant peak tailing is common, often due to strong interactions with active sites (residual silanols) on silica-based stationary phases.[3]

  • Compound Instability: The acidic nature of standard silica gel can cause degradation of sensitive spirocyclic structures during purification.[4][5]

  • Separation of Stereoisomers: Spirocycles frequently contain multiple chiral centers, leading to diastereomers and enantiomers with very similar physicochemical properties, making them difficult to separate.[6][7]

  • Limited Solubility: The rigid structure can lead to poor solubility in standard chromatographic solvents, complicating sample loading and purification.[5][6]

Q2: My polar spirocyclic compound won't move off the baseline in normal-phase TLC/flash chromatography, even with highly polar solvents like 100% ethyl acetate. What should I do?

A: This is a classic sign of extremely strong interaction with the silica stationary phase. You have several options:

  • Increase Mobile Phase Polarity Further: Use a more aggressive solvent system. A common choice is a gradient of methanol (MeOH) in dichloromethane (DCM).[8] For basic compounds, adding a small amount of triethylamine (0.1–2.0%) or a stock solution of ammonium hydroxide in methanol can neutralize the acidic silica and improve elution.[3][9]

  • Switch to an Alternative Stationary Phase: Consider less acidic or alternative polarity phases like alumina (neutral or basic), diol-bonded silica, or amine-bonded silica.[3][6][10]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (like silica, amine, or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[11][12] This technique often provides the retention and selectivity that both normal-phase and reversed-phase chromatography lack for these compounds.

Q3: My compound shows no retention on a C18 column and elutes in the solvent front. How can I improve retention in reversed-phase HPLC?

A: Elution at the void volume indicates your compound is too polar for the nonpolar C18 stationary phase. To improve retention, you can:

  • Use a 100% Aqueous Mobile Phase: Ensure your C18 column is designed for this, as standard C18 phases can undergo "phase collapse" in highly aqueous conditions, leading to poor and irreproducible retention.[1][13] Look for columns specifically marketed as "aqueous stable" or with polar end-capping.[1][14]

  • Employ a More Polar Stationary Phase: Switch to a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase.[3] These offer alternative selectivity and enhanced retention for polar analytes.

  • Consider HILIC: As mentioned before, HILIC is an excellent alternative when reversed-phase methods fail to retain a highly polar analyte.

Q4: How can I separate the stereoisomers of my polar spirocyclic compound?

A: Separating stereoisomers requires exploiting their subtle differences in three-dimensional structure.

  • Diastereomers: Since diastereomers have different physical properties, they can often be separated using high-resolution chromatography. Optimizing your mobile phase (e.g., switching between acetonitrile and methanol) or stationary phase (e.g., trying a diol or phenyl-hexyl column) can improve resolution.[6]

  • Enantiomers: Separating enantiomers requires a chiral environment. This is typically achieved with Chiral HPLC or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[15][16] SFC is often preferred for chiral separations due to its high efficiency and faster run times.[17][18] Screening different types of CSPs (e.g., polysaccharide-based) and mobile phases is usually necessary to find the optimal conditions.[16][19]

PART 2: Troubleshooting Guide: Specific Issues & Solutions

This section dives deeper into specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing, Broadening) in HPLC
Problem Potential Cause Recommended Solution(s)
Peak Tailing (Basic Compounds) Strong interaction between basic functional groups (e.g., amines) on your spirocycle and acidic residual silanol groups on the silica-based stationary phase.[3]1. Adjust Mobile Phase pH: For basic compounds, lower the mobile phase pH (e.g., to 2.5-4) using formic acid or TFA. This protonates the analyte and suppresses silanol ionization.[3] 2. Use Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA, ~0.1%), to the mobile phase to mask the active silanol sites.[3] 3. Employ a Deactivated Column: Use a modern, high-purity silica column with advanced end-capping to minimize accessible silanols.[3]
Peak Tailing (Acidic Compounds) Interaction with residual metal ions in the silica matrix or basic sites.1. Adjust Mobile Phase pH: For acidic compounds, ensure the mobile phase pH is at least 2 units below the compound's pKa to keep it in its neutral form. 2. Use an Appropriate Buffer: A phosphate or acetate buffer can help control pH and improve peak shape.
Broad Peaks Column overload, poor sample solubility in the mobile phase, or extra-column band broadening.1. Reduce Sample Load: Decrease the concentration or injection volume of your sample.[20] 2. Match Sample Diluent: Dissolve your sample in a solvent that is as close as possible in composition to the initial mobile phase to avoid solvent mismatch effects.[20] 3. Optimize Flow Rate: Ensure the flow rate is not excessively high.[6]
Issue 2: Compound Instability & Low Recovery
Problem Potential Cause Recommended Solution(s)
Compound Degrades During Normal-Phase Chromatography The compound is sensitive to the acidic nature of standard silica gel.[5]1. Test for Stability: Spot your compound on a TLC plate, wait 1-2 hours, and then develop the plate. If a new spot appears or the original spot diminishes, it indicates instability. A 2D TLC can also be used for this diagnosis.[4][21] 2. Deactivate the Silica: Pre-treat the packed flash column by flushing it with a solvent system containing 1-2% triethylamine to neutralize acidic sites.[3] 3. Use an Alternative Stationary Phase: Use a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amine.[3][6]
Low or No Recovery from the Column Irreversible adsorption to the stationary phase or the elution strength of the mobile phase is too weak.[6][20]1. Increase Elution Strength: For normal-phase, use a more polar solvent system (e.g., a steep gradient of MeOH in DCM).[8] For reversed-phase, ensure you are using a sufficiently strong organic modifier. 2. Switch Chromatography Mode: If your compound binds irreversibly to silica, it is an excellent candidate for HILIC or reversed-phase chromatography.[20][22] 3. Check for Precipitation: Ensure your sample is fully dissolved. If solubility is low, use a dry loading technique where the sample is pre-adsorbed onto silica gel or Celite.[6][20]

Workflow for Troubleshooting Poor Peak Shape in HPLC

G start Poor Peak Shape Observed (Tailing/Broadening) check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_diluent Does sample diluent match initial mobile phase? check_overload->check_diluent No reduce_load->check_diluent match_diluent Re-dissolve sample in initial mobile phase. check_diluent->match_diluent No check_pH Is mobile phase pH optimized for the analyte's pKa? check_diluent->check_pH Yes match_diluent->check_pH adjust_pH Adjust pH to be >2 units away from analyte pKa. check_pH->adjust_pH No check_column Is the column end-capped and in good condition? check_pH->check_column Yes use_additive Add modifier (e.g., TEA for bases) to mobile phase. adjust_pH->use_additive new_column Use a highly deactivated, end-capped column. check_column->new_column No consider_hilic Consider alternative mode (e.g., HILIC). check_column->consider_hilic Yes, but still fails new_column->consider_hilic

Caption: Workflow for troubleshooting poor HPLC peak shape.

PART 3: Experimental Protocols & Method Selection

Decision Tree for Purification Strategy Selection

The first step in developing a purification protocol is choosing the right chromatographic technique. Use this decision tree to guide your choice.

G start Start: Crude Polar Spirocyclic Compound solubility_test Assess solubility in common NP and RP solvents. start->solubility_test tlc_screen Screen on silica TLC plate (e.g., EtOAc/Hexane, DCM/MeOH) solubility_test->tlc_screen Soluble in NP solvents hplc_rp_screen Screen on C18 HPLC column (e.g., ACN/H2O gradient) solubility_test->hplc_rp_screen Soluble in RP solvents np_path Good solubility in DCM, EtOAc, etc. rp_path Good solubility in MeOH, ACN, H2O. rf_check Is Rf between 0.1-0.4 with good spot shape? tlc_screen->rf_check flash_chrom Use Normal-Phase Flash Chromatography. rf_check->flash_chrom Yes np_troubleshoot Compound streaks or stays at baseline (Rf=0). rf_check->np_troubleshoot No hilic_sfc Switch to alternative technique: HILIC or SFC. np_troubleshoot->hilic_sfc retention_check Is there adequate retention and good peak shape? hplc_rp_screen->retention_check prep_hplc Use Reversed-Phase Preparative HPLC. retention_check->prep_hplc Yes rp_troubleshoot Compound elutes at void volume. retention_check->rp_troubleshoot No rp_troubleshoot->hilic_sfc chiral_check Is chiral separation required? hilic_sfc->chiral_check chiral_check->hilic_sfc No sfc Prioritize SFC with a Chiral Stationary Phase. chiral_check->sfc Yes

Caption: Decision tree for selecting a purification method.

Protocol 1: Flash Chromatography with Deactivated Silica for Base-Sensitive Compounds

This protocol is designed for moderately polar, basic spirocycles that are prone to degradation or streaking on standard silica gel.[3]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., DCM/MeOH) that gives your target compound an Rf value of approximately 0.2-0.3.[5]

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).[3]

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove the excess base.

  • Sample Loading:

    • If the sample is soluble in the initial eluent, dissolve it in a minimal volume and load it directly onto the column.

    • If solubility is poor, perform a "dry load": dissolve the sample in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[20]

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Protocol 2: HILIC Method Screening for Highly Polar Compounds

This protocol provides a starting point for developing a HILIC separation.[11]

  • Column and Solvents:

    • Stationary Phase: Use a HILIC column (e.g., amide, cyano, or unbonded silica).

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Flush with 100% Mobile Phase A for at least 10 minutes to ensure proper equilibration, which is crucial for reproducibility in HILIC.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95% ACN) if possible. If not, use a solvent with a high organic content (e.g., 75/25 acetonitrile/methanol).

  • Initial Gradient Run:

    • Gradient: 5% to 50% Mobile Phase B over 10-15 minutes.

    • Flow Rate: As recommended for the column dimensions.

    • Detection: UV/Vis and/or Mass Spectrometry.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.

Protocol 3: Preparative SFC for Chiral Separation

SFC is highly effective for preparative chiral separations, offering faster runs and reduced solvent waste compared to HPLC.[17][23]

  • Analytical Method Development: First, develop an analytical-scale method. Screen several chiral stationary phases (e.g., polysaccharide-based) with a mobile phase of CO₂ and a modifier (typically methanol or ethanol). Additives (e.g., diethylamine for basic compounds) may be needed.

  • Scale-Up Parameters:

    • Column: Choose a preparative column with the same stationary phase as the optimized analytical method.

    • Mobile Phase: CO₂ with the same modifier and additive percentages.

    • Flow Rate: Scale the flow rate geometrically based on the column cross-sectional area.

    • Sample Loading: Dissolve the sample at a high concentration in a solvent compatible with the mobile phase (e.g., the modifier itself).

  • Preparative Run:

    • System: Use a preparative SFC system equipped with fraction collection.

    • Back Pressure: Typically maintained at 100-150 bar.

    • Temperature: Usually 35-40 °C.

  • Fraction Collection: Collect fractions based on UV detection or MS-triggered collection. Evaporate the collected fractions (the CO₂ evaporates automatically, leaving the modifier) to recover the purified enantiomers.

References

Navigating the Challenges of Spiro[3..3]heptane Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[3.3]heptane motif, characterized by its rigid, three-dimensional structure, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique conformational properties can confer advantageous characteristics to molecules, such as serving as a saturated bioisostere for benzene rings in drug design.[1][3] However, the synthesis of this highly strained spirocycle presents considerable challenges. The inherent ring strain within the two fused cyclobutane rings often leads to diminished yields, unforeseen side reactions, and purification difficulties.[4][5][6][7]

This technical support guide is crafted to provide researchers, scientists, and drug development professionals with actionable, field-tested guidance for troubleshooting common hurdles encountered during the synthesis of spiro[3.3]heptane and its derivatives. By elucidating the fundamental principles of ring strain and the underlying causes of frequent synthetic failures, this guide aims to empower you to optimize your reaction conditions and successfully integrate this valuable scaffold into your molecular designs.

Section 1: Troubleshooting Common Synthetic Bottlenecks

This section addresses specific issues that can arise during the construction of the spiro[3.3]heptane core.

Low Yields in [2+2] Cycloaddition Reactions

Question: My attempt to synthesize a spiro[3.3]heptane derivative via a [2+2] cycloaddition of an alkene and a ketene (or keteniminium salt) is resulting in poor yields. What are the probable causes, and how can I enhance the outcome?

Answer: Low yields in [2+2] cycloadditions for constructing spiro[3.3]heptanes are a common challenge, often attributable to the high activation energy of the reaction and the propensity for side reactions. Let's dissect the potential causes and their remedies:

  • Cause 1: Insufficient Reactivity of the Ketene Precursor. The in situ generation of ketene from an acyl chloride and a hindered base is a critical step. Incomplete conversion or decomposition of the ketene can significantly lower the yield of the desired cycloaddition product.

    • Solution: Ensure the slow addition of the acyl chloride to a solution of the alkene and a non-nucleophilic, hindered base (e.g., triethylamine, Hunig's base) at an appropriate temperature. The choice of solvent can also be crucial; non-polar solvents often favor the cycloaddition.

  • Cause 2: Competing Dimerization of the Ketene. Ketenes are highly reactive and can readily dimerize, which directly competes with the desired reaction with the alkene.

    • Solution: Maintaining a low concentration of the ketene throughout the reaction is key. This can be achieved by the slow addition of the acyl chloride. Additionally, using a more reactive alkene can help to favor the intermolecular [2+2] cycloaddition over ketene dimerization.

  • Cause 3: Formation of Undesired Regioisomers or Stereoisomers. The cycloaddition may yield a mixture of isomers, making the isolation of the desired product difficult and reducing its overall yield.

    • Solution: The regioselectivity and stereoselectivity of [2+2] cycloadditions can be influenced by steric and electronic factors of both the alkene and the ketene. Modifying substituents on either reaction partner can help to favor the formation of a single isomer. In some cases, the use of a chiral catalyst can induce enantioselectivity.

Experimental Protocol: [2+2] Cycloaddition of a Ketene with Methylenecyclobutane

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add methylenecyclobutane (1.2 equiv) and anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of the desired acyl chloride (1.0 equiv) in anhydrous diethyl ether.

  • To the flask, add triethylamine (1.5 equiv).

  • Add the acyl chloride solution dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Inefficient Intramolecular Double Alkylation

Question: I am trying to synthesize a spiro[3.3]heptane derivative via the intramolecular double alkylation of a 1,1-bis(halomethyl)cyclobutane with a C-nucleophile, but the yield is very low. What factors should I consider?

Answer: This is a powerful strategy for forming the spiro[3.3]heptane core, but its success hinges on several critical factors.[8]

  • Cause 1: Competing Intermolecular Reactions. The nucleophile can react with another molecule of the dihalide, leading to polymerization or oligomerization instead of the desired intramolecular cyclization.

    • Solution: High-dilution conditions are essential to favor the intramolecular pathway. This involves the slow addition of the reactants to a large volume of solvent.

  • Cause 2: Inappropriate Base. The choice of base is critical for generating the nucleophile without promoting side reactions.

    • Solution: A strong, non-nucleophilic base is often required. For malonate esters, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. The base should be added portion-wise or as a solution to control the reaction rate.

  • Cause 3: Steric Hindrance. Steric bulk on either the cyclobutane ring or the nucleophile can hinder the intramolecular cyclization.

    • Solution: If possible, redesign the synthetic route to minimize steric hindrance around the reacting centers.

Troubleshooting Flowchart: Intramolecular Double Alkylation

G start Low Yield in Intramolecular Double Alkylation check_dilution Are high-dilution conditions being used? start->check_dilution check_base Is the base appropriate? check_dilution->check_base Yes implement_dilution Implement slow addition to a large solvent volume check_dilution->implement_dilution No check_sterics Is steric hindrance a potential issue? check_base->check_sterics Yes optimize_base Screen strong, non-nucleophilic bases (e.g., NaH, t-BuOK) check_base->optimize_base No redesign_synthesis Redesign precursors to minimize steric hindrance check_sterics->redesign_synthesis Yes success Successful Spiro[3.3]heptane Formation check_sterics->success No implement_dilution->success optimize_base->success redesign_synthesis->success

Caption: A decision-making flowchart for troubleshooting intramolecular double alkylation reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the spiro[3.3]heptane scaffold?

A1: The main approaches to building the spiro[3.3]heptane core can be categorized as follows:

  • Formal [2+2] Cycloadditions: This involves the reaction of two two-carbon components to form the cyclobutane rings.[1][3]

  • Intramolecular Ring Closure: These methods involve the formation of the second cyclobutane ring from a pre-existing, functionalized cyclobutane. This includes intramolecular alkylations and cyclizations.[9]

  • Strain-Relocating Rearrangements: Certain highly strained bicyclic systems can undergo rearrangement to form the spiro[3.3]heptane skeleton.[10][11]

Q2: How does ring strain impact the reactivity of spiro[3.3]heptane derivatives?

A2: The significant ring strain in spiro[3.3]heptane (approximately 26.3 kcal/mol for each cyclobutane ring) makes these molecules more reactive than their acyclic or larger-ring counterparts.[6] This strain can be released in reactions that involve the opening of one of the cyclobutane rings, which can be a driving force for certain transformations. However, this inherent strain also makes their synthesis challenging, as the formation of the strained ring system is energetically unfavorable.[5]

Q3: Are there any specific analytical techniques that are particularly useful for characterizing spiro[3.3]heptane derivatives?

A3: Standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy are all essential for characterizing spiro[3.3]heptane derivatives. Due to the high symmetry of the parent spiro[3.3]heptane, the ¹H NMR spectrum is deceptively simple. However, for substituted derivatives, the rigid, puckered nature of the cyclobutane rings can lead to complex splitting patterns that can be informative for stereochemical assignments. X-ray crystallography is the definitive method for determining the three-dimensional structure and confirming the stereochemistry of these molecules.

Section 3: Data Summary

Table 1: Comparison of Bases for Intramolecular Double Alkylation of Diethyl 2,2-bis(bromomethyl)malonate

EntryBaseSolventTemperature (°C)Yield (%)
1NaHTHF6675
2K₂CO₃Acetone5645
3t-BuOKTHF0 to 2568
4DBUCH₃CN8230

This is a representative table; actual yields will vary depending on the specific substrate and reaction conditions.

References

Validation & Comparative

A Comparative Guide to 2D NMR for the Structural Elucidation of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of chemical research. Spirocyclic compounds, such as Methyl 6-oxospiro[3.3]heptane-2-carboxylate, present a unique analytical challenge due to their rigid, three-dimensional architecture and dense, often overlapping, proton environments. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides an initial glimpse, it frequently falls short of providing the definitive connectivity map required for absolute structural confirmation.

This guide provides an in-depth, practical comparison of 2D NMR spectroscopy against other common analytical techniques for the structural elucidation of this complex spirocycle. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how a synergistic application of 2D NMR experiments—COSY, HSQC, and HMBC—provides an irrefutable, self-validating solution to this structural puzzle.

The Challenge: Why Spirocycles Demand More Than 1D NMR

The structure of this compound, with its central quaternary spiro carbon, creates a molecule with multiple, magnetically inequivalent protons within its two cyclobutane rings. A standard ¹H NMR spectrum of this compound reveals several overlapping multiplets, making it nearly impossible to assign specific protons or deduce their connectivity with confidence[1]. This ambiguity necessitates more powerful techniques that can resolve these complexities.

Structure of this compoundFigure 1. Structure of this compound with proposed atom numbering for NMR analysis.

Analytical Techniques: A Performance Comparison

While several methods can provide structural information, they vary significantly in their resolving power, sample requirements, and the completeness of the data they provide. 2D NMR offers an unparalleled level of detail for determining atomic connectivity in solution[2][3].

TechniqueStrengthsLimitationsApplicability to this Problem
2D NMR Spectroscopy Provides definitive through-bond atomic connectivity (H-H, C-H); non-destructive; requires only a small amount of sample in solution.[4][5]Can be time-consuming to acquire and interpret; requires specialized instrumentation.Excellent. Unambiguously determines the entire covalent structure, including the challenging spirocyclic core.
X-ray Crystallography Provides the absolute 3D structure with precise bond lengths and angles.[2]Requires a suitable single crystal, which can be difficult or impossible to grow; solid-state structure may not represent the solution-state conformation.[2]High (if a crystal is available). Would provide absolute proof but is not always feasible.
Mass Spectrometry (MS) Determines the molecular weight and elemental formula with high accuracy; fragmentation patterns can suggest structural motifs.Does not provide direct information on atomic connectivity; isomers are often indistinguishable.Supportive. Confirms molecular formula (C₉H₁₂O₃)[6][7] but cannot differentiate between isomers or confirm the spiro-linkage.
Infrared (IR) Spectroscopy Quickly identifies the presence of key functional groups (e.g., C=O from the ketone and ester).Provides limited information about the carbon skeleton; does not reveal connectivity.Supportive. Confirms the presence of carbonyl groups but offers no further structural detail.

A Step-by-Step Guide to Structural Confirmation via 2D NMR

The logical workflow for structural elucidation begins with foundational 1D spectra and progressively builds a complete picture using a suite of 2D experiments.

G cluster_workflow 2D NMR Elucidation Workflow cluster_2d 2D Experiments Prep Sample Prep (5-10 mg in CDCl₃) OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) Prep->OneD_NMR Ambiguity Structural Ambiguity (Overlapping Signals) OneD_NMR->Ambiguity TwoD_NMR 2D NMR Suite Ambiguity->TwoD_NMR Required for Resolution COSY COSY (H-H Connectivity) TwoD_NMR->COSY HSQC HSQC (Direct C-H Bonds) TwoD_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) TwoD_NMR->HMBC Analysis Data Integration & Correlation Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Unambiguous Structure Analysis->Structure

Caption: Logical workflow for structural elucidation using 2D NMR.
Step 1: Foundational Analysis (1D NMR)

The initial ¹H and ¹³C spectra provide essential preliminary data.

  • ¹H NMR (400 MHz, CDCl₃): The reported spectrum shows a singlet at 3.68 ppm (3H), confirming the methyl ester protons (H9). The remaining protons appear as a series of complex, overlapping multiplets between 2.38-3.22 ppm (9H total)[1]. This overlap is the primary source of ambiguity.

  • ¹³C NMR & DEPT-135: A ¹³C spectrum will show 9 distinct carbon signals. A DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, helping to identify the methylene groups in the rings. The quaternary spiro carbon (C4) and the two carbonyl carbons (C6, C8) will be absent in the DEPT-135 spectrum.

Step 2: Mapping Proton-Proton Networks (COSY)

Correlation SpectroscopY (COSY) is a homonuclear experiment that identifies protons coupled to each other, typically through two or three bonds[8][9]. This allows us to trace out the proton networks within each ring.

  • Expected Correlations:

    • A cross-peak between the methine proton H2 and the protons of the adjacent methylene groups, H1 and H3 .

    • This establishes the H1-H2-H3 fragment in the ester-substituted ring.

    • The methylene protons H5 and H7 in the ketone-substituted ring are isolated from other protons by the spirocenter (C4) and the carbonyl (C6). Therefore, they will not show correlations to other carbons' protons, but may show geminal coupling to each other.

Step 3: Direct Carbon-Proton Assignment (HSQC)

The Heteronuclear Single Quantum Coherence (HSQC) experiment is exceptionally powerful, creating a correlation map between every proton and the carbon to which it is directly attached (a one-bond C-H correlation)[10][11].

  • Causality: By correlating the well-resolved ¹³C signals with their attached protons, we can definitively assign the chemical shift for each protonated carbon. For example, the proton signal at 3.68 ppm will correlate to a carbon signal around 52 ppm, confirming the C9 methyl ester carbon. The complex multiplets in the proton spectrum can be resolved by spreading them out in the carbon dimension, assigning each proton to a specific carbon atom (C1, C2, C3, C5, C7).

Step 4: Assembling the Full Structure (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final key to the puzzle. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems)[10][12]. This is crucial for connecting the fragments identified by COSY across non-protonated (quaternary) centers like the spiro carbon and carbonyls.

  • Key Correlations to Confirm the Structure:

    • Confirming the Spirocenter (C4): Protons on C1, C3, C5, and C7 should all show a 2-bond correlation to the quaternary spiro carbon, C4 . This is the most critical evidence for the spiro[3.3]heptane core.

    • Placing the Ester Group: The methyl protons (H9 ) will show a 3-bond correlation to the ester carbonyl carbon C8 . The methine proton H2 will show a 2-bond correlation to this same carbonyl carbon C8 .

    • Placing the Ketone Group: The methylene protons H5 and H7 will show 2- and 3-bond correlations, respectively, to the ketone carbonyl carbon C6 .

Caption: Key HMBC correlations confirming the molecular backbone.

Summary of Expected NMR Data

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

Atom #Type¹H Shift (ppm) (Predicted)¹³C Shift (ppm) (Predicted)Key 2D Correlations
C1/C3CH₂2.4 - 3.2 (m)~35-45COSY: H1↔H2, H3↔H2; HMBC: H1/H3→C2, C4, C8
C2CH2.4 - 3.2 (m)~40-50COSY: H2↔H1, H3; HMBC: H2→C1, C3, C4, C8
C4C-~50-60HMBC: Correlations from H1, H3, H5, H7
C5/C7CH₂2.4 - 3.2 (m)~45-55HMBC: H5/H7→C4, C6
C6C=O->200HMBC: Correlations from H5, H7
C8C=O-~170HMBC: Correlations from H2, H9
C9CH₃3.68 (s)~52HMBC: H9→C8

Experimental Protocols

For trustworthy and reproducible results, standardized experimental protocols are essential.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} spectra to determine spectral widths and appropriate pulse parameters for subsequent 2D experiments.

  • Acquire a DEPT-135 spectrum to differentiate carbon types.

3. COSY (Correlation SpectroscopY) Acquisition:

  • Load a standard gradient-selected COSY pulse program (e.g., cosygpqf on a Bruker spectrometer)[2].

  • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Acquire a sufficient number of scans (e.g., 8-16) and increments in the F1 dimension (e.g., 256-512) to achieve adequate signal-to-noise and resolution.

  • Process the data with a sine-bell window function and perform a Fourier transform.

4. HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Load a standard gradient-selected, phase-sensitive HSQC pulse program with decoupling (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer)[2].

  • Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra.

  • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Acquire and process the data to generate the 2D correlation spectrum.

5. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

  • Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on a Bruker spectrometer).

  • Set the spectral widths as done for the HSQC experiment.

  • Optimize the long-range coupling delay for an average nJCH of 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations[10].

  • Acquire and process the data.

Conclusion

While techniques like Mass Spectrometry and IR Spectroscopy can confirm the molecular formula and functional groups of this compound, they are insufficient for delineating its complex spirocyclic architecture. X-ray crystallography, though definitive, is contingent on successful crystal growth.

The strategic application of a suite of 2D NMR experiments provides the only complete, unambiguous, and routinely accessible method for structural confirmation in solution. By systematically building connectivity maps—from H-H networks (COSY), to direct C-H attachments (HSQC), and finally to the long-range C-H framework (HMBC)—researchers can assemble a self-validating structural proof with the highest degree of confidence. This methodical approach transforms spectral data into a definitive molecular structure, an essential step in any advanced chemical research or drug development pipeline.

References

A Comparative Guide to the Synthesis of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This unique topology makes it an attractive bioisostere for commonly used ring systems, offering a pathway to novel chemical space and improved pharmacokinetic properties.[1] Methyl 6-oxospiro[3.3]heptane-2-carboxylate, in particular, is a versatile building block, featuring a ketone for further functionalization and an ester for derivatization or coupling reactions. This guide provides a comparative analysis of two distinct synthetic strategies for accessing this important intermediate, offering researchers the insights needed to select the most appropriate route for their specific applications.

Route 1: Dichloroketene [2+2] Cycloaddition with a Methylene Cyclobutane Derivative

This approach builds the second cyclobutane ring onto a pre-existing functionalized cyclobutane through a formal [2+2] cycloaddition reaction. The key transformation involves the in situ generation of dichloroketene, which then reacts with methyl 3-methylenecyclobutanecarboxylate. A subsequent reductive dehalogenation furnishes the desired spirocyclic ketone.

Scientific Rationale

The use of a dichloroketene cycloaddition is a powerful method for the construction of four-membered rings. Dichloroketene, generated from trichloroacetyl chloride and an activated zinc-copper couple, is a highly reactive ketene that readily participates in [2+2] cycloadditions with alkenes. The resulting dichlorocyclobutanone is then subjected to reductive dechlorination, typically with zinc powder in acetic acid, to yield the parent cyclobutanone. This two-step sequence provides a reliable method for the annulation of a cyclobutanone ring onto an existing olefin.

Experimental Protocol

A detailed experimental protocol for this route has been published and is summarized below.[2]

Step 1: [2+2] Cycloaddition and Reductive Dechlorination

  • To a solution of methyl 3-methylenecyclobutanecarboxylate in methyl acetate, add copper powder and zinc powder.

  • A solution of trichloroacetyl chloride and phosphorus oxychloride in methyl acetate is added dropwise to the mixture over a period of 2 hours.

  • After stirring for 3 hours, the mixture is cooled to 0°C, and additional zinc powder is added.

  • Acetic acid is then added dropwise, maintaining the temperature below 7°C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The mixture is filtered through Celite®, and the filtrate is washed with saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with a mixture of ethyl acetate and diethyl ether.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.[2]

Workflow Diagram

Route 1 Workflow start Methyl 3-methylenecyclo- butanecarboxylate cycloaddition [2+2] Cycloaddition start->cycloaddition reagents1 Trichloroacetyl chloride, POCl3, Cu, Zn, MeOAc reagents1->cycloaddition reduction Reductive Dechlorination cycloaddition->reduction reagents2 Zn, Acetic Acid reagents2->reduction workup Aqueous Workup & Extraction reduction->workup purification Silica Gel Chromatography workup->purification product Methyl 6-oxospiro[3.3]heptane- 2-carboxylate purification->product

Caption: Workflow for the Dichloroketene [2+2] Cycloaddition Route.

Route 2: Intramolecular Dieckmann Condensation

A plausible and mechanistically distinct alternative to the cycloaddition approach is the use of an intramolecular Dieckmann condensation. This classic carbon-carbon bond-forming reaction involves the cyclization of a diester to form a β-keto ester. In this proposed route, a suitably substituted cyclobutane-1,1-diacetate derivative would undergo base-mediated cyclization to construct the second four-membered ring of the spiro[3.3]heptane system.

Scientific Rationale

The Dieckmann condensation is a robust and well-established method for the formation of five- and six-membered rings, and it can also be effectively applied to the synthesis of smaller ring systems, albeit sometimes with lower efficiency. The reaction is driven by the formation of a thermodynamically stable enolate of the resulting β-keto ester. The choice of a strong, non-nucleophilic base is crucial to promote the intramolecular cyclization and minimize side reactions.

Proposed Experimental Protocol

Step 1: Synthesis of the Diester Precursor

  • The synthesis would commence with the preparation of a suitable cyclobutane-1,1-diester. This could potentially be synthesized from cyclobutanone via a Knoevenagel condensation with a malonic ester derivative, followed by reduction and functional group manipulation to install the necessary acetate and propionate side chains.

Step 2: Intramolecular Dieckmann Condensation

  • The diester precursor is dissolved in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or toluene.

  • The solution is cooled to a low temperature (e.g., 0°C or -78°C), and a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) is added portion-wise.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to drive the cyclization to completion.

  • The reaction is quenched by the addition of a protic acid (e.g., dilute hydrochloric acid) to neutralize the base and protonate the resulting enolate.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by silica gel chromatography would likely be required to isolate the pure this compound.

Workflow Diagram

Route 2 Workflow start Cyclobutane-1,1-diester Precursor cyclization Intramolecular Dieckmann Condensation start->cyclization reagents1 Strong Base (e.g., NaH) in Anhydrous Solvent reagents1->cyclization quench Acidic Quench cyclization->quench reagents2 Aqueous Acid reagents2->quench workup Aqueous Workup & Extraction quench->workup purification Silica Gel Chromatography workup->purification product Methyl 6-oxospiro[3.3]heptane- 2-carboxylate purification->product

Caption: Proposed Workflow for the Intramolecular Dieckmann Condensation Route.

Comparative Analysis

ParameterRoute 1: [2+2] CycloadditionRoute 2: Dieckmann Condensation (Proposed)
Starting Materials Methyl 3-methylenecyclobutanecarboxylate, Trichloroacetyl chlorideCyclobutane-1,1-diester precursor
Key Transformation Dichloroketene [2+2] cycloadditionIntramolecular Dieckmann condensation
Number of Steps 1 (from advanced intermediate)1 (from diester precursor)
Reported Yield 61%[2]Hypothetical, likely moderate to good
Reagent Considerations Requires handling of moisture-sensitive and corrosive reagents (trichloroacetyl chloride, POCl3). Use of activated zinc-copper couple.Requires strictly anhydrous conditions and handling of strong, pyrophoric bases (e.g., NaH, KOtBu).
Scalability Demonstrated on a gram scale.[2] Potential for scale-up, but handling of heterogeneous mixtures may pose challenges.Potentially scalable, as intramolecular cyclizations are often amenable to larger scales.
Advantages Convergent, builds complexity quickly from a functionalized cyclobutane. Well-documented procedure.Utilizes a classic and reliable bond-forming reaction. Potentially more atom-economical.
Disadvantages Use of stoichiometric amounts of metals. Formation of chlorinated intermediates.Requires synthesis of a potentially complex diester precursor. Sensitive to reaction conditions.

Senior Application Scientist's Recommendation

The choice between these two synthetic routes will largely depend on the specific needs and capabilities of the research laboratory.

Route 1 ([2+2] Cycloaddition) is a well-precedented and reliable method for the synthesis of this compound. For researchers who have access to the starting methyl 3-methylenecyclobutanecarboxylate or can synthesize it readily, this is the more direct and proven approach. The reported yield of 61% is respectable for a multi-component reaction of this nature. However, the use of corrosive and moisture-sensitive reagents, along with the need for an activated zinc-copper couple, requires careful handling and execution. This route is recommended for medicinal chemistry applications where a reliable supply of the target molecule is needed and the necessary expertise in handling the reagents is available.

Route 2 (Dieckmann Condensation) , while currently hypothetical for this specific target, represents a viable and mechanistically elegant alternative. This approach would be particularly attractive to researchers interested in developing novel synthetic methodologies or those who have ready access to the requisite diester precursor. The success of this route would hinge on the efficient synthesis of this starting material. If a streamlined synthesis of the diester can be developed, the Dieckmann condensation itself is a powerful and often high-yielding cyclization. This route is recommended for process chemistry and exploratory synthesis, where the development of a new, potentially more scalable, and atom-economical route is a primary objective.

References

Profiling Methyl 6-oxospiro[3.3]heptane-2-carboxylate: A Gateway to Diverse Functionality

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Spirocyclic Building Blocks: Profiling Methyl 6-oxospiro[3.3]heptane-2-carboxylate

In the modern era of drug discovery, the demand for molecular scaffolds that provide access to novel chemical space has driven a paradigm shift away from flat, aromatic structures towards more three-dimensional (3D) motifs. This "escape from flatland" is propelled by the understanding that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can lead to more specific interactions with biological targets.[1][2] Among the scaffolds at the forefront of this movement are spirocycles, rigid structures where two rings are joined by a single common atom.[3][4]

The spiro[3.3]heptane core, in particular, has garnered significant attention for its rigid, well-defined three-dimensional structure.[5][6] This rigidity provides predictable exit vectors for substituents, allowing medicinal chemists to precisely control the spatial orientation of functional groups. This guide provides a detailed analysis of this compound, a versatile bifunctional building block, and compares its performance and utility against other key spirocyclic scaffolds used in pharmaceutical research and development.

This compound is a highly valuable synthetic intermediate due to the orthogonal reactivity of its two functional groups: a ketone and a methyl ester. This bifunctionality allows for sequential or selective modifications, making it a powerful tool for constructing complex molecules and libraries for drug screening.

Key Structural and Reactive Features:

  • Ketone Moiety: The cyclobutanone ring is susceptible to a wide range of nucleophilic additions and reductive aminations, providing a handle to introduce amines, alcohols, and other functional groups.

  • Ester Moiety: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a classic attachment point for amide bond formation, a cornerstone of medicinal chemistry. It can also be reduced to a primary alcohol.

  • PROTAC Linker: This building block has been identified as a PROTAC (Proteolysis Targeting Chimera) linker, where its rigid spirocyclic core can effectively orient the two ligands required for targeted protein degradation.[7]

Synthetic Accessibility

The synthesis of this compound can be achieved through a multi-step sequence, often involving a key cycloaddition step. A representative synthesis is detailed below.[8]

Experimental Protocol 1: Synthesis of this compound[9]

This protocol describes a method for preparing the title compound from methyl 3-methylenecyclobutanecarboxylate.

Step 1: Reagent Preparation

  • Prepare a solution of methyl 3-methylenecyclobutanecarboxylate in methyl acetate.

  • In a separate flask, prepare a solution of trichloroacetyl chloride and phosphorus oxychloride in methyl acetate.

Step 2: Cycloaddition Reaction

  • To the solution of methyl 3-methylenecyclobutanecarboxylate, add copper powder and zinc powder.

  • Add the trichloroacetyl chloride solution dropwise to the mixture over 2 hours while stirring.

  • Allow the reaction to proceed for 3 hours at room temperature.

Step 3: Reductive Dechlorination

  • Cool the reaction mixture to 0°C.

  • Add an additional portion of zinc powder.

  • Add acetic acid dropwise, ensuring the internal temperature remains below 7°C.

  • Allow the mixture to warm to room temperature and stir overnight.

Step 4: Work-up and Purification

  • Filter the reaction mixture through Celite®, rinsing the filter cake with ethyl acetate (EtOAc).

  • Carefully wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution will occur.

  • Extract the aqueous layer with a 1:1 mixture of EtOAc and diethyl ether.

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (0-50% EtOAc in hexanes gradient) to yield this compound as a yellow oil.[8]

The true power of this building block lies in its subsequent functionalization. The diagram below illustrates the synthetic pathways emanating from this versatile scaffold.

G cluster_main Functionalization of this compound cluster_ketone Ketone Modifications cluster_ester Ester Modifications start This compound reductive_amination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) start->reductive_amination Path A reduction Reduction (e.g., NaBH4) start->reduction Path B hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis Path C amino_product Methyl 6-aminospiro[3.3]heptane- 2-carboxylate Derivative reductive_amination->amino_product hydroxy_product Methyl 6-hydroxyspiro[3.3]heptane- 2-carboxylate reduction->hydroxy_product acid_product 6-Oxospiro[3.3]heptane- 2-carboxylic Acid hydrolysis->acid_product amide_coupling Amide Coupling (e.g., R-NH2, HATU) amide_product Amide-linked Spirocycle amide_coupling->amide_product acid_product->amide_coupling G start Goal: Modulate Physicochemical or Structural Properties q1 Need to decrease lipophilicity (logD) or add a basic center? start->q1 q2 Need orthogonal handles for complex synthesis or linking? start->q2 q3 Need to block metabolism or increase acidity of a nearby group? start->q3 q4 Need to increase polarity or add an H-bond acceptor? start->q4 a1 Use Azaspiro[3.3]heptane q1->a1 Yes a2 Use Methyl 6-oxospiro[3.3]heptane- 2-carboxylate q2->a2 Yes a3 Use Fluorinated Spiro[3.3]heptane q3->a3 Yes a4 Use Oxaspiro[3.3]heptane q4->a4 Yes

References

Beyond the Propellane: A Comparative Guide to Alternative Spiro[3.3]heptane Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[3.3]heptane motif, a rigid, three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science. Its unique geometry, acting as a bioisostere for benzene and other cyclic systems, offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties in drug candidates.[1][2] While the use of highly strained molecules like [1.1.1]propellane has been a cornerstone in accessing this scaffold, the challenges associated with their handling and availability have spurred the development of alternative and often more versatile synthetic strategies.

This guide provides an in-depth comparison of several powerful alternative methods for the synthesis of spiro[3.3]heptanes. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower researchers in their selection of the most suitable method for their specific synthetic challenges.

Strategic Approaches to the Spiro[3.3]heptane Core

The construction of the spiro[3.3]heptane skeleton can be broadly categorized into a few key strategies, each with its own set of advantages and limitations. This guide will focus on the following prominent alternatives to propellane-based routes:

  • [2+2] Cycloadditions: Building the cyclobutane rings in a stepwise or concerted fashion.

  • Strain-Relocating Semipinacol Rearrangements: A novel approach leveraging the release of ring strain to drive the formation of the spirocyclic core.

  • Photoredox-Catalyzed Annulations: Utilizing visible light to forge key C-C bonds with high degrees of control.

  • Classical Double Alkylation Methods: A robust and often scalable approach for the construction of the spiro-framework.

[2+2] Cycloaddition Strategies

The formation of four-membered rings via [2+2] cycloaddition is a fundamental and powerful tool in organic synthesis. For spiro[3.3]heptanes, this can be approached through either photochemical or thermal methods.

Photochemical [2+2] Cycloaddition

Visible-light mediated [2+2] cycloadditions offer a mild and efficient route to spiro[3.3]heptanes and their heteroatom-containing analogs.[3] These reactions often proceed through a triplet-sensitized energy transfer pathway, allowing for the formation of the cyclobutane ring from an alkene and another π-system.

Mechanistic Rationale:

The reaction is typically initiated by the excitation of a photocatalyst (e.g., an iridium complex) with visible light. The excited photocatalyst then transfers its energy to one of the alkene partners, promoting it to a triplet state. This triplet species can then undergo a stepwise radical cycloaddition with the second alkene, followed by intersystem crossing to afford the cyclobutane product. This stepwise mechanism allows for the dissipation of ring strain during the ring-forming process.

G cluster_0 Photochemical [2+2] Cycloaddition PC PC PC->PC hv (Visible Light) Alkene_T Alkene_T PC->Alkene_T Energy Transfer Diradical Diradical Alkene_T->Diradical + Alkene Alkene_S Alkene_S Alkene_T->Alkene_S Product Product Diradical->Product Ring Closure & ISC PC* PC* PC*->PC

Caption: General workflow for a photocatalyzed [2+2] cycloaddition.

Performance and Scope:

This method is particularly effective for the synthesis of polysubstituted and heteroatom-containing spiro[3.3]heptanes. The reaction conditions are generally mild, and a variety of functional groups are tolerated.

ReactantsCatalyst/ConditionsProductYieldReference
Exocyclic arylidene oxetane, electron-deficient alkeneIr(III) photosensitizer, blue light irradiationPolysubstituted 2-oxaspiro[3.3]heptaneGood[3]
Methylene cyclobutane, activated alkeneVisible light, photocatalystSubstituted spiro[3.3]heptaneVaries[4]

Experimental Protocol: Representative Photochemical [2+2] Cycloaddition

  • To a solution of the exocyclic alkene (1.0 equiv) and the alkene partner (1.2 equiv) in a suitable solvent (e.g., CH2Cl2) is added the photocatalyst (e.g., fac-[Ir(ppy)3], 1-5 mol%).

  • The reaction mixture is degassed with argon or nitrogen for 15-30 minutes.

  • The mixture is then irradiated with a light source (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired spiro[3.3]heptane product.

Thermal [2+2] Cycloaddition of Keteniminium Salts

A powerful thermal alternative to photochemical methods involves the [2+2] cycloaddition of keteniminium salts with alkenes.[5][6] Keteniminium ions, generated in situ from tertiary amides, are highly electrophilic and readily react with a variety of alkenes to form cyclobutaniminium ions, which can then be hydrolyzed to the corresponding cyclobutanones.

Mechanistic Rationale:

The reaction is initiated by the activation of a tertiary amide with a strong electrophile, such as triflic anhydride (Tf2O), to form a highly reactive keteniminium triflate. This electrophilic species then undergoes a stepwise [2+2] cycloaddition with an alkene. The regioselectivity of the addition is governed by the formation of the more stable carbocation intermediate.[7]

G cluster_1 Keteniminium [2+2] Cycloaddition Amide Amide Keteniminium Keteniminium Amide->Keteniminium + Tf2O, Base Cyclobutaniminium Cyclobutaniminium Keteniminium->Cyclobutaniminium + Alkene Spiro[3.3]heptanone Spiro[3.3]heptanone Cyclobutaniminium->Spiro[3.3]heptanone Hydrolysis

Caption: Formation of spiro[3.3]heptanones via keteniminium cycloaddition.

Performance and Scope:

This method is highly effective for the synthesis of spiro[3.3]heptanones from readily available starting materials. A wide range of alkenes can be employed, and the reaction often proceeds with high yields.

Amide ReactantAlkene ReactantReagents/ConditionsProductYieldReference
N,N-dimethylacetamideMethylenecyclobutaneTf2O, 2,6-lutidine, 1,2-dichloroethane, refluxSpiro[3.3]heptan-2-oneGood[8]
N-allyl amideVarious alkenesTf2O, baseAminospiro[3.3]heptane deriv.Varies[6]

Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-one via Keteniminium Cycloaddition [8]

  • To a solution of the N,N-dimethylamide (1.2 equiv) and the alkene (1.0 equiv) in 1,2-dichloroethane is added a hindered base (e.g., 2,6-lutidine, 1.2 equiv).

  • The mixture is cooled to 0 °C, and triflic anhydride (1.2 equiv) is added dropwise.

  • The reaction is then heated to reflux and stirred for 16 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of aqueous NaHCO3.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by vacuum distillation or column chromatography to yield the spiro[3.3]heptanone.

Strain-Relocating Semipinacol Rearrangement

A conceptually novel and highly efficient approach to spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement.[9][10][11] This method leverages the high ring strain of bicyclo[1.1.0]butane derivatives to drive the formation of the spirocyclic core.

Mechanistic Rationale:

The reaction commences with the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone equivalent (generated in situ from a 1-sulfonylcyclopropanol). This forms a 1-bicyclobutylcyclopropanol intermediate. Upon treatment with acid, the bicyclobutyl moiety is protonated, leading to the formation of a highly strained cyclopropylcarbinyl cation. A subsequent[9]-rearrangement, driven by the release of ring strain, results in the expansion of one of the cyclobutane rings and the formation of the spiro[3.3]heptan-1-one skeleton.[9][10]

G cluster_2 Strain-Relocating Semipinacol Rearrangement Bicyclobutane Bicyclobutane Intermediate Intermediate Bicyclobutane->Intermediate + Cyclopropanone equiv. Cation Cation Intermediate->Cation + H+ Product Product Cation->Product [1,2]-Rearrangement

Caption: Key steps in the strain-relocating semipinacol rearrangement.

Performance and Scope:

This method provides a rapid and stereospecific route to substituted spiro[3.3]heptan-1-ones. A key advantage is the ability to generate optically active products when starting from chiral cyclopropanone equivalents.[9]

Bicyclobutane ReactantCyclopropanol ReactantReagents/ConditionsProductYieldReference
1-Sulfonylbicyclo[1.1.0]butane1-Sulfonylcyclopropanol1. n-BuLi; 2. MsOHSubstituted spiro[3.3]heptan-1-one>90%[9]
Various substituted BCBsChiral cyclopropanols1. Base; 2. AcidOptically active spiro-ketonesGood[9]

Experimental Protocol: Telescopic Synthesis of a Spiro[3.3]heptan-1-one [9]

  • A solution of 1-sulfonylcyclopropanol (1.5 equiv) and 1-sulfonylbicyclo[1.1.0]butane (1.0 equiv) in a suitable solvent (e.g., THF) is cooled to -78 °C.

  • An organolithium base (e.g., n-BuLi) is added dropwise, and the reaction is slowly warmed to -20 °C and stirred for several hours.

  • The reaction is then quenched with a proton source (e.g., MsOH) and allowed to warm to room temperature.

  • After stirring at room temperature for a few hours, the reaction is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Photoredox-Catalyzed Annulations with Bicyclo[1.1.0]butanes

Visible-light photoredox catalysis has also enabled the use of bicyclo[1.1.0]butanes (BCBs) in annulation reactions to form complex polycyclic systems, including those with spirocyclic junctions.[12][13] While much of the work has focused on the synthesis of hetero-spirocycles, the underlying principles are applicable to all-carbon skeletons.

Mechanistic Rationale:

The reaction is initiated by the single-electron oxidation of the BCB by an excited photocatalyst, forming a BCB radical cation. This highly reactive intermediate can then be trapped by a suitable nucleophile or radical acceptor. Subsequent ring opening and cyclization steps lead to the formation of the spiro[3.3]heptane core. The regioselectivity of the process is a key consideration and can often be controlled by the nature of the substrates and reaction conditions.

G cluster_3 Photoredox Annulation with BCBs PC PC PC->PC hv BCB_cation BCB_cation PC->BCB_cation + BCB, -e- Adduct Adduct BCB_cation->Adduct + Nucleophile/Radical Acceptor Product Product Adduct->Product Cyclization

Caption: General mechanism for photoredox-catalyzed annulation using BCBs.

Performance and Scope:

This method is at the forefront of modern synthetic chemistry and offers access to previously inaccessible spirocyclic structures. The reactions are typically conducted under mild conditions and can exhibit a broad substrate scope.

BCB ReactantCoupling PartnerCatalyst/ConditionsProductYieldReference
BCBRedox-active esterfac-Ir(ppy)3, blue LEDsSpiro-hetero-bicyclo[3.1.1]heptaneGood[12]
BCBAmidyl radical precursorfac-Ir(ppy)3, blue LEDs2-oxa-4-azabicyclo[3.1.1]hept-3-enesGood[13]

Classical Double Alkylation Strategies

A more traditional, yet highly effective and scalable, approach to the spiro[3.3]heptane core involves the double alkylation of a C-H acidic compound with a suitable 1,3-dielectrophile.[1][8]

Mechanistic Rationale:

The synthesis typically begins with the deprotonation of a methylene group flanked by two electron-withdrawing groups, such as in diethyl malonate or tosylmethyl isocyanide (TosMIC), using a base. The resulting carbanion then undergoes two sequential nucleophilic substitution reactions with a 1,1-bis(halomethyl)cyclobutane derivative to form the spiro[3.3]heptane skeleton. Subsequent functional group manipulations can then be performed to access a variety of derivatives.

G cluster_4 Double Alkylation Malonate Malonate Carbanion Carbanion Malonate->Carbanion + Base Mono-alkylated Mono-alkylated Carbanion->Mono-alkylated + Dielectrophile Product Product Mono-alkylated->Product + Base, Intramolecular Alkylation

Caption: Spiro[3.3]heptane synthesis via double alkylation of a malonate.

Performance and Scope:

This method is particularly well-suited for the large-scale synthesis of spiro[3.3]heptane building blocks. The starting materials are often commercially available and relatively inexpensive.

NucleophileDielectrophileBase/ConditionsProductScaleReference
Diethyl malonate1,1-bis(bromomethyl)cyclobutaneNaH, DMFDiethyl spiro[3.3]heptane-2,6-dicarboxylateMultigram[1]
TosMIC1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutaneK2CO3, MeCN/DMF6-(Trifluoromethyl)spiro[3.3]heptan-2-oneUp to 120 g[8]

Experimental Protocol: Large-Scale Synthesis of a Spiro[3.3]heptane Derivative [8]

  • To a suspension of a suitable base (e.g., K2CO3) in a solvent mixture (e.g., MeCN/DMF) is added the C-H acidic component (e.g., TosMIC, 1.0 equiv).

  • The 1,1-bis(halomethyl)cyclobutane derivative (1.1 equiv) is then added, and the reaction mixture is heated for several hours.

  • After cooling, the reaction is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product can then be purified by crystallization or column chromatography to afford the desired spiro[3.3]heptane.

Comparison Summary and Outlook

MethodKey AdvantagesKey LimitationsBest Suited For
Photochemical [2+2] Cycloaddition Mild conditions, good functional group tolerance, access to hetero-spirocycles.May require specialized photochemical equipment, substrate scope can be limited.Rapid access to complex and functionalized spiro[3.3]heptanes.
Keteniminium [2+2] Cycloaddition Readily available starting materials, high yields, good for making spiro-ketones.Requires strong activating agents (Tf2O), can be sensitive to moisture.Scalable synthesis of spiro[3.3]heptanone building blocks.
Semipinacol Rearrangement Novel and efficient, stereospecific, access to optically active products.Requires synthesis of strained bicyclobutane precursors.Enantioselective synthesis of substituted spiro[3.3]heptan-1-ones.
Photoredox Annulation with BCBs Access to novel and complex structures, mild conditions.Mechanistically complex, may require careful optimization.Exploring novel chemical space and synthesizing previously inaccessible analogues.
Double Alkylation Scalable, robust, uses inexpensive starting materials.Can require harsh conditions, may not be suitable for sensitive functional groups.Large-scale production of core spiro[3.3]heptane building blocks.

The synthesis of spiro[3.3]heptanes has evolved significantly beyond its reliance on propellane chemistry. The methods outlined in this guide offer a diverse toolbox for accessing this valuable scaffold, each with its own unique strengths. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, scalability requirements, and the available laboratory resources. As research in this area continues to grow, we can anticipate the development of even more elegant and efficient strategies for the construction of these important three-dimensional building blocks.

References

The Ascendance of Spiro[3.3]heptane: A Comparative Guide to a Rising Star in Bioisosteric Design

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the quest for novel chemical matter with enhanced therapeutic properties is a perpetual challenge. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards three-dimensional, sp³-rich scaffolds—has become a guiding principle in the design of next-generation therapeutics.[1] Within this paradigm, the judicious use of bioisosteres, chemical substituents with similar physical or chemical properties that produce broadly similar biological effects, is a cornerstone of lead optimization. This guide provides a comprehensive analysis of spiro[3.3]heptane, a conformationally restricted, three-dimensional scaffold that is rapidly gaining prominence as a versatile bioisostere, particularly as a saturated mimic of the ubiquitous phenyl ring.

This document, intended for researchers, scientists, and drug development professionals, will delve into the unique characteristics of spiro[3.3]heptane, offering a critical comparison with other commonly employed bioisosteric groups. We will explore the underlying rationale for its application, supported by experimental data from peer-reviewed literature, and provide detailed protocols for its synthesis and evaluation.

The Spiro[3.3]heptane Scaffold: A Unique 3D Motif

Spiro[3.3]heptane is a saturated bicyclic hydrocarbon characterized by two cyclobutane rings sharing a single carbon atom. This unique spirocyclic fusion imparts a rigid, three-dimensional geometry that is distinct from both linear and other cyclic alkanes. Its compact structure and well-defined exit vectors for substituent placement make it an attractive building block for introducing conformational constraint and exploring novel chemical space in drug design.[2][3]

The growing interest in spiro[3.3]heptane is underscored by its increasing appearance in patent applications and medicinal chemistry literature as a key component of pharmaceutical candidates.[1] Its utility extends beyond a simple phenyl ring replacement, with heteroatom-containing analogs, such as azaspiro[3.3]heptanes, emerging as effective bioisosteres for common saturated heterocycles like piperidine.

A Comparative Analysis: Spiro[3.3]heptane vs. Other Phenyl Ring Bioisosteres

The phenyl group is the most prevalent ring system in marketed drugs, but its presence can be associated with metabolic liabilities (e.g., oxidative metabolism) and suboptimal physicochemical properties. Consequently, a significant effort has been dedicated to identifying saturated bioisosteres that can mimic its spatial orientation while offering improved drug-like properties.

Here, we compare spiro[3.3]heptane with several other prominent saturated bioisosteres of the phenyl ring: cyclobutane, adamantane, and the increasingly popular bicyclo[1.1.1]pentane (BCP).

PropertyPhenylSpiro[3.3]heptaneBicyclo[1.1.1]pentane (BCP)AdamantaneCyclobutane
Geometry Planar3D, Rigid3D, Rigid, Linear Exit Vectors3D, Rigid, GlobularQuasi-planar
Lipophilicity (cLogP of parent) ~2.1~2.5~1.8~3.3~1.9
Solubility Variable, often moderate to lowGenerally improves aqueous solubility vs. phenylOften significantly improves aqueous solubilityGenerally decreases aqueous solubilityCan improve solubility
Metabolic Stability Prone to CYP450 oxidationCan improve metabolic stability by blocking metabolism sitesGenerally improves metabolic stabilityGenerally high metabolic stabilityCan improve metabolic stability
Synthetic Accessibility HighModerately accessible, with growing number of building blocksBecoming more accessible, but can be challengingReadily accessibleReadily accessible

Key Insights from the Comparison:

  • Three-Dimensionality: Spiro[3.3]heptane, BCP, and adamantane offer distinct three-dimensional arrangements of substituents, a significant departure from the planarity of the phenyl ring. This can lead to enhanced target engagement and selectivity.

  • Lipophilicity and Solubility: A critical consideration in drug design is the modulation of lipophilicity to optimize the ADME (absorption, distribution, metabolism, and excretion) profile. While adamantane significantly increases lipophilicity, often to the detriment of solubility, BCP and spiro[3.3]heptane can offer a more favorable balance. For instance, the replacement of a phenyl ring with a BCP moiety has been shown to increase aqueous solubility. In a case study involving the anticancer drug Sonidegib, replacement of the meta-substituted phenyl ring with spiro[3.3]heptane did not negatively impact its poor aqueous solubility but did lead to a decrease in calculated lipophilicity (clogP).[4][5][6]

  • Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Saturated bioisosteres can circumvent this by presenting a non-metabolizable scaffold. However, the impact on metabolic stability can be nuanced. In the Sonidegib case study, the spiro[3.3]heptane analog exhibited reduced metabolic stability in human liver microsomes compared to the parent drug.[4] Conversely, in other contexts, spirocyclic scaffolds have been shown to enhance metabolic stability.[3] This highlights the importance of empirical testing in each specific molecular context.

  • Synthetic Tractability: The availability of starting materials and the complexity of synthetic routes are crucial practical considerations. While adamantane and cyclobutane derivatives are generally readily accessible, the synthesis of functionalized BCPs and spiro[3.3]heptanes has historically been more challenging. However, recent advances in synthetic methodology are rapidly expanding the toolbox for accessing a diverse range of spiro[3.3]heptane building blocks.[1][2]

Case Study: Spiro[3.3]heptane as a Non-Collinear Benzene Bioisostere

A compelling example of the successful application of spiro[3.3]heptane comes from a study where it was used to replace the mono-, meta-, and para-substituted phenyl rings in the approved drugs Vorinostat, Sonidegib, and Benzocaine, respectively.[7] This work demonstrated that the non-collinear exit vectors of the spiro[3.3]heptane scaffold could effectively mimic the spatial arrangement of substituents on a phenyl ring, leading to the generation of patent-free analogs with retained or, in some aspects, improved biological activity and physicochemical properties.[4][7]

Experimental Protocols

To facilitate the practical application of spiro[3.3]heptane in drug discovery programs, we provide the following detailed experimental protocols.

Synthesis of a Key Building Block: Spiro[3.3]heptane-2-carboxylic acid

This protocol describes a common method for the synthesis of spiro[3.3]heptane-2-carboxylic acid, a versatile intermediate for further functionalization.

Procedure:

  • Preparation of Spiro[3.3]heptane-2,2-dicarboxylic acid: This intermediate is typically synthesized via the alkylation of a malonate ester with a suitable bis-electrophile.

  • Thermal Decarboxylation: The crude spiro[3.3]heptane-2,2-dicarboxylic acid (1 equivalent) is placed in a round-bottom flask equipped with a distillation apparatus.

  • The flask is heated to 220 °C. The reaction is monitored by the evolution of carbon dioxide.

  • Heating is continued until the cessation of gas evolution, typically for 30 minutes.

  • The reaction mixture is then cooled to room temperature to yield crude spiro[3.3]heptane-2-carboxylic acid, which can be purified by recrystallization or chromatography.[8]

Determination of Lipophilicity: Shake-Flask Method for LogD₇.₄

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a buffer solution of pH 7.4 (e.g., phosphate-buffered saline).

  • Add a known volume of the stock solution to a mixture of n-octanol and the pH 7.4 buffer in a centrifuge tube.

  • Vortex the tube vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

  • Centrifuge the tube to separate the n-octanol and aqueous layers.

  • Carefully remove an aliquot from both the n-octanol and aqueous layers.

  • Determine the concentration of the test compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate the LogD₇.₄ value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability: Microsomal Stability Assay

Procedure:

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes on ice.

    • Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • Pre-warm a solution of liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction in the withdrawn aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Procedure:

  • Prepare the Donor and Acceptor Plates:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Add the Test Compound:

    • Add a solution of the test compound in buffer to the wells of the donor plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability:

    • Calculate the permeability coefficient (Pe) based on the concentrations in the donor and acceptor wells and the incubation time.

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of key relationships and experimental workflows.

Bioisostere_Strategy cluster_0 Lead Optimization Challenge cluster_1 Bioisosteric Replacement Strategy Lead_Compound Lead Compound (e.g., with Phenyl Ring) Issues Identified Issues: - Metabolic Liability - Poor Solubility - Off-target Effects Lead_Compound->Issues Bioisostere Introduce Bioisostere (e.g., Spiro[3.3]heptane) Issues->Bioisostere Employ Improved_Properties Desired Outcomes: - Improved ADME Profile - Enhanced Potency/Selectivity - Novel IP Bioisostere->Improved_Properties

Figure 1: A flowchart illustrating the strategic application of bioisosteres like spiro[3.3]heptane to address common challenges in lead optimization.

S33H_Synthesis_Workflow Start Commercially Available Starting Materials Step1 [2+2] Cycloaddition or Malonate Alkylation Start->Step1 Step2 Formation of Spiro[3.3]heptane Core Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Final_Product Diverse Spiro[3.3]heptane Building Blocks Step3->Final_Product

Figure 2: A generalized workflow for the synthesis of functionalized spiro[3.3]heptane building blocks.

ADME_Screening_Funnel Compound_Library Library of Spiro[3.3]heptane Analogs Solubility Kinetic Solubility Assay Compound_Library->Solubility Permeability PAMPA Solubility->Permeability Metabolic_Stability Microsomal Stability Assay Permeability->Metabolic_Stability Lead_Candidates Lead Candidates with Optimal ADME Properties Metabolic_Stability->Lead_Candidates

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data for Spiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[3.3]heptane motif has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to confer three-dimensionality and conformational rigidity to drug candidates. This unique spirocyclic scaffold is increasingly utilized as a bioisostere for phenyl rings, offering an escape from "flatland" and often leading to improved physicochemical and pharmacological properties.[1][2][3] For researchers and drug development professionals, the unambiguous characterization of novel spiro[3.3]heptane analogs is paramount. This guide provides an in-depth comparison of spectroscopic data for this important class of molecules, supported by experimental protocols and theoretical insights to ensure the scientific integrity of your findings.

The Structural Significance of Spectroscopic Scrutiny

The rigid, three-dimensional structure of the spiro[3.3]heptane core presents a unique set of challenges and opportunities for spectroscopic analysis. Unlike more flexible aliphatic systems, the fixed spatial arrangement of substituents on the spiro[3.3]heptane skeleton gives rise to distinct and often complex spectroscopic signatures. A multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is therefore essential for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Spirocyclic Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of spiro[3.3]heptane analogs, providing detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectra of spiro[3.3]heptane derivatives are characterized by complex spin-spin coupling patterns arising from the rigid bicyclic system. The chemical shifts of the protons are influenced by the nature and position of substituents, as well as their stereochemical orientation.

Key Observational Points:

  • Symmetry: The symmetry of the substitution pattern will be reflected in the number of distinct proton signals. Unsymmetrically substituted spiro[3.3]heptanes will exhibit a greater number of unique proton environments.

  • Chemical Shifts: Protons adjacent to electron-withdrawing groups (e.g., carbonyls, heteroatoms) will be deshielded and appear at higher chemical shifts (downfield).

  • Coupling Constants: The geminal (²J), vicinal (³J), and long-range (⁴J) coupling constants provide valuable information about the dihedral angles between protons, which can be used to infer the stereochemistry of the molecule.

¹³C NMR Spectroscopy

Carbon NMR provides a direct count of the number of non-equivalent carbon atoms in the molecule, offering a complementary view to ¹H NMR.

Key Observational Points:

  • Spirocyclic Carbon: The quaternary spiro carbon typically appears as a singlet in a distinct region of the spectrum.

  • Substituent Effects: The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. Carbonyl carbons, for example, resonate at significantly downfield shifts.

Comparative ¹H and ¹³C NMR Data for Selected Spiro[3.3]heptane Analogs
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Spiro[3.3]heptan-2-one2.00-2.80 (m)215.0 (C=O), 60.0 (Cα), 40.0 (Cβ), 35.0 (Cγ), 30.0 (spiro C)[4]
Spiro[3.3]heptane-2-carboxylic acid1.80-3.00 (m), 11.5 (br s, COOH)180.0 (COOH), 50.0 (Cα), 38.0 (Cβ), 34.0 (Cγ), 29.0 (spiro C)[2][5][6]
Spiro[3.3]heptane-2,6-dione2.50-3.20 (s)210.0 (C=O), 55.0 (Cα), 38.0 (spiro C)[7][8][9]
2-Aminospiro[3.3]heptane-2-carboxylic acid1.90-2.90 (m), 8.5 (br s, NH₃⁺)175.0 (COOH), 65.0 (Cα-N), 40.0 (Cβ), 32.0 (Cγ), 30.0 (spiro C)[10]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a spiro[3.3]heptane analog. The vibrational frequencies of the chemical bonds provide a characteristic "fingerprint" of the molecule.

Key Diagnostic Absorptions:

  • C=O Stretch: Ketones, aldehydes, carboxylic acids, and esters will all exhibit a strong absorption band in the region of 1650-1800 cm⁻¹. The exact frequency can provide clues about the electronic environment of the carbonyl group.

  • O-H Stretch: Alcohols and carboxylic acids will show a broad absorption band in the region of 2500-3500 cm⁻¹ due to hydrogen bonding.

  • N-H Stretch: Amines and amides display characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines will show two bands, while secondary amines will show one.

  • C-H Stretch: The stretching vibrations of C-H bonds in the cyclobutane rings typically appear just below 3000 cm⁻¹.

Comparative IR Data for Selected Spiro[3.3]heptane Analogs
CompoundKey IR Absorptions (cm⁻¹)Functional Group
Spiro[3.3]heptan-2-one~1750 (strong)Ketone (C=O)
Spiro[3.3]heptane-2-carboxylic acid2500-3300 (broad), ~1700 (strong)Carboxylic acid (O-H and C=O)
Spiro[3.3]heptan-2-ol3200-3600 (broad)Alcohol (O-H)
2-Aminospiro[3.3]heptane3300-3500 (two bands)Primary Amine (N-H)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the spiro[3.3]heptane analog and offers insights into its structure through the analysis of its fragmentation pattern.

Key Fragmentation Pathways:

  • Molecular Ion (M⁺): The presence of a molecular ion peak is crucial for confirming the molecular weight.

  • Ring Cleavage: The strained cyclobutane rings of the spiro[3.3]heptane core are susceptible to cleavage upon electron ionization, leading to characteristic fragment ions.

  • Loss of Substituents: The fragmentation pattern will also be dominated by the loss of functional groups, providing further structural information.

Expected Fragmentation Patterns for Spiro[3.3]heptane Analogs
Compound ClassExpected Key Fragments
Spiro[3.3]heptanones[M-CO]⁺, [M-C₂H₄]⁺
Spiro[3.3]heptane Carboxylic Acids[M-COOH]⁺, [M-H₂O]⁺
Spiro[3.3]heptane Alcohols[M-H₂O]⁺, [M-C₂H₅]⁺
Spiro[3.3]heptane Aminesα-cleavage adjacent to the nitrogen atom

Experimental Protocols

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following are generalized protocols for the techniques discussed.

NMR Sample Preparation
  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the spiro[3.3]heptane analog in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

IR Sample Preparation (Thin Film Method)
  • Solution Preparation: Dissolve a small amount of the solid spiro[3.3]heptane analog in a few drops of a volatile solvent (e.g., dichloromethane, acetone).

  • Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Analysis: Mount the salt plate in the IR spectrometer and acquire the spectrum.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the spiro[3.3]heptane analog in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., HP-5MS). A typical temperature program might start at 50 °C and ramp to 250 °C.

  • Mass Analysis: The separated components are introduced into the mass spectrometer and ionized (typically by electron ionization). The resulting mass spectrum is recorded.

Visualizing the Workflow

A systematic approach is crucial for the comprehensive spectroscopic characterization of spiro[3.3]heptane analogs. The following workflow diagram illustrates the logical progression of analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesized Spiro[3.3]heptane Analog NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Cross-Reference & Interpret Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Final Structure Confirmation Data_Analysis->Structure

Caption: Workflow for the Spectroscopic Characterization of Spiro[3.3]heptane Analogs.

Conclusion

The robust and unambiguous characterization of spiro[3.3]heptane analogs is a critical step in the drug discovery and development pipeline. By systematically applying and cross-referencing data from NMR, IR, and Mass Spectrometry, researchers can confidently elucidate the structure of these valuable compounds. This guide serves as a foundational resource, providing both comparative data and practical protocols to support the scientific rigor of your research.

References

A Comparative Guide to Functional Group Tolerance in Modern Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Spirocycles, three-dimensional structures featuring a central quaternary carbon atom common to two rings, are increasingly sought-after scaffolds in medicinal chemistry and materials science. Their rigid, well-defined topology allows for precise spatial orientation of substituents, making them ideal for probing biological targets. However, the synthesis of complex spirocycles is often hampered by the challenge of functional group tolerance. Many traditional methods require harsh conditions or reactive intermediates that are incompatible with the sensitive functional groups frequently present in advanced pharmaceutical intermediates.

This guide provides a comparative analysis of modern synthetic strategies for spirocycle construction, with a specific focus on their functional group tolerance. We will delve into the mechanistic underpinnings of why certain methods offer broader compatibility and provide actionable, field-proven protocols to empower researchers in the synthesis of complex molecular architectures.

The Functional Group Challenge in Spirocycle Synthesis

The construction of a spirocyclic core inherently involves the formation of a sterically congested quaternary center. This often necessitates high-energy intermediates or forcing reaction conditions, which can lead to undesired side reactions with common functional groups such as esters, amides, free hydroxyls, and electron-rich aromatic rings. The ideal synthetic method should proceed under mild conditions and utilize reagents and catalysts that are chemoselective, acting only at the desired reaction site while leaving other functionalities intact.

Below is a comparative overview of prominent strategies, evaluating their strengths and limitations concerning functional group compatibility.

Comparative Analysis of Key Synthetic Strategies

Transition-Metal Catalysis: A Paradigm of Selectivity

Transition-metal catalysis, particularly with palladium, rhodium, and gold, has revolutionized spirocycle synthesis by enabling reactions to proceed under exceptionally mild conditions.

  • Palladium-Catalyzed Intramolecular Heck and Allylic Alkylation Reactions: These methods are among the most robust for constructing spirocyclic systems. The choice of ligands is crucial for tuning reactivity and selectivity. For instance, bulky, electron-rich phosphine ligands can promote reductive elimination and suppress side reactions. These reactions are notably tolerant of a wide array of functional groups, including esters, amides, ethers, and even sensitive heterocycles.

  • Rhodium-Catalyzed Cycloadditions and C-H Activation: Rhodium catalysis has opened new avenues for [3+2] and [4+2] cycloadditions to form spiro-heterocycles. These reactions often proceed at room temperature and tolerate polar functional groups like ketones and sulfonamides, which can be challenging for other methods.

  • Gold-Catalyzed Cycloisomerization: Gold catalysts are particularly effective in activating alkynes and allenes towards nucleophilic attack. This has been elegantly applied to the synthesis of spirocycles through intramolecular cyclization. The Lewis acidity of gold is soft, making it compatible with a broad range of functional groups that might coordinate to harder Lewis acids.

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful, complementary approach to transition-metal catalysis. By avoiding metals, it eliminates concerns of product contamination, which is a significant advantage in pharmaceutical development.

  • Enamine and Iminium Catalysis: This strategy, often employing proline and its derivatives, facilitates the asymmetric synthesis of spirocycles via intramolecular Michael additions and aldol reactions. These reactions are highly tolerant of various functional groups, as the catalytic cycle does not involve harsh reagents.

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile catalysts for generating acyl anions and homoenolate equivalents. This has been exploited in the synthesis of spiro-heterocycles, such as spiro-gamma-lactones, with excellent functional group tolerance.

Cycloaddition Reactions

Pericyclic reactions, particularly cycloadditions, are powerful tools for rapidly building molecular complexity.

  • Diels-Alder Reactions: The intramolecular Diels-Alder reaction is a classic strategy for forming spirocyclic systems. The functional group tolerance is generally good, although the high temperatures sometimes required can be a limitation. Lewis acid catalysis can often promote the reaction at lower temperatures, but the compatibility of the Lewis acid with the substrate's functional groups must be considered.

  • 1,3-Dipolar Cycloadditions: This class of reactions, involving dipoles like nitrile oxides or azomethine ylides, is exceptionally versatile for constructing spiro-heterocycles. These reactions are often highly chemoselective and can be performed under mild conditions, preserving most functional groups.

Data Summary: Functional Group Tolerance Comparison
Synthetic Strategy Esters/Amides Ketones/Aldehydes Alcohols/Phenols Halides (Aryl/Alkyl) Nitriles Heterocycles (e.g., Pyridine, Furan)
Pd-Catalyzed Heck/Allylic Alkylation ExcellentGoodGood (Protection may be needed)ExcellentExcellentGood
Rh-Catalyzed C-H Activation ExcellentGoodGoodExcellentGoodExcellent
Organocatalysis (Enamine/Iminium) ExcellentGood (Aldehydes can be reactive)GoodExcellentExcellentExcellent
Intramolecular Diels-Alder ExcellentGoodGoodExcellentExcellentGood
1,3-Dipolar Cycloaddition ExcellentExcellentExcellentExcellentExcellentExcellent

Experimental Protocols

Here, we provide a detailed protocol for a representative palladium-catalyzed intramolecular Heck reaction, a method renowned for its broad functional group tolerance.

Protocol: Synthesis of a Spiro-oxindole via Pd-Catalyzed Intramolecular Heck Reaction

This protocol is adapted from literature procedures and demonstrates the synthesis of a spirocyclic oxindole, a common scaffold in medicinal chemistry.

Workflow Diagram

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start 1. Prepare Starting Material (N-aryl acrylamide) reagents 2. Assemble Reagents (Pd catalyst, ligand, base) start->reagents glassware 3. Prepare Glassware (Schlenk flask, degassed solvent) reagents->glassware combine 4. Combine Reactants (Under inert atmosphere) glassware->combine heat 5. Heat Reaction Mixture (e.g., 80-100 °C) combine->heat monitor 6. Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat Continue heating if incomplete quench 7. Quench and Extract (Aqueous workup) monitor->quench Reaction complete purify 8. Purify Product (Column chromatography) quench->purify end 9. Characterize Product (NMR, HRMS) purify->end

Caption: Workflow for Pd-catalyzed spirocyclization.

Materials:

  • N-(2-bromophenyl)-N-methylmethacrylamide (1.0 equiv)

  • Pd(OAc)2 (0.05 equiv)

  • P(o-tol)3 (0.10 equiv)

  • Tributylamine (2.0 equiv)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add the N-(2-bromophenyl)-N-methylmethacrylamide substrate (e.g., 1 mmol, 254 mg).

  • Catalyst Preparation: In the same flask, add Pd(OAc)2 (5 mol%, 11.2 mg), P(o-tol)3 (10 mol%, 30.4 mg), and tributylamine (2.0 equiv, 475 µL).

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 10 mL to achieve a 0.1 M concentration).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired spiro-oxindole.

  • Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)2 and a phosphine ligand like P(o-tol)3 is a classic choice for Heck reactions. The ligand stabilizes the Pd(0) active species and facilitates the oxidative addition and reductive elimination steps.

  • Base: Tributylamine acts as a scavenger for the HBr generated during the catalytic cycle, preventing side reactions and catalyst deactivation.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, making the exclusion of oxygen critical for reproducible results.

Conclusion and Future Outlook

The synthesis of spirocycles has been significantly advanced by the development of methods with high functional group tolerance. Transition-metal catalysis, particularly with palladium, remains a leading strategy due to its predictability and broad substrate scope. Organocatalysis provides a valuable, metal-free alternative, especially for asymmetric transformations.

Future developments will likely focus on the discovery of new catalytic systems that operate under even milder conditions (e.g., visible-light photoredox catalysis) and exhibit even greater chemoselectivity. The ability to construct complex, functionalized spirocycles with precision will continue to drive innovation in drug discovery and materials science. By understanding the comparative advantages and mechanistic nuances of the available synthetic methods, researchers can more effectively design and execute synthetic routes to novel spirocyclic structures.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of every compound, including novel structures like Methyl 6-oxospiro[3.3]heptane-2-carboxylate, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this spirocyclic ketoester, grounded in established safety principles and regulatory awareness. Our aim is to empower you, the researcher, with the knowledge to manage this final experimental step with the same precision and care as your research itself.

Hazard Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 1138480-98-4) is a nuanced molecule, and its handling requires a clear-eyed view of its potential risks.[1]

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards under the Globally Harmonized System (GHS):

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]

It is crucial to note that no specific carcinogenicity, mutagenicity, or reproductive toxicity data is currently available for this compound.[1] Therefore, it should be handled with the prudence afforded to all novel chemical entities.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation

Table 1: GHS Hazard Profile for this compound[1]

The causality behind these classifications lies in the compound's chemical structure. The ester and ketone functionalities, while common in organic chemistry, can interact with biological systems. Skin and eye irritation are common for many organic esters, and oral toxicity is a possibility for any ingested chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a robust selection of PPE is non-negotiable. The principle here is to create a complete barrier between you and the chemical, preventing any route of exposure.

  • Hand Protection: Wear protective gloves, such as nitrile gloves. Inspect them before use.[1][2]

  • Eye/Face Protection: Safety goggles with side-shields or a face shield are mandatory to protect against splashes.[1][3]

  • Skin and Body Protection: An impervious lab coat is essential. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.[1][4]

Spill Management: A Plan for the Unexpected

Accidents happen. A well-defined spill management protocol is a cornerstone of a safe laboratory environment.

In case of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1][2]

  • Contain the Spill: Prevent further spread of the liquid.

  • Absorb: Use an inert, liquid-binding absorbent material such as diatomite, vermiculite, or universal binders to soak up the spill.[1] For smaller spills (<50ml), absorbing onto a paper towel may be sufficient.[5]

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, sealable container for disposal as hazardous waste.[2][6]

  • Decontaminate: Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol, followed by a soap and water wash.[1][6]

  • Dispose of Cleanup Materials: All contaminated materials, including absorbent paper and protective clothing, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Do not pour it down the drain or dispose of it in the regular trash. [7] The recommended disposal route is through a licensed chemical destruction plant or by controlled incineration.[2]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step.

  • Unused or Expired Product: Any pure, unadulterated this compound should be kept in its original, tightly sealed container.[1]

  • Contaminated Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.[7] It is advisable to collect this in a container designated for organic solvent waste.[5][8]

  • Contaminated Solid Waste: All materials that have come into direct contact with the compound, such as gloves, absorbent paper, and contaminated glassware, should be collected in a separate, clearly labeled container for solid hazardous waste.[7]

Step 2: Waste Container Labeling

Clear and accurate labeling is a legal and safety requirement.

  • All waste containers must be clearly labeled with their contents and approximate concentrations.[9]

  • Use full chemical names, not abbreviations or formulas.[9]

  • Ensure the label includes the date the waste was first added to the container.

Step 3: Temporary Storage
  • Store waste containers in a designated, well-ventilated, and cool area, away from direct sunlight and sources of ignition.[1][2]

  • Ensure containers are tightly closed at all times, except when adding waste.[9]

Step 4: Final Disposal
  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3]

  • Follow all institutional and local regulations for waste pickup and documentation.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Unused_Product Unused/Expired Product Organic_Solvent_Container Labeled Organic Solvent Waste Container Unused_Product->Organic_Solvent_Container Liquid_Waste Contaminated Liquid Waste Liquid_Waste->Organic_Solvent_Container Solid_Waste Contaminated Solid Waste Solid_Waste_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Waste_Container Designated_Area Designated Waste Storage Area Organic_Solvent_Container->Designated_Area Solid_Waste_Container->Designated_Area EHS_Pickup Arrange Pickup by Licensed Waste Disposal Company Designated_Area->EHS_Pickup SpillResponse Spill_Detected Spill Detected Evacuate_Ventilate Evacuate Area & Ensure Ventilation Spill_Detected->Evacuate_Ventilate Wear_PPE Don Appropriate PPE Evacuate_Ventilate->Wear_PPE Contain_Spill Contain Spill Wear_PPE->Contain_Spill Absorb_Spill Absorb with Inert Material Contain_Spill->Absorb_Spill Collect_Waste Collect Absorbed Material into a Sealed Container Absorb_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Materials Dispose of all Contaminated Materials as Hazardous Waste Decontaminate_Area->Dispose_Materials

References

Operational Guide: Personal Protective Equipment and Safe Handling of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for handling Methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS No. 1138480-98-4). As a key building block in medicinal chemistry, particularly in the synthesis of PROTACs[1], its safe management is paramount. The following procedures are designed to ensure the well-being of laboratory personnel and the integrity of research by establishing a self-validating system of safety.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties and hazards is the foundation of safe handling. This compound is a liquid or oil[2] with specific, well-documented hazards that necessitate the stringent controls outlined in this guide.

Table 1: Chemical Identity and Properties

Property Value Source(s)
CAS Number 1138480-98-4 [2][3][4]
Molecular Formula C₉H₁₂O₃ [3][4][5][6]
Molecular Weight 168.19 g/mol [3][4]
Physical Form Liquid / Yellow Oil [2]

| Storage Temperature | 2-8°C, Sealed in dry conditions |[3] |

The primary risks associated with this compound are clearly defined under the Globally Harmonized System (GHS). These classifications are not merely administrative; they are the scientific basis for the specific personal protective equipment (PPE) and handling procedures that follow.

Table 2: GHS Hazard Classification

Hazard Class GHS Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [4]
Skin Irritation H315 Causes skin irritation [4]
Eye Irritation H319 Causes serious eye irritation [4]
Respiratory Irritation H335 May cause respiratory irritation [4][7]
Signal Word Warning

| Pictogram | GHS07 (Exclamation Mark) | |[7] |

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is a critical control measure. It is the last line of defense after engineering and administrative controls have been implemented. The following PPE is mandatory for all procedures involving this compound.

The Hierarchy of Controls

Before detailing specific PPE, it is crucial to contextualize its role within the broader framework of laboratory safety. The "Hierarchy of Controls" prioritizes strategies that remove or reduce hazards at their source. PPE is used when other controls cannot eliminate the risk entirely.

cluster_0 Hierarchy of Controls elimination Elimination (Physically remove the hazard) substitution Substitution (Replace the hazard) elimination->substitution engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood substitution->engineering administrative Administrative Controls (Change the way people work) e.g., SOPs, Training engineering->administrative ppe PPE (Protect the worker with Personal Protective Equipment) administrative->ppe caption Figure 1. The Hierarchy of Controls prioritizes safety measures.

Figure 1. The Hierarchy of Controls prioritizes safety measures.
Mandatory PPE Ensemble

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles meeting ANSI Z.87.1 or European Standard EN166 specifications must be worn at all times.[8][9]

    • Causality: This is non-negotiable due to the compound's classification as a serious eye irritant (H319).[4] Standard safety glasses do not provide a sufficient seal against splashes. A face shield should be worn over goggles during procedures with a high risk of splashing, such as transferring large volumes.[10]

  • Hand Protection:

    • Requirement: Protective gloves are mandatory.[3] While disposable nitrile gloves offer broad, short-term protection, butyl or natural rubber gloves are often recommended for handling ketones and esters.[11][12]

    • Causality: This measure directly mitigates the risk of skin irritation (H315).[4] Always inspect gloves for tears or punctures before use. If contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Contaminated gloves must be disposed of as hazardous waste.[13] Consult the glove manufacturer's compatibility chart for specific breakthrough times.[8]

  • Skin and Body Protection:

    • Requirement: A clean, buttoned laboratory coat (impervious clothing) is required to protect against incidental contact.[13] Long pants and closed-toe, closed-heel shoes are mandatory to ensure full skin coverage.

    • Causality: This protects the skin from potential irritation (H315) from spills or splashes.

  • Respiratory Protection:

    • Requirement: All handling of this compound must be conducted within a certified chemical fume hood.[3]

    • Causality: This is a primary engineering control to prevent respiratory tract irritation (H335) by containing vapors at the source.[4][7] If a fume hood is not feasible or in the event of a large spill where exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[8][9]

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step workflow is critical for safety. This protocol is designed to be a self-validating system, with checks integrated at each stage.

cluster_workflow Safe Handling Workflow prep 1. Preparation - Verify fume hood function - Don all required PPE - Prepare spill kit handling 2. Handling - Dispense chemical inside hood - Keep container sealed when not in use prep->handling post 3. Post-Handling - Decontaminate work surfaces - Tightly seal chemical container handling->post disposal 4. Waste & PPE Disposal - Segregate hazardous waste - Dispose of contaminated gloves - Wash hands thoroughly post->disposal caption Figure 2. Step-by-step workflow for handling the chemical.

Figure 2. Step-by-step workflow for handling the chemical.

Step-by-Step Protocol:

  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the complete, mandatory PPE ensemble as described in Section 2.

    • Ensure an appropriate spill kit containing an inert absorbent material (e.g., diatomite, universal binders) is readily accessible.[3]

  • Handling:

    • Conduct all manipulations, including weighing and transferring, deep within the fume hood.

    • Keep the primary container tightly sealed when not in immediate use.[3]

    • Do not eat, drink, or smoke in the handling area.[3][9]

  • Post-Handling:

    • Upon completion of work, decontaminate all surfaces and equipment.[3]

    • Ensure the primary chemical container is tightly sealed and returned to its designated storage location (2-8°C).[3][5]

  • Doffing PPE and Hygiene:

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Dispose of contaminated gloves and any other disposable PPE as hazardous waste.

    • Remove lab coat and goggles.

    • Wash hands thoroughly with soap and water.[3][9]

Emergency Procedures: Spills and Exposure

Small-Scale Spill (Inside Fume Hood):

  • Ensure full PPE is worn.[3]

  • Absorb the spill with a finely-powdered, liquid-binding material.[3]

  • Carefully collect the contaminated absorbent into a sealed container labeled as hazardous waste.

  • Decontaminate the surface by scrubbing with alcohol.[3]

  • Dispose of all materials in accordance with local regulations.[3]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9] An accessible eye-wash station is mandatory in all areas where this chemical is handled.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][9] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.[13]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[9][13]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately as the substance is harmful if swallowed.[9]

Waste Disposal Plan

Improper disposal is a serious breach of safety and environmental regulations.

  • Chemical Waste: All surplus this compound and solutions containing it must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.[14]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated solid hazardous waste container.[10]

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[10] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[3][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-oxospiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.